molecular formula C13H12N2O5 B108400 Pht-Gly-Beta-Ala-Oh CAS No. 17896-84-3

Pht-Gly-Beta-Ala-Oh

Cat. No.: B108400
CAS No.: 17896-84-3
M. Wt: 276.24 g/mol
InChI Key: QEFDVIRGCVDRLF-UHFFFAOYSA-N
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Description

Pht-Gly-Beta-Ala-Oh is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFDVIRGCVDRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325641
Record name Pht-Gly-Beta-Ala-Oh
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17896-84-3
Record name 17896-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pht-Gly-Beta-Ala-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Phthaloyl-glycyl-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Phthaloyl-glycyl-β-alanine, a dipeptide derivative with significant potential in peptide chemistry and drug development. The strategic use of the phthaloyl protecting group on the glycine residue facilitates controlled peptide synthesis. This document delves into the molecule's structural elucidation, detailed synthesis protocols for its precursors and the final compound, and a thorough analysis of its characterization through modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles for professionals in the field.

Introduction: The Strategic Importance of Phthaloyl-glycyl-β-alanine

In the realm of peptide synthesis and medicinal chemistry, the precise assembly of amino acid sequences is paramount. Protecting groups are fundamental tools in this process, preventing unwanted side reactions and ensuring the formation of the desired peptide bond. The phthaloyl group, a robust and versatile amine-protecting group, offers distinct advantages in specific synthetic strategies.

Phthaloyl-glycyl-β-alanine is a dipeptide composed of glycine and β-alanine, where the N-terminus of glycine is protected by a phthaloyl group. This structure is of significant interest as it combines the simplicity of glycine with the unique structural properties of β-alanine, a non-proteinogenic amino acid. The presence of the β-amino acid can impart unique conformational constraints and increased resistance to enzymatic degradation in larger peptides, making it a valuable component in the design of peptidomimetics and novel drug candidates.[1]

This guide will systematically deconstruct the structure of Phthaloyl-glycyl-β-alanine, provide experimentally validated protocols for its synthesis, and present a detailed analysis of its spectroscopic signature.

Molecular Structure and Chemical Properties

Phthaloyl-glycyl-β-alanine, systematically named 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)propanoic acid, possesses a well-defined molecular architecture. The core of the molecule is a dipeptide linkage between glycine and β-alanine.

  • Phthaloyl Group: The glycine residue's amino group is derivatized with a phthaloyl group, forming a stable phthalimide structure. This bulky, planar group effectively shields the N-terminus from participating in unwanted reactions.

  • Glycine Linker: The simplest amino acid, glycine, acts as a flexible linker within the dipeptide.

  • Peptide Bond: A standard amide bond connects the carboxyl group of the phthaloyl-protected glycine to the amino group of β-alanine.

  • β-Alanine Terminus: The C-terminus of the molecule is comprised of β-alanine, an isomer of alanine where the amino group is attached to the β-carbon. This results in a three-carbon backbone for this residue, influencing the overall conformation of the molecule.

  • Carboxylic Acid: The molecule terminates with a free carboxylic acid group at the C-terminus of the β-alanine residue.

Identifier Value
IUPAC Name 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)propanoic acid
CAS Number 17896-84-3
Molecular Formula C₁₃H₁₂N₂O₅
Molecular Weight 276.25 g/mol

Synthesis of Phthaloyl-glycyl-β-alanine: A Step-by-Step Approach

The synthesis of Phthaloyl-glycyl-β-alanine is most effectively achieved through a convergent synthetic strategy. This involves the independent synthesis of the N-protected amino acid, Phthaloyl-glycine, followed by its coupling with β-alanine. This approach ensures high yields and purity of the final product.

Synthesis of N-Phthaloylglycine

The initial and critical step is the protection of the glycine amino group. Several methods exist for this transformation, with the fusion method and microwave-assisted synthesis being particularly efficient.[2]

Protocol 1: Fusion Method

This solvent-free method is straightforward and rapid.

  • Materials: Phthalic anhydride, Glycine.

  • Procedure:

    • Combine equimolar amounts of phthalic anhydride and glycine in a dry reaction vessel.

    • Heat the mixture to 150-190°C for 15-20 minutes. The mixture will melt and then solidify.[2]

    • Allow the reaction vessel to cool to room temperature.

    • The crude product is purified by recrystallization from hot water.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time with high yields.[3]

  • Materials: Phthalic anhydride, Glycine.

  • Procedure:

    • Place equimolar amounts of phthalic anhydride and glycine in a microwave-safe vessel.

    • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 130°C) for a short duration (typically 5-10 minutes).[3]

    • After cooling, the product is purified by recrystallization.

The reaction proceeds via a nucleophilic acyl substitution where the amino group of glycine attacks a carbonyl carbon of phthalic anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration yield the stable phthalimide ring of N-Phthaloylglycine.[2]

G cluster_0 Synthesis of N-Phthaloylglycine Phthalic Anhydride Phthalic Anhydride Reaction Reaction Phthalic Anhydride->Reaction Glycine Glycine Glycine->Reaction N-Phthaloylglycine N-Phthaloylglycine Reaction->N-Phthaloylglycine

Caption: Synthesis workflow for N-Phthaloylglycine.

Coupling of N-Phthaloylglycine with β-Alanine

The formation of the peptide bond between N-Phthaloylglycine and β-alanine requires the activation of the carboxylic acid group of N-Phthaloylglycine. A common and effective method involves the formation of an acid chloride intermediate.

Protocol 3: Dipeptide Synthesis via Acid Chloride

  • Materials: N-Phthaloylglycine, Thionyl chloride (SOCl₂), β-Alanine, suitable base (e.g., triethylamine), and an appropriate solvent (e.g., anhydrous dioxane or THF).

  • Procedure:

    • Activation of N-Phthaloylglycine: React N-Phthaloylglycine with an excess of thionyl chloride, gently warming the mixture until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield N-Phthaloylglycinoyl chloride.[4]

    • Coupling Reaction: In a separate flask, dissolve β-alanine in an aqueous solution of a suitable base. To this, slowly add the freshly prepared N-Phthaloylglycinoyl chloride dissolved in a water-miscible organic solvent.

    • Maintain the reaction at a low temperature (e.g., 0-5°C) and stir for several hours.

    • Work-up: Acidify the reaction mixture to precipitate the crude Phthaloyl-glycyl-β-alanine. The product is then collected by filtration and purified by recrystallization.

G cluster_1 Dipeptide Synthesis N-Phthaloylglycine N-Phthaloylglycine Activation Activation N-Phthaloylglycine->Activation Acid_Chloride N-Phthaloylglycinoyl chloride Activation->Acid_Chloride Coupling Coupling Acid_Chloride->Coupling Dipeptide Phthaloyl-glycyl-β-alanine Coupling->Dipeptide beta_Alanine β-Alanine beta_Alanine->Coupling

Caption: Workflow for the synthesis of Phthaloyl-glycyl-β-alanine.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthaloyl group, the methylene protons of the glycine and β-alanine residues, and a broad singlet for the carboxylic acid proton. The coupling patterns of the β-alanine methylene protons will be indicative of their neighboring environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthalimide and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the glycine and β-alanine backbones.

Table 4: Expected ¹H and ¹³C NMR Data for Phthaloyl-glycyl-β-alanine (in DMSO-d₆)

Assignment Expected ¹H NMR (δ, ppm) Expected ¹³C NMR (δ, ppm)
-COOH~12.0 (br s, 1H)~173
Ar-H~7.9 (m, 4H)~135, ~132, ~124
Gly -CH₂-~4.3 (s, 2H)~40
β-Ala -CH₂- (α to C=O)~2.4 (t, 2H)~34
β-Ala -CH₂- (β to C=O)~3.3 (q, 2H)~35
Amide NH~8.2 (t, 1H)-
Imide C=O-~167
Amide C=O-~169

Note: These are predicted values based on the known spectra of N-Phthaloylglycine and β-alanine derivatives and may vary slightly in the actual spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for Phthaloyl-glycyl-β-alanine

Functional Group Characteristic Absorption Bands (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Amide)3300-3100
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Imide)~1770 and ~1710
C=O (Carboxylic Acid)~1700
C=O (Amide I)~1650
N-H bend (Amide II)~1550
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. For Phthaloyl-glycyl-β-alanine (C₁₃H₁₂N₂O₅), the expected molecular ion peak [M+H]⁺ would be at m/z 277.07.

Applications and Future Perspectives

Phthaloyl-glycyl-β-alanine serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. The phthaloyl group, while robust, can be removed under specific conditions, typically using hydrazine, to liberate the N-terminus for further peptide coupling.[6]

The incorporation of the β-alanine residue can lead to peptides with enhanced stability against enzymatic degradation and unique conformational properties. This is of particular interest in the development of therapeutic peptides with improved pharmacokinetic profiles. While specific biological activities of Phthaloyl-glycyl-β-alanine itself are not extensively documented, derivatives of phthalimides and β-alanine have shown a wide range of biological activities, including antimicrobial and anticancer properties.[7]

Future research may focus on the incorporation of Phthaloyl-glycyl-β-alanine into larger peptide sequences to investigate its influence on structure and biological function. Furthermore, the synthesis of a library of derivatives based on this scaffold could lead to the discovery of novel bioactive compounds.

Conclusion

Phthaloyl-glycyl-β-alanine is a strategically designed dipeptide that leverages the protective capabilities of the phthaloyl group and the unique structural features of β-alanine. Its synthesis, while requiring a multi-step approach, is achievable through well-established chemical transformations. The detailed characterization of this molecule is crucial for its application in further synthetic endeavors. This technical guide provides the foundational knowledge and practical protocols for researchers and scientists to synthesize, characterize, and utilize Phthaloyl-glycyl-β-alanine in the pursuit of novel peptide-based therapeutics and other advanced applications.

References

Pht-Gly-Beta-Ala-Oh CAS number 17896-84-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(Phthaloylglycyl)-β-alanine (CAS: 17896-84-3): Properties, Synthesis, and Applications

Abstract

N-(Phthaloylglycyl)-β-alanine (Pht-Gly-β-Ala-OH), registered under CAS number 17896-84-3, is a protected dipeptide derivative of significant interest in the fields of peptide synthesis, drug discovery, and bioconjugation. This molecule uniquely combines the structural features of glycine and β-alanine, with the N-terminus of glycine shielded by a robust phthaloyl group. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic and purification protocols, and a thorough exploration of its applications. As a versatile building block, its utility in constructing complex peptides, developing novel therapeutic agents, and linking biomolecules is critically examined. This document serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of Pht-Gly-β-Ala-OH.

Introduction to N-(Phthaloylglycyl)-β-alanine

N-(Phthaloylglycyl)-β-alanine is a synthetic molecule whose formal chemical name is 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid.[1][2] It is structurally composed of three key moieties: a phthalimide group attached to the nitrogen of a glycine residue, which is in turn linked via a standard peptide bond to the amino group of a β-alanine residue.

The significance of this compound lies in its utility as a protected amino acid derivative. In chemical synthesis, particularly in peptide chemistry, protecting groups are indispensable for preventing unwanted side reactions at reactive sites like amino groups. The phthaloyl group is a well-established N-protecting group, known for its stability under a variety of reaction conditions, yet removable under specific protocols.[3]

The inclusion of β-alanine is also noteworthy. Unlike the 20 proteinogenic α-amino acids, β-amino acids have the amino group attached to the second carbon from the carboxyl group.[4] Peptides incorporating β-amino acids, often called β-peptides or peptidomimetics, can adopt unique secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts, making them attractive scaffolds in drug design.[5] Therefore, Pht-Gly-β-Ala-OH serves as a valuable starting material for synthesizing these modified peptides.

Physicochemical and Structural Properties

The fundamental properties of Pht-Gly-β-Ala-OH are summarized below. While some experimental data like a specific melting point are not consistently reported across commercial suppliers, a collection of calculated and observed values provides a clear profile of the compound.

PropertyValueReference(s)
CAS Number 17896-84-3[1][2][6]
Molecular Formula C₁₃H₁₂N₂O₅[1][2][7]
Molecular Weight 276.24 g/mol [1][7]
Appearance White powder[2]
Purity ≥ 99% (by titration)[2][6]
Boiling Point 587.2 °C at 760 mmHg (Predicted)[1]
Density 1.452 g/cm³ (Predicted)[1]
Flash Point 308.9 °C (Predicted)[1]
Refractive Index 1.611 (Predicted)[1]
Storage Conditions Store at 0-8°C, keep dry[2][6][8]
IUPAC Name 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid[1][2]
Synonyms Pht-Gly-β-Ala-OH, Phthaloyl-glycyl-β-alanine, PHTHALYL-GLYCYL-B-ALANINE[1][2]
InChI Key QEFDVIRGCVDRLF-UHFFFAOYSA-N[6]

Synthesis and Purification

The synthesis of Pht-Gly-β-Ala-OH is a multi-step process that leverages standard techniques in organic and peptide chemistry. The overall strategy involves the N-protection of glycine followed by peptide coupling with β-alanine.

Synthesis Workflow

The logical pathway for synthesis is a two-step process:

  • Step 1: Synthesis of N-Phthaloylglycine. This involves the protection of the amino group of glycine using phthalic anhydride. This reaction is a classic method for installing the phthaloyl protecting group.

  • Step 2: Peptide Coupling. The carboxyl group of N-Phthaloylglycine is activated and then reacted with the amino group of β-alanine to form the amide (peptide) bond.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Peptide Coupling Glycine Glycine Reaction1 Thermal Condensation (e.g., in Acetic Acid) Glycine->Reaction1 PhthAnhydride Phthalic Anhydride PhthAnhydride->Reaction1 PhtGly N-Phthaloylglycine Reaction2 Amide Bond Formation PhtGly->Reaction2 PhtGly->Reaction2 Reaction1->PhtGly BetaAla β-Alanine BetaAla->Reaction2 Activator Coupling Agent (e.g., DCC/EDC) Activator->Reaction2 FinalProduct Pht-Gly-β-Ala-OH Reaction2->FinalProduct

Caption: A two-step workflow for the synthesis of Pht-Gly-β-Ala-OH.

Experimental Protocol (Exemplary)

The following protocol is a representative method derived from established procedures for N-phthaloylation and peptide coupling.[3][9]

Part A: Synthesis of N-Phthaloylglycine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of glycine (e.g., 7.5 g, 0.1 mol) and phthalic anhydride (e.g., 14.8 g, 0.1 mol).

  • Solvent-Free Fusion: Heat the mixture in an oil bath to approximately 180-200°C. The solids will melt and react, typically with the evolution of water vapor. Maintain heating for 15-30 minutes until the reaction is complete (monitored by TLC).

  • Isolation: Allow the mixture to cool and solidify. The crude N-Phthaloylglycine can be purified by recrystallization from an appropriate solvent like water or ethanol/water mixture.

Part B: Coupling of N-Phthaloylglycine with β-Alanine

  • Activation: Dissolve N-Phthaloylglycine (e.g., 20.5 g, 0.1 mol) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.1 equivalents).

  • Coupling: In a separate flask, prepare a solution of β-alanine (e.g., 8.9 g, 0.1 mol) and a non-nucleophilic base like triethylamine (1.1 equivalents) in DMF. Add this solution dropwise to the activated N-Phthaloylglycine mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove urea by-products (if DCC was used).

    • Acidify the filtrate with dilute HCl to precipitate the product.

    • Collect the solid precipitate by filtration.

    • Purify the crude Pht-Gly-β-Ala-OH by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white powder.[2]

Spectroscopic and Analytical Characterization

Structural elucidation of Pht-Gly-β-Ala-OH relies on a combination of standard spectroscopic techniques. While specific spectral data is not publicly available in the search results, the expected characteristics can be expertly predicted.[10][11][12]

  • ¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the different parts of the molecule.

    • Aromatic Protons: A multiplet in the range of 7.8-8.0 ppm integrating to 4 protons, corresponding to the phthaloyl group.

    • Glycine Methylene Protons: A singlet around 4.4 ppm integrating to 2 protons (-CO-CH₂-N-).

    • β-Alanine Protons: Two triplets, one around 2.5 ppm (-CH₂-COOH) and another around 3.5 ppm (-NH-CH₂-), each integrating to 2 protons.

    • Amide Proton: A broad triplet or multiplet around 8.0-8.5 ppm (-CO-NH-).

    • Carboxylic Acid Proton: A very broad singlet, typically >10 ppm, which may not always be observed.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls and aromatic carbons.

    • Carbonyl Carbons: Three distinct signals in the downfield region (165-175 ppm) for the two phthalimide carbonyls, the amide carbonyl, and the carboxylic acid carbonyl.

    • Aromatic Carbons: Signals between 123-135 ppm for the benzene ring of the phthaloyl group.

    • Aliphatic Carbons: Signals for the three methylene carbons (glycine and β-alanine) in the 35-45 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

    • C=O Stretching: Strong, sharp peaks around 1770 cm⁻¹ and 1710 cm⁻¹ for the symmetric and asymmetric stretching of the phthalimide carbonyls. Additional carbonyl peaks for the amide (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) will also be present.

    • N-H Stretching: A peak around 3300 cm⁻¹ corresponding to the amide N-H.

    • O-H Stretching: A very broad absorption from 2500-3300 cm⁻¹ for the carboxylic acid O-H.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.

    • [M+H]⁺: In positive-ion ESI-MS, a peak at m/z 277.07 would correspond to the protonated molecule.

    • [M-H]⁻: In negative-ion mode, a peak at m/z 275.06 would be observed.

    • Fragmentation: Characteristic fragmentation patterns would include the loss of water (-18) and cleavage at the amide bond.

Applications in Research and Drug Development

Pht-Gly-β-Ala-OH is not an end-product therapeutic but rather a versatile intermediate with broad applications in chemical biology and medicinal chemistry.[1][2]

Building Block in Peptide Synthesis

The primary application of this compound is as a protected building block for solid-phase or solution-phase peptide synthesis.[2] The phthaloyl group on the N-terminus prevents unwanted polymerization during the activation of the C-terminal carboxylic acid. This allows for the selective elongation of a peptide chain from the C-terminus of the β-alanine residue. The phthaloyl group can be later removed, typically using hydrazine, to reveal the free amine of the glycine residue for further chain extension.

Scaffold for Peptidomimetics and Drug Discovery

The presence of β-alanine makes Pht-Gly-β-Ala-OH an excellent starting point for creating peptidomimetics.[5] These molecules mimic the structure of natural peptides but have modified backbones that confer advantageous properties:

  • Enhanced Stability: The β-amino acid structure is often resistant to degradation by proteases and peptidases, leading to a longer biological half-life.[13]

  • Novel Conformations: β-peptides can fold into stable secondary structures (helices, sheets) that are distinct from those of α-peptides, enabling the design of molecules that can target protein-protein interactions with high specificity.[14]

This scaffold is particularly valuable in the development of novel therapeutics in fields like oncology and neurology.[2]

Linker in Bioconjugation

The terminal carboxylic acid provides a convenient handle for conjugation to other molecules.[2] Through standard carbodiimide chemistry, the Pht-Gly-β-Ala-OH unit can be attached to:

  • Carrier proteins for antibody generation.

  • Fluorescent dyes or labels for imaging applications.

  • Solid supports or surfaces for creating functionalized biomaterials.

G Compound Pht-Gly-β-Ala-OH Phthaloyl Group (N-Protection) Glycine Linker β-Alanine Unit Carboxylic Acid (Handle) App1 Peptide Synthesis Compound:pht->App1 Hydrazine Deprotection Compound:cooh->App1 Chain Elongation App2 Peptidomimetic Drugs Compound:beta->App2 Enzymatic Stability App3 Bioconjugation Compound:cooh->App3 Amide Coupling (EDC/DCC)

Caption: The functional roles of Pht-Gly-β-Ala-OH as a versatile chemical intermediate.

Handling, Storage, and Stability

  • Storage: For long-term stability, Pht-Gly-β-Ala-OH should be stored in a cool, dry place, with recommended temperatures between 0-8°C.[2][6] It should be kept in a tightly sealed container to protect it from moisture.

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.

  • Chemical Stability: The phthaloyl group is stable to acidic conditions, including the trifluoroacetic acid (TFA) cocktails often used in the final deprotection step of Fmoc-based solid-phase peptide synthesis.[15] However, it is readily cleaved by hydrazine. The amide bond is stable under most conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

Conclusion

N-(Phthaloylglycyl)-β-alanine (CAS: 17896-84-3) is a strategically designed chemical entity that serves as a high-value intermediate in synthetic chemistry. Its pre-protected N-terminus and the incorporation of a non-proteinogenic β-amino acid make it an ideal building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. The straightforward synthesis and well-defined physicochemical characteristics further enhance its utility for researchers in drug discovery, materials science, and biotechnology. As the demand for more stable and structurally diverse peptide-based drugs grows, the importance of versatile scaffolds like Pht-Gly-β-Ala-OH is set to increase.

References

A-In-Depth-Technical-Guide-to-Pht-Gly-Beta-Ala-Oh-A-Key-Intermediate-in-Peptide-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Phthaloyl-glycyl-β-alanine (Pht-Gly-Beta-Ala-Oh), a pivotal intermediate in synthetic peptide chemistry. The document details its core molecular and physicochemical properties, provides validated, step-by-step protocols for its synthesis and subsequent deprotection, and outlines robust analytical methodologies for its characterization. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes field-proven insights with established chemical principles to facilitate the effective utilization of this compound in the synthesis of complex, bioactive peptides.

Introduction: The Strategic Role of this compound

In the intricate field of peptide synthesis, the precise assembly of amino acid sequences is paramount. This requires a strategic approach to selectively protect and deprotect reactive functional groups to prevent unwanted side reactions. The phthaloyl (Pht) group is a well-established N-terminal protecting group that offers high stability across a range of reaction conditions, making it a valuable tool in both solution-phase and solid-phase synthesis. [1] this compound is a pre-formed, N-protected dipeptide building block. Its utility lies in its ability to introduce a Glycyl-β-alanine motif into a growing peptide chain in a single, efficient coupling step. The incorporation of β-alanine, a non-proteinogenic amino acid, is of particular interest in medicinal chemistry as it can impart unique conformational constraints, improve metabolic stability, and enhance the biological activity of the final peptide. [2]This guide serves as a technical resource for the synthesis, characterization, and application of this versatile intermediate.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a well-defined molecule with consistent characteristics that ensure its reliability in complex synthetic workflows.

Table 1: Core Molecular and Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid[3]
Synonyms Phthaloyl-glycyl-β-alanine, Pht-Gly-β-Ala-OH[3]
CAS Number 17896-84-3[3][4][5]
Molecular Formula C₁₃H₁₂N₂O₅[3][5]
Molecular Weight 276.25 g/mol [3][5]
Appearance White crystalline powder[3]
Purity ≥ 99% (by titration)[3]
Storage 0-8°C, dry conditions
Predicted Boiling Point 587.2 °C at 760 mmHg[6]
Predicted Density 1.452 g/cm³[6]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful execution to ensure high purity and yield. The following protocols are based on established methodologies for N-protection, carboxyl group protection/activation, peptide coupling, and final deprotection.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: preparation of the protected building blocks, the coupling reaction to form the dipeptide, and the final selective deprotection to yield the desired product. This workflow is designed to maximize yield while minimizing side reactions.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Peptide Coupling cluster_2 Stage 3: Final Deprotection Gly Glycine PhtGly N-Phthaloylglycine (1) Gly->PhtGly Reflux PhtAn Phthalic Anhydride PhtAn->PhtGly Coupling DCC / HOBt in DCM PhtGly->Coupling BetaAla β-Alanine BetaAlaMe β-Alanine Methyl Ester (2) BetaAla->BetaAlaMe Esterification MeOH Methanol / H₂SO₄ MeOH->BetaAlaMe BetaAlaMe->Coupling PhtGlyBetaAlaMe Pht-Gly-β-Ala-OMe (3) Coupling->PhtGlyBetaAlaMe Hydrolysis Aqueous LiOH or NaOH PhtGlyBetaAlaMe->Hydrolysis FinalProduct Pht-Gly-β-Ala-OH Hydrolysis->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols
Protocol 1: Synthesis of β-Alanine Methyl Ester Hydrochloride (Precursor 2)

Causality: The carboxyl group of β-alanine must be protected, typically as a methyl ester, to prevent it from reacting during the subsequent peptide coupling step. Esterification under acidic conditions is a standard and efficient method. [7]

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend β-alanine (10.0 g, 112 mmol) in methanol (150 mL).

  • Acidification: Cool the suspension in an ice bath (0°C). Slowly add concentrated sulfuric acid (8.0 mL) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol to approximately 30-40 mL under reduced pressure using a rotary evaporator.

  • Precipitation: Add the concentrated solution dropwise to 400 mL of cold diethyl ether with constant stirring. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield β-alanine methyl ester hydrochloride.

Protocol 2: Solution-Phase Coupling to form Pht-Gly-β-Ala-OMe (Intermediate 3)

Causality: The formation of the amide (peptide) bond requires the activation of the carboxylic acid of N-Phthaloylglycine. The Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) system is a classic and effective choice; HOBt acts as a racemization suppressant and improves coupling efficiency by forming an active ester intermediate. [8][9]

  • Reactant Preparation (Amine Component): Dissolve β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the salt and generate the free amine. Stir for 30 minutes at room temperature. [10]2. Reactant Preparation (Acid Component): In a separate flask, dissolve N-Phthaloylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Activation: To the N-Phthaloylglycine/HOBt solution, add a solution of DCC (1.1 eq) in DCM. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter the DCU precipitate. Add the filtrate containing the activated N-Phthaloylglycine to the free amine solution from step 1.

  • Reaction: Allow the combined solution to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove any newly formed DCU. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Pht-Gly-β-Ala-OMe.

Protocol 3: Saponification to Pht-Gly-β-Ala-OH (Final Product)

Causality: The final step is the selective removal of the methyl ester protecting group to reveal the free carboxylic acid. Saponification (base-catalyzed hydrolysis) is effective for this transformation, and conducting the reaction at controlled temperatures prevents potential side reactions involving the phthalimide group. [11][12]

  • Setup: Dissolve the purified Pht-Gly-β-Ala-OMe (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0°C. Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.1-1.5 eq) dropwise.

  • Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature over 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution to 0°C and acidify to pH 2-3 with cold 1 M HCl. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While a publicly available spectrum for this compound is not available, a predicted ¹H NMR spectrum can be inferred from the analysis of its constituent parts and similar N-phthaloyl dipeptides. [13][14]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

(Solvent: DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignment
Phthaloyl-H7.85 - 7.95Multiplet (m)4HAromatic protons of the phthalimide group.
Gly-CH₂~4.40Singlet (s)2HMethylene protons of the glycine residue.
β-Ala-NH~8.20Triplet (t)1HAmide proton, coupled to the adjacent CH₂.
β-Ala-CH₂ (α to NH)~3.30Quartet (q)2HMethylene protons adjacent to the amide nitrogen.
β-Ala-CH₂ (α to COOH)~2.40Triplet (t)2HMethylene protons adjacent to the carboxyl group.
COOH-H>12.0Broad Singlet (br s)1HCarboxylic acid proton.

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of peptide intermediates. A typical reverse-phase method would be employed.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm.

Self-Validation: The purity should be ≥99% as determined by the peak area percentage. The presence of a single, sharp peak confirms the homogeneity of the sample.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI-MS)

  • Expected Mass (M+H)⁺: 277.08

  • Expected Mass (M+Na)⁺: 299.06

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Solubility Profile

Understanding the solubility is key for its use in subsequent reactions.

  • Aqueous Solvents: Sparingly soluble in water. Solubility can be increased in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to the deprotonation of the carboxylic acid.

  • Organic Solvents: Generally soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). It exhibits lower solubility in solvents like Dichloromethane (DCM) and Ethyl Acetate.

Practical Insight: For coupling reactions, dissolving the compound in DMF or a THF/DCM mixture is typically effective. Creating a stock solution in DMSO is common for screening applications, but care must be taken as DMSO can be difficult to remove.

Safety and Handling

A formal Safety Data Sheet (SDS) for this specific CAS number indicates that it is not classified as a hazardous substance. [4]However, as a matter of good laboratory practice, the following precautions should be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8°C. [3]

Application in Peptide Synthesis: Deprotection

The ultimate purpose of the phthaloyl group is to be removed cleanly at the appropriate stage of the synthesis to reveal the N-terminal amine for further chain elongation or to yield the final deprotected peptide.

Phthaloyl Group Cleavage Workflow

Caption: Deprotection of the N-Phthaloyl group via hydrazinolysis.

Protocol 4: Cleavage of the Phthaloyl Group

Causality: Hydrazinolysis is the standard method for cleaving the phthaloyl group. Hydrazine acts as a strong nucleophile, attacking the imide carbonyls and forming a stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, simplifying purification.

  • Setup: Dissolve the N-phthaloyl protected peptide (1.0 eq) in a suitable solvent such as ethanol or a DMF/ethanol mixture.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) (2-10 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate (phthalhydrazide) has formed, remove it by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified using standard techniques such as precipitation, extraction, or chromatography to isolate the deprotected peptide.

Conclusion

This compound is a strategically important building block that provides a reliable and efficient means of incorporating a Gly-β-Ala unit into synthetic peptides. Its high purity, stability, and well-defined synthetic and deprotection protocols make it an asset for researchers in pharmaceuticals and biochemistry. [3]By understanding its core properties and applying the validated methodologies presented in this guide, scientists can confidently leverage this intermediate to advance their research in the development of novel and potent peptide-based therapeutics.

References

Pht-Gly-Beta-Ala-Oh solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH)

Foreword: A Foundational Approach to Solubility

In the realm of peptide synthesis and drug development, mastering the solubility of intermediates is not merely a procedural step but a cornerstone of experimental success. Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH), a valuable N-protected dipeptide, presents a classic solubility challenge emblematic of many protected peptide fragments. Its behavior in solution dictates everything from reaction kinetics and purification efficiency to the viability of its use in complex synthetic routes. This guide eschews a simple data-sheet format in favor of a first-principles approach. We will dissect the molecule's structure to predict its behavior, outline a robust, self-validating protocol to determine solubility empirically, and synthesize this information into a practical framework. The objective is to empower you, the researcher, not just with data, but with a deep, causal understanding that can be extrapolated to other challenging compounds.

Molecular Architecture and Its Solubility Implications

The solubility of any compound is a direct consequence of its structure and the interplay of its functional groups with the solvent. Pht-Gly-β-Ala-OH possesses three distinct regions that govern its interactions.

Figure 1: Key functional regions of Pht-Gly-β-Ala-OH governing solubility.

  • The Phthaloyl Protecting Group: This large, planar, aromatic system is profoundly non-polar. It dominates the molecule's character, creating a significant hydrophobic face that seeks to minimize contact with polar solvents like water. This group is the primary reason for poor solubility in aqueous media at neutral pH.[1]

  • The Dipeptide Backbone: The two amide (peptide) bonds introduce polarity and are potent hydrogen bond donors (N-H) and acceptors (C=O). These groups favor interaction with polar solvents, particularly those that can participate in hydrogen bonding networks, such as alcohols, and polar aprotic solvents like DMF and DMSO.[2]

  • The Terminal Carboxylic Acid: This is arguably the most critical functional group for modulating solubility. In its protonated state (-COOH), it can participate in hydrogen bonding. However, upon deprotonation in a basic environment, it forms a carboxylate anion (-COO⁻). This introduction of a net negative charge dramatically increases the molecule's polarity, fostering strong ion-dipole interactions with polar protic solvents and leading to a significant increase in aqueous solubility.[1][3] This pH-dependent behavior is a key tool for solubilization.

A Self-Validating Protocol for Solubility Determination

Simply stating that a compound is "soluble" or "insoluble" is insufficient for scientific rigor. The following protocol provides a quantitative and reproducible method for determining solubility, ensuring that the results are reliable and internally consistent. The core principle is to create a saturated solution at equilibrium, separate the liquid and solid phases, and accurately quantify the dissolved solute.

Experimental Workflow

Figure 2: A robust workflow for the quantitative determination of solubility.

Step-by-Step Methodology
  • Preparation: To a series of 2 mL vials, add approximately 10-20 mg of Pht-Gly-β-Ala-OH, accurately weighed. The key is to ensure this amount is in excess of what will dissolve.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (24 hours is a robust starting point). The system is at equilibrium when the concentration of the solute in the solution is constant.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved solids. This step is superior to simple settling as it removes fine particulates.[4]

  • Isolation: Carefully withdraw a portion of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) into a clean, labeled vial. This step is critical to ensure no solid microparticles are carried over, which would falsely inflate the measured solubility.

  • Quantification:

    • Prepare a stock solution of Pht-Gly-β-Ala-OH of known concentration in a suitable solvent (DMSO is a good choice for the primary stock).

    • Generate a multi-point calibration curve (e.g., 5 standards) by diluting the stock solution.

    • Accurately dilute the filtered supernatant from step 5 to fall within the linear range of the calibration curve. Record the dilution factor meticulously.

    • Analyze the standards and the diluted sample by a suitable method, such as reverse-phase HPLC with UV detection.

  • Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility in the original solvent.

Expected Solubility Profile and Discussion

While precise numerical values must be determined empirically via the protocol above, a highly reliable qualitative and semi-quantitative profile can be predicted based on the molecule's physicochemical properties and established principles of peptide solubility.[1][5]

SolventSolvent ClassKey Interaction MechanismExpected SolubilityRationale & Causality
Water (pH 7) Polar ProticHydrophobic EffectVery Low (<0.1 mg/mL)The large, non-polar phthaloyl group dominates, leading to unfavorable interactions with the highly structured water network.[1]
Aqueous Buffer (pH 9) Polar Protic (Ionic)Ion-DipoleHigh (>20 mg/mL)The carboxylic acid is deprotonated to a carboxylate anion, making the molecule ionic. Strong ion-dipole forces with water overcome the hydrophobicity.[3][6]
Methanol Polar ProticH-BondingSparingly SolubleBalances H-bonding with the peptide backbone and some solvation of the phthaloyl group, but is not optimal for either.
Acetonitrile (ACN) Polar AproticDipole-DipoleLowWhile polar, ACN is a poor hydrogen bond donor/acceptor, failing to effectively disrupt the solute-solute interactions of the peptide backbone.
Dimethylformamide (DMF) Polar AproticH-Bond AcceptorSolubleAn excellent H-bond acceptor that effectively solvates the amide N-H groups. Its polarity also accommodates the rest of the molecule well.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticH-Bond AcceptorFreely SolubleThe premier solvent for many protected peptides.[5][6] Its high polarity and strong H-bond accepting character effectively break up solute aggregation.
Visualizing the Solute-Solvent Interaction Logic

The choice of solvent is a strategic decision based on matching its properties to the different regions of the solute molecule.

Interactions cluster_solute Pht-Gly-β-Ala-OH Functional Regions cluster_solvent Solvent Classes Phthaloyl Hydrophobic Phthaloyl Group Aqueous Aqueous (Neutral) Phthaloyl->Aqueous Repels (Insoluble) Amide Polar Amide Backbone Amide->Aqueous Weakly Favorable PolarAprotic Polar Aprotic (DMSO, DMF) Amide->PolarAprotic Strong H-Bonding (Soluble) Acid Ionizable Carboxylic Acid Basic Aqueous (Basic) Acid->Basic Ionizes (Highly Soluble) Acid->PolarAprotic Favorable

Figure 3: Logical map of interactions driving solubility.

Field-Proven Insights and Recommendations

  • For Aqueous Applications: Do not attempt to dissolve Pht-Gly-β-Ala-OH in neutral water. The most effective strategy is to prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent like DMSO or DMF first. Alternatively, for direct aqueous dissolution, use a basic buffer (e.g., 0.1 M sodium bicarbonate or dilute ammonium hydroxide) to ensure the carboxylic acid is deprotonated.[6][8]

  • For Organic Synthesis: DMSO and DMF are the solvents of choice for achieving high concentrations needed for reactions.[5][7] If these are incompatible with downstream steps, test solubility in other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP).

  • Troubleshooting Insolubility: If the compound fails to dissolve even in a recommended solvent, gentle warming (<40°C) and sonication can help overcome the activation energy of dissolution and break up aggregates.[4][9] Always test a small aliquot first before committing the bulk of your material.[8]

  • Safety: Always handle Pht-Gly-β-Ala-OH and all organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling information.

References

A Technical Guide to the Phthaloyl Group in Peptide Chemistry: Strategy, Application, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the precise, stepwise world of peptide synthesis, the strategic use of protecting groups is fundamental to success. These molecular scaffolds temporarily mask reactive functional groups, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[1][2] While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc and Boc strategies, a deep understanding of alternative, "classical" protecting groups provides the synthetic chemist with a broader, more versatile toolkit. The phthaloyl (Pht) group, a robust diacyl protector of primary amines, represents one such critical tool.[3][4]

This guide provides an in-depth technical overview of the phthaloyl group for researchers, scientists, and drug development professionals. We will move beyond simple definitions to explore the causality behind its use, its unique strategic advantages in complex synthetic schemes, and the detailed, field-proven protocols for its application and removal.

The Phthaloyl Group: Chemical Nature and Strategic Rationale

The phthaloyl group protects a primary amine by forming a phthalimide, a highly stable five-membered imide ring.[1] This structure is the source of both its greatest strengths and its most significant challenges.

Core Advantages: Stability and Chirality Preservation

The primary driver for employing the Pht group stems from two key features:

  • Exceptional Stability & Orthogonality: The phthalimide linkage is remarkably stable under the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid) and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups (e.g., piperidine).[1] This makes the Pht group truly orthogonal to the two major SPPS strategies, allowing for its selective removal without disturbing other protecting groups.[1][5][6] This is invaluable for complex syntheses, such as the construction of branched or cyclized peptides where a specific amine must be unmasked independently.[7][8]

  • Suppression of Racemization: During peptide coupling, the activation of a C-terminal carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate. The acidic α-proton of this intermediate is easily abstracted, leading to racemization and a loss of stereochemical integrity. The Pht group, by substituting both hydrogens of the N-terminal amine, sterically and electronically prevents the formation of this oxazolone, thus serving as an excellent safeguard against racemization during coupling reactions.[9]

Inherent Disadvantages: The Challenge of Cleavage

The same stability that makes the Pht group attractive also necessitates harsh conditions for its removal. The standard method, hydrazinolysis, involves a potent nucleophile that can, if not carefully controlled, lead to undesired side reactions.[1][10] Consequently, the Pht group is less common in routine, linear SPPS but finds its niche in specialized applications where its unique stability profile is paramount.[1]

Experimental Protocols: Introduction of the Phthaloyl Group

The introduction of the Pht group (phthaloylation) can be achieved through several methods. The choice of method is critical to preserving the chiral integrity of the amino acid.

Method 1: Classical Phthaloylation with Phthalic Anhydride

This traditional method involves the direct condensation of an amino acid with phthalic anhydride.

  • Critique: This method often requires high temperatures (180-185°C), which can induce significant racemization.[3] While historically important, it is generally superseded by milder alternatives for peptide synthesis. A modified, lower-temperature procedure under reduced pressure has been reported to be more effective and suitable for amino acids with functionalized side chains like tryptophan and tyrosine.[4]

Method 2: Mild Phthaloylation using N-(Ethoxycarbonyl)phthalimide

This is the preferred method for preventing racemization and achieving high yields under mild conditions.[3][4]

  • Causality: N-(Ethoxycarbonyl)phthalimide (also known as N-Carbethoxyphthalimide) acts as an efficient phthaloylating agent. The reaction proceeds smoothly at room temperature in an aqueous or mixed solvent system, avoiding the harsh conditions that lead to racemization.

Detailed Protocol: N-Phthaloylation of Glycine

  • Dissolution: Dissolve Glycine (1.0 eq) and Sodium Carbonate (Na₂CO₃, 1.0 eq) in a suitable volume of water. Stir until a clear solution is obtained.

  • Reagent Addition: While stirring vigorously, add a solution of N-(Ethoxycarbonyl)phthalimide (1.05 eq) in acetonitrile or THF.

  • Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, acidify the reaction mixture to a pH of ~2-3 with dilute HCl. The N-Phthaloylglycine product will precipitate.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with cold water and dry in vacuo to yield the final product.

Diagram: General Phthaloylation Reaction A diagram illustrating the reaction of an amino acid with a phthaloylating agent.

Caption: Reaction scheme for the N-phthaloylation of an amino acid.

Method Reagent Conditions Key Advantages/Disadvantages
Classical Phthalic AnhydrideHigh Temperature (180-185°C)Simple reagents; High risk of racemization.[3]
Microwave-Assisted Phthalic AnhydrideSolvent-free, microwave irradiationVery fast, environmentally friendly; Requires specialized equipment.
Mild (Preferred) N-(Ethoxycarbonyl)phthalimideRoom temp, aq. Na₂CO₃Racemization-free, high yields, compatible with most amino acids.[3][4]

Experimental Protocols: Cleavage of the Phthaloyl Group

The removal of the Pht group is the most critical step and requires careful optimization to avoid side-product formation.

Method 1: Hydrazinolysis (The Standard)

This is the most common method for Pht group cleavage.[1]

  • Causality: Hydrazine (N₂H₄) is a potent α-effect nucleophile. It attacks one of the imide carbonyls, followed by an intramolecular cyclization that releases the free amine and forms the highly stable phthalhydrazide byproduct. This byproduct is often poorly soluble in the reaction solvent and precipitates, driving the reaction to completion and simplifying purification.[1][11][12]

Detailed Protocol: Hydrazinolysis of a Pht-Protected Peptide

  • Dissolution: Suspend or dissolve the Pht-protected peptide (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or tetrahydrofuran (THF).[1][9] A typical concentration is 20-30 mL of solvent per gram of peptide.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) to the mixture. The number of equivalents is critical. Start with a small excess (1.5 - 10 equivalents) and optimize.[1][9] Caution: A large excess can cleave sensitive peptide amide bonds.[9][13]

  • Reaction: Stir the mixture at room temperature or under reflux (e.g., 1-4 hours). Monitor the reaction closely by HPLC or LC-MS.[1][14]

  • Work-up: Upon completion, cool the reaction mixture. The phthalhydrazide byproduct will precipitate. Filter the mixture to remove the solid.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude deprotected peptide can then be purified by standard methods (e.g., chromatography or crystallization).

Diagram: Mechanism of Phthaloyl Deprotection by Hydrazine A diagram showing the nucleophilic attack and cyclization mechanism.

G start Pht-Peptide + H₂N-NH₂ intermediate1 Intermediate Nucleophilic attack of hydrazine on carbonyl carbon start->intermediate1 Step 1 intermediate2 Ring-opened Intermediate Intramolecular cyclization intermediate1->intermediate2 Step 2 end Free Peptide Amine + Phthalhydrazide (precipitate) intermediate2->end Step 3

Caption: Deprotection mechanism of the N-Phthaloyl group using hydrazine.[1]

Method 2: Milder, Alternative Deprotection Methods

For peptides containing sensitive functionalities incompatible with hydrazine, several alternatives exist.

  • Sodium Borohydride (NaBH₄) / Acetic Acid: This two-stage, one-flask method is highly efficient and proceeds with no measurable loss of optical activity.[9][15] The NaBH₄ reduces the phthalimide, and subsequent hydrolysis with acetic acid releases the free amine.[9]

  • Ethylenediamine: This nucleophile can also cleave the phthalimide, often requiring microwave heating to proceed efficiently.[10][12]

  • Ammonium Hydroxide/Methylamine (AMA): While more common in oligonucleotide chemistry, AMA (typically 1:1 mixture) is a powerful nucleophilic reagent that can achieve very rapid deprotection (e.g., 10 minutes at elevated temperatures).[16][17] Its use in peptide chemistry requires careful evaluation for compatibility.

Method Reagents Conditions Key Considerations
Hydrazinolysis Hydrazine HydrateRoom Temp to RefluxStandard method; byproduct precipitates. Risk of cleaving peptide bonds with excess reagent.[9][13]
Reductive Cleavage 1. NaBH₄ in 2-propanol/H₂O2. Acetic AcidRoom TemperatureVery mild, preserves chirality. Two-step, one-flask procedure.[9][15]
Aminolysis EthylenediamineMicrowave, ~100°CAlternative to hydrazine for sensitive substrates.[10][12]
Fast Aminolysis NH₄OH / aq. Methylamine (AMA)55°C, 5-10 minVery fast; primarily used in oligonucleotide synthesis, requires careful peptide compatibility testing.[16][17]

Orthogonality in Practice: Strategic Applications

The true value of the Pht group is realized in multi-layered protection schemes. Its stability to both strong acid and base allows for synthetic operations that are impossible with only Fmoc and Boc groups.

Scenario: Synthesis of a Branched Peptide on Lysine

  • Incorporate Lysine: During Fmoc-based SPPS, incorporate Fmoc-Lys(Pht)-OH into the growing peptide chain. The α-amino group is protected by Fmoc, and the ε-amino group by Pht.

  • Elongate Main Chain: Continue the SPPS cycles. The Pht group on the lysine side chain will remain completely intact during the repeated piperidine treatments used to remove the Fmoc group.

  • Selective Pht Deprotection: Once the main chain is complete, the peptide is still on the solid support. Treat the resin with a hydrazine/DMF solution. This will selectively cleave the Pht group, exposing the ε-amino group of the lysine residue. The Fmoc group (if present at the N-terminus) and acid-labile side-chain protecting groups (like t-butyl) will be unaffected.

  • Build Branch: With the lysine side-chain amine now free, a second peptide chain can be synthesized from this point, creating a branched peptide.

  • Final Cleavage: Once the entire branched structure is assembled, treat the resin with a strong acid cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

Diagram: Orthogonal Protection Strategy A diagram showing the selective removal of different protecting groups.

G Peptide Resin-Bound Peptide Fmoc-AA₁...Lys(Pht)...AAₙ-tBu Deprotect_Fmoc Piperidine (Base) Peptide->Deprotect_Fmoc Deprotect_Pht Hydrazine (Nucleophile) Peptide->Deprotect_Pht Deprotect_tBu TFA (Acid) Peptide->Deprotect_tBu Result_Fmoc H₂N-AA₁...Lys(Pht)...AAₙ-tBu Deprotect_Fmoc->Result_Fmoc Removes Fmoc Result_Pht Fmoc-AA₁...Lys(H₂N)...AAₙ-tBu Deprotect_Pht->Result_Pht Removes Pht Result_tBu Cleaved, fully deprotected peptide Deprotect_tBu->Result_tBu Removes tBu & cleaves from resin

Caption: Orthogonality of Pht, Fmoc, and acid-labile (tBu) groups.

Troubleshooting and Side Reactions

Vigilant monitoring and an understanding of potential side reactions are crucial when working with the Pht group.

Symptom / Observation Probable Cause Recommended Solution
Unexpected mass addition of +18 Da. Hydrolysis of the phthalimide ring to an N-(o-carboxybenzoyl) derivative. This is more likely under basic conditions.[9]Ensure reaction conditions are not unintentionally basic. Purify carefully, as the charge state will differ.
Low yield of deprotected peptide; cleavage of internal amide bonds. Attack by excess hydrazine on peptide backbone amides.[9][13]Optimize the hydrazinolysis. Reduce the equivalents of hydrazine hydrate (start at 1.5-2 eq) and lower the reaction temperature or time. Monitor closely.
Incomplete Pht deprotection. Insufficient hydrazine, short reaction time, or steric hindrance around the phthalimide group.Increase reaction time and/or temperature. A modest increase in hydrazine equivalents may be necessary. Consider an alternative deprotection method like NaBH₄.
Racemization of the protected amino acid. Phthaloylation was performed under harsh, high-temperature conditions.Re-synthesize the Pht-amino acid using a mild, racemization-free method, such as with N-(Ethoxycarbonyl)phthalimide.[3][4]

Conclusion and Future Perspective

The phthaloyl group, while one of the older tools in the peptide chemist's arsenal, remains a uniquely valuable asset for specific and challenging synthetic goals. Its exceptional stability and resistance to racemization provide a level of control and orthogonality that is often unattainable with more common protecting groups. While the harshness of hydrazinolysis has relegated it from mainstream use in routine SPPS, its application in the synthesis of complex architectures like branched and cyclic peptides is well-established.[1]

Future developments may focus on derivatives, such as the 4,5-dichlorophthaloyl (DCPhth) group, which can be cleaved under even milder conditions (e.g., ethylenediamine or hydrazine at room temperature), further expanding the utility of this robust protecting group strategy in the synthesis of sensitive biomolecules.[10] For the discerning scientist, a thorough understanding of the phthaloyl group's behavior, protocols, and strategic placement is not merely an academic exercise, but a practical advantage in the art of peptide synthesis.

References

The Structural Alchemist: A Technical Guide to the Role of Beta-Alanine in Peptide Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Alpha-Canonical

In the intricate world of peptide science, the canonical twenty alpha-amino acids have long served as the fundamental building blocks of life. However, the exploration of non-canonical amino acids has unlocked a new frontier in peptide design and engineering. Among these, beta-alanine, the simplest of the beta-amino acids, has emerged as a powerful tool for modulating peptide structure, stability, and function. This technical guide provides an in-depth exploration of the multifaceted role of beta-alanine in shaping peptide architecture, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique properties. We will delve into the fundamental principles governing its conformational behavior, its profound impact on secondary and tertiary structures, and its practical applications in creating novel peptidomimetics with enhanced therapeutic potential.

The Beta-Alanine Distinction: A Fundamental Shift in the Peptide Backbone

At its core, the influence of beta-alanine stems from a simple yet profound structural alteration: the presence of an additional methylene group in its backbone compared to its alpha-amino acid counterpart, alpha-alanine. This seemingly minor change introduces a new level of conformational flexibility and alters the spatial arrangement of the peptide chain, leading to significant downstream consequences for the overall peptide structure.

Unlike alpha-amino acids where the amino group is attached to the alpha-carbon, in beta-amino acids, it is bonded to the beta-carbon[1][2][3]. This seemingly subtle shift fundamentally alters the geometry of the peptide backbone, introducing an additional rotatable bond and increasing the distance between adjacent peptide bonds.

Figure 1: Structural comparison of α-alanine and β-alanine.

This fundamental difference has profound implications for the peptide's conformational landscape, influencing everything from local secondary structure preferences to global folding and stability.

Sculpting Secondary Structures: The Conformational Versatility of Beta-Alanine

The incorporation of beta-alanine into a peptide sequence introduces a remarkable degree of control over its secondary structure. Depending on the context of the surrounding amino acids and the overall peptide architecture (linear vs. cyclic), beta-alanine can either induce or disrupt canonical secondary structural motifs like helices, sheets, and turns.

Helical Structures: A New Twist in the Fold

Peptides composed entirely of beta-amino acids, known as beta-peptides, are capable of forming novel helical structures that are distinct from the alpha-helices found in proteins[1][4]. These beta-peptidic helices, such as the 14-helix, are characterized by different hydrogen bonding patterns and helical parameters due to the extended backbone[5]. The stability of these helices is influenced by the substitution pattern on the beta-amino acid backbone[5].

In hybrid peptides containing both alpha- and beta-amino acids, the introduction of beta-alanine can act as a "helix breaker" or, conversely, be used to design novel helical folds not accessible with alpha-amino acids alone.

Turns and Sheets: Engineering Defined Topographies

Beta-alanine residues exhibit a distinct preference for specific dihedral angles, which can be harnessed to engineer well-defined turns and sheet-like structures. In cyclic peptides, beta-alanine often adopts a folded gauche conformation, which is instrumental in the formation of gamma-turns[6][7]. Conversely, in linear peptides, it can adopt both folded gauche and extended trans conformations, allowing for greater structural diversity[7]. This conformational plasticity makes beta-alanine a valuable tool for mimicking protein secondary structures[7].

Beta_Alanine_Conformational_Influence cluster_structures Impact on Secondary Structures Beta_Alanine β-Alanine Residue Increased_Flexibility Increased Backbone Flexibility Beta_Alanine->Increased_Flexibility Altered_H_Bonding Altered Hydrogen Bonding Patterns Beta_Alanine->Altered_H_Bonding Turns Induction of γ-Turns Increased_Flexibility->Turns gauche conformation Sheets Modulation of β-Sheet Propensity Increased_Flexibility->Sheets trans conformation Helices Novel Helical Folds (e.g., 14-helix) Altered_H_Bonding->Helices

Figure 2: Influence of β-alanine on peptide secondary structures.

Enhancing Stability: A Shield Against Proteolysis

One of the most significant advantages of incorporating beta-alanine into peptide-based therapeutics is the remarkable increase in their resistance to enzymatic degradation. Proteases, the enzymes responsible for cleaving peptide bonds, have evolved to recognize and bind to substrates composed of alpha-amino acids. The altered backbone geometry of peptides containing beta-alanine disrupts this recognition, rendering them poor substrates for most proteases.

This enhanced proteolytic stability is a critical attribute for the development of peptide drugs, as it can significantly prolong their in vivo half-life and improve their bioavailability[8][9][10]. Studies have shown that even a single incorporation of a beta-amino acid can dramatically decrease the rate of enzymatic cleavage[8].

Peptide SequenceModifying ResidueRelative Proteolytic StabilityReference
α-Peptide (Control)NoneLow[8]
α,β-PeptideSingle β-amino acidHigh[8]
β-PeptideAll β-amino acidsVery High[10]
Table 1: Comparative Proteolytic Stability of Peptides.

Beta-Alanine in Drug Design and Peptidomimetics

The unique structural and stability-enhancing properties of beta-alanine make it an invaluable tool in the design of novel peptide-based drugs and peptidomimetics.

Flexible Linkers in Bioconjugates

In addition to its role in influencing secondary structure, beta-alanine can be employed as a flexible linker to connect different domains of a fusion protein or to conjugate a peptide to a drug molecule[11][12]. The inherent flexibility of the beta-alanine backbone allows for optimal spatial orientation of the linked moieties, which can be crucial for their biological activity. The use of a neutral beta-alanine linker, as opposed to a charged amino acid like lysine, has also been shown to reduce non-specific uptake in tissues such as the kidneys, which is a significant advantage in the design of targeted therapeutics[12].

Peptidomimetics with Tailored Properties

The ability of beta-alanine to induce specific secondary structures and enhance proteolytic stability makes it a cornerstone in the field of peptidomimetics. By strategically incorporating beta-alanine residues, researchers can design synthetic peptides that mimic the structure and function of biologically active peptides while possessing superior drug-like properties[7][10]. This approach has been successfully applied to the development of antimicrobial peptides, enzyme inhibitors, and receptor agonists/antagonists[8].

Experimental Protocols and Characterization

The synthesis and characterization of peptides containing beta-alanine require specialized techniques and careful analysis.

Synthesis of Beta-Alanine Containing Peptides

The incorporation of beta-alanine into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with appropriately protected beta-alanine building blocks. Both Fmoc and Boc protection strategies are compatible with beta-alanine.

Protocol: Solid-Phase Synthesis of a Beta-Alanine Containing Peptide

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in a suitable solvent (e.g., dimethylformamide, DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (alpha or beta) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last AA Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End Final Peptide Characterization->End

Figure 3: Solid-Phase Peptide Synthesis (SPPS) workflow for β-alanine incorporation.
Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure of beta-alanine containing peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as COSY, TOCSY, and NOESY, are powerful tools for determining the solution-state conformation of these peptides. Chemical shift analysis and the measurement of nuclear Overhauser effects (NOEs) provide valuable information about dihedral angles and inter-proton distances, which are used to build a 3D model of the peptide[6][7][13].

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides in solution. While the interpretation of CD spectra for beta-peptides can be complex and may not always be unambiguous, distinct CD patterns have been associated with specific beta-peptidic helical conformations[14][15].

  • X-ray Crystallography: Single-crystal X-ray diffraction provides high-resolution structural information in the solid state. This technique has been instrumental in confirming the novel helical and turn structures adopted by peptides containing beta-alanine[4][6][7].

Conclusion and Future Perspectives

Beta-alanine is far more than a simple structural anomaly; it is a versatile and powerful tool for peptide engineering. Its ability to modulate backbone conformation, induce novel secondary structures, and confer remarkable proteolytic stability has opened up new avenues for the design of sophisticated peptide-based therapeutics and biomaterials. As our understanding of the intricate relationship between beta-amino acid sequence and three-dimensional structure continues to grow, so too will our capacity to create bespoke peptides with precisely tailored properties. The future of peptide science will undoubtedly see the expanded use of beta-alanine and other non-canonical amino acids to address a wide range of challenges in medicine and biotechnology.

References

Foreword: Unveiling the Potential of a Versatile Chemical Tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH) in Biochemical Research

In the landscape of biochemical research and drug development, the strategic use of well-designed chemical entities is paramount to success. Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH) emerges not as a standalone bioactive molecule, but as a sophisticated and versatile building block with significant potential in several cutting-edge research applications. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the unique properties of this compound. We will delve into the rationale behind its structure, explore its established and potential applications, and provide practical, field-proven insights into its use.

Core Characteristics of Pht-Gly-β-Ala-OH

Pht-Gly-β-Ala-OH, with the CAS number 17896-84-3, is a chemical compound featuring a dipeptide (Glycyl-β-Alanine) core where the N-terminus is protected by a phthaloyl group.[1][2] This seemingly simple structure imparts a range of properties that make it a valuable tool in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₅[2]
Molecular Weight 276.25 g/mol [2]
Appearance White powder[1]
Purity ≥ 99% (titration)[1]
Storage 0-8°C[1]

The phthaloyl group provides a stable and robust N-terminal protection, which is a critical feature in multi-step peptide synthesis.[3] Unlike more labile protecting groups, the phthaloyl group offers orthogonality, allowing for selective deprotection of other functional groups on a growing peptide chain.

The Dual Role of the Phthaloyl Group: Protection and Bioactivity

The choice of a phthaloyl group for N-terminal protection is a strategic one, offering benefits beyond simple chemical stability.

A Robust Protecting Group in Peptide Synthesis

In the realm of peptide synthesis, preventing unwanted side reactions is crucial. The phthaloyl group serves as a reliable shield for the primary amine of the glycine residue, directing the reactivity to the C-terminal carboxyl group of the β-Alanine for peptide bond formation.[4] Its stability to a wide range of reaction conditions allows for a high degree of flexibility in the design of complex synthetic schemes.[3]

A Privileged Pharmacophore in Drug Discovery

The phthalimide moiety (the core structure of the phthaloyl group) is recognized as a "privileged scaffold" in medicinal chemistry.[1] This means that this chemical structure is found in a variety of compounds with diverse biological activities. Phthalimide-containing molecules have been explored for their anti-inflammatory, anticancer, and immunomodulatory properties, among others.[1][3][5] This inherent bioactivity of the phthaloyl group suggests that its inclusion in a molecule may impart desirable pharmacological properties, a concept we will explore in the applications section.

The Glycyl-β-Alanine Dipeptide: A Biologically Relevant Core

The dipeptide core of Pht-Gly-β-Ala-OH is not merely an inert spacer. The Gly-β-Ala sequence has its own biological significance, which can be harnessed in the design of novel research tools and therapeutics.

Modulation of Melanogenesis

Recent research has highlighted the role of acetylated Glycyl-β-Alanine in cosmetology as a skin-whitening agent. It has been shown to inhibit the expression of key enzymes involved in melanin production, such as tyrosinase, TRP1, and TRP2, by downregulating the Microphthalmia Transcription Factor (MITF).[5] It also interferes with the activity of Stem Cell Factor (SCF) and Endothelin-1 (ET-1), which are involved in pigmentation induction following UVB irradiation.[5] This known mechanism provides a compelling rationale for using Pht-Gly-β-Ala-OH as a starting point for developing novel agents to study or modulate melanogenesis.

Potential in Neuroscience Research

Peptides rich in glycine and alanine have been investigated for their neuroprotective potential. For instance, a peptide with glycine-serine-alanine repeats has been shown to ameliorate Alzheimer's-type neurodegeneration by interacting with amyloid-β oligomers and regulating tau hyperphosphorylation.[6] While Pht-Gly-β-Ala-OH itself is a dipeptide, its use as a building block for larger peptides aimed at neurodegenerative targets is a logical and promising avenue of research. The neurotoxic non-protein amino acid, β-N-methylamino-L-alanine (BMAA), has been implicated in neurodegenerative diseases like ALS/PDC.[7] The structural similarity of β-Alanine could be explored in the design of competitive inhibitors or probes for studying the mechanisms of BMAA-induced neurotoxicity.

Applications in Biochemical Research: A Forward-Looking Perspective

While direct, peer-reviewed applications of Pht-Gly-β-Ala-OH in specific biochemical assays are not yet widely documented, its chemical properties and the biological relevance of its components point towards several high-potential research areas.

As a Linker in Peptide-Drug Conjugates (PDCs) for Targeted Drug Delivery

The development of peptide-drug conjugates (PDCs) is a rapidly growing field in oncology and other areas.[8][9] PDCs utilize a peptide to deliver a cytotoxic or otherwise bioactive payload to a specific target, thereby increasing efficacy and reducing off-target toxicity.[10] Pht-Gly-β-Ala-OH is an excellent candidate for use as a component of a linker in a PDC.

Hypothetical Workflow:

PDC_Workflow cluster_synthesis Synthesis of Peptide-Drug Conjugate cluster_delivery Targeted Delivery and Release Pht_Gly_Ala Pht-Gly-β-Ala-OH Linker Cleavable Linker (e.g., hydrazone) Pht_Gly_Ala->Linker Amide Coupling Drug Bioactive Payload (e.g., Doxorubicin) Linker->Drug Esterification PDC PDC Construct Drug->PDC Targeting_Peptide Targeting Peptide (e.g., RGD) Targeting_Peptide->Pht_Gly_Ala Peptide Synthesis (post-deprotection) Targeting_Peptide->PDC PDC_circ PDC in Circulation Tumor_Cell Target Tumor Cell (e.g., expressing integrins) PDC_circ->Tumor_Cell Targeting Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization Release Intracellular Cleavage (e.g., low pH) Internalization->Release Drug_Action Drug Exerts Therapeutic Effect Release->Drug_Action

Caption: Hypothetical workflow for a Peptide-Drug Conjugate using Pht-Gly-β-Ala-OH.

In this model, the phthaloyl group could serve as a stable anchor for attaching a targeting peptide, while the carboxyl end could be conjugated to a linker and a drug payload. The dipeptide itself can influence the solubility and pharmacokinetic properties of the conjugate.

Development of Novel Enzyme Inhibitors and Probes

The rigid phthalimide structure can be used as a scaffold to present the Gly-β-Ala dipeptide or other appended functionalities in a specific orientation for interaction with an enzyme's active site.[11] Given the role of related dipeptides in melanogenesis, Pht-Gly-β-Ala-OH could be a starting point for developing inhibitors of tyrosinase or other enzymes in the melanin synthesis pathway.

Furthermore, by attaching a fluorescent probe to the carboxyl terminus, Pht-Gly-β-Ala-OH could be converted into a chemical probe to study protein-protein interactions or cellular uptake mechanisms.[12] The phthaloyl group's hydrophobicity may facilitate membrane traversal.

Experimental Protocols and Methodologies

As a Senior Application Scientist, it is my experience that a robust and well-defined protocol is the cornerstone of reproducible research. The following protocols are provided as a guide for the synthesis and deprotection of peptides using Pht-Gly-β-Ala-OH.

Protocol for Dipeptide Coupling using Pht-Gly-β-Ala-OH

This protocol describes a standard solution-phase peptide coupling to synthesize Pht-Gly-β-Ala-Phe-OMe.

Materials:

  • Pht-Gly-β-Ala-OH

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Pht-Gly-β-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath and add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM. Stir the reaction mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Deprotonation: In a separate flask, dissolve H-Phe-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.5 eq). Stir for 10 minutes at room temperature.

  • Coupling: Add the deprotected phenylalanine solution to the activated Pht-Gly-β-Ala-OH solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter off the DCU precipitate and wash with DCM.

    • Combine the filtrates and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Pht-Gly-β-Ala-Phe-OMe.

Protocol for Phthaloyl Group Deprotection (Hydrazinolysis)

This protocol describes the cleavage of the phthaloyl group to yield the free N-terminal dipeptide.

Materials:

  • Phthaloyl-protected peptide (e.g., Pht-Gly-β-Ala-Phe-OMe)

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve the phthaloyl-protected peptide in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine monohydrate (10 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water (2x).

    • Extract the aqueous layers with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected peptide.

  • Acidification (Optional): If the free amine is desired as a hydrochloride salt, the residue can be dissolved in a minimal amount of DCM and treated with a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Deprotection_Workflow Start Pht-Protected Peptide in Ethanol Add_Hydrazine Add Hydrazine Monohydrate Start->Add_Hydrazine Reflux Reflux (2-4 hours) Add_Hydrazine->Reflux Precipitate Phthalhydrazide Precipitate Forms Reflux->Precipitate Filter Filter to Remove Precipitate Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous/Organic Extraction Concentrate->Extract Final_Product Deprotected Peptide Extract->Final_Product

Caption: Workflow for the hydrazinolysis of a phthaloyl-protected peptide.

Conclusion and Future Outlook

Pht-Gly-β-Ala-OH represents a strategically designed chemical tool with considerable potential for innovation in biochemical research and drug development. While its primary role as a protected dipeptide building block is well-established in the realm of peptide synthesis, the inherent biological activities of its constituent phthalimide and Gly-β-Ala moieties open up exciting avenues for future research. As a Senior Application Scientist, I encourage the research community to explore the use of this and similar molecules in the rational design of novel peptide-drug conjugates, enzyme inhibitors, and molecular probes. The insights and protocols provided in this guide are intended to serve as a solid foundation for such endeavors, fostering the next wave of discoveries in chemical biology and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Use of Pht-Gly-β-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Gly-β-Ala Motif

In the field of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to introduce novel structural and functional properties into peptides. The Gly-β-Ala dipeptide motif, in particular, offers unique conformational flexibility and increased resistance to enzymatic degradation compared to standard α-amino acid sequences.[1] The use of pre-formed, protected dipeptide building blocks, such as Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH), provides a streamlined and efficient method for introducing this motif during solid-phase peptide synthesis (SPPS).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Pht-Gly-β-Ala-OH in Fmoc-based solid-phase peptide synthesis. We will delve into the rationale behind the use of this building block, provide detailed, field-proven protocols for its application, and discuss the critical aspects of the phthaloyl protecting group strategy.

The Rationale for Using Pht-Gly-β-Ala-OH

The decision to utilize a pre-formed, N-terminally protected dipeptide like Pht-Gly-β-Ala-OH is rooted in several key advantages:

  • Overcoming "Difficult" Sequences: Stepwise coupling of individual amino acids can sometimes be inefficient, particularly in sequences prone to aggregation. The use of dipeptide blocks can disrupt these aggregation-prone sequences and improve coupling efficiency.[2]

  • Enhanced Efficiency: A single coupling reaction incorporates two amino acid residues, effectively shortening the number of synthesis cycles.

  • Orthogonality of the Phthaloyl (Pht) Group: The phthaloyl group is stable to the acidic conditions used for the cleavage of many side-chain protecting groups (e.g., tBu, Trt) and the basic conditions used for Fmoc deprotection. It can be selectively removed using hydrazinolysis, providing an orthogonal protection strategy within the Fmoc/tBu framework.

Chemical and Physical Properties of Pht-Gly-β-Ala-OH

A summary of the key properties of Pht-Gly-β-Ala-OH is provided in the table below.

PropertyValue
IUPAC Name 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)propanoic acid
Molecular Formula C₁₃H₁₂N₂O₅
Molecular Weight 276.25 g/mol
Appearance White to off-white powder
Storage Store at 2-8°C, desiccated

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Diagram of the Overall Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (if starting from Fmoc-AA-Resin) Resin->Fmoc_Deprotection Coupling 3. Coupling of Pht-Gly-β-Ala-OH Fmoc_Deprotection->Coupling Pht_Deprotection 4. Phthaloyl (Pht) Deprotection Coupling->Pht_Deprotection Chain_Elongation 5. Further Chain Elongation (Fmoc SPPS) Pht_Deprotection->Chain_Elongation Cleavage 6. Cleavage and Global Deprotection Chain_Elongation->Cleavage Purification 7. Purification and Analysis Cleavage->Purification

Caption: Overall workflow for the incorporation of Pht-Gly-β-Ala-OH in SPPS.

Protocol 1: Coupling of Pht-Gly-β-Ala-OH to the Resin-Bound Peptide

This protocol describes the coupling of Pht-Gly-β-Ala-OH to a deprotected N-terminal amine on the solid support. The use of HATU as the coupling agent is recommended due to its high efficiency, especially for potentially sterically hindered couplings involving dipeptides.[3][4][5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Pht-Gly-β-Ala-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • If the resin has an N-terminal Fmoc group, perform a standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min).

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF (3-5 times).

  • Activation and Coupling:

    • In a separate vial, dissolve Pht-Gly-β-Ala-OH (2-3 equivalents relative to resin loading) and HATU (1.95 equivalents relative to the dipeptide) in DMF.

    • Add DIPEA (4-6 equivalents relative to resin loading) to the solution and vortex briefly.

    • Immediately add the activated dipeptide solution to the washed and drained peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered sequences, the coupling time may be extended.

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative Kaiser test (yellow beads) indicates a successful coupling. If the test is positive, a second coupling may be necessary.

Quantitative Data for Coupling:

ReagentEquivalents (relative to resin loading)
Pht-Gly-β-Ala-OH2.0 - 3.0
HATU1.95 (relative to dipeptide)
DIPEA4.0 - 6.0
Reaction Time 2 - 4 hours
Temperature Room Temperature
Protocol 2: Deprotection of the Phthaloyl (Pht) Group

The removal of the phthaloyl group is achieved by hydrazinolysis. It is crucial to perform this step under controlled conditions to avoid side reactions.[6][7]

Diagram of Phthaloyl Deprotection:

Pht_Deprotection Start Resin-Peptide-Pht Hydrazine Treat with Hydrazine Hydrate in DMF Start->Hydrazine Intermediate Formation of Phthalhydrazide Hydrazine->Intermediate Deprotected Resin-Peptide-NH₂ Intermediate->Deprotected Wash Thorough Washing Deprotected->Wash

Caption: Mechanism of phthaloyl group deprotection via hydrazinolysis.

Materials:

  • Pht-protected peptide-resin

  • Hydrazine hydrate (N₂H₄·H₂O)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Isopropanol (IPA)

Procedure:

  • Resin Preparation:

    • Wash the Pht-protected peptide-resin with DMF (3-5 times).

  • Hydrazinolysis:

    • Prepare a 5% (v/v) solution of hydrazine hydrate in DMF. Caution: Hydrazine is toxic and should be handled with extreme care in a fume hood.

    • Add the hydrazine solution to the resin and agitate at room temperature for 1-2 hours.

    • Monitor the deprotection by taking a small sample of resin, washing it thoroughly, cleaving a small amount of peptide, and analyzing by LC-MS.

  • Washing:

    • Drain the hydrazine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of hydrazine and the phthalhydrazide byproduct.

    • Wash the resin with DCM (2-3 times) and IPA (2-3 times) to aid in the removal of any residual byproducts.

    • A final series of washes with DMF (3-5 times) prepares the resin for the next coupling step.

Alternative Mild Deprotection:

For substrates sensitive to hydrazine, ethylenediamine can be used as a milder deprotecting agent.[8]

  • Treat the resin with a solution of 10% ethylenediamine in isopropanol at room temperature for 2-4 hours.

  • Follow the same extensive washing protocol as described above.

Protocol 3: Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Fully synthesized peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

A common cleavage cocktail for peptides with sensitive residues is Reagent K.

ComponentPercentage (v/v)
TFA82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

For simpler peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[9]

Procedure:

  • Resin Preparation:

    • Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

    • Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of in-process controls:

  • Kaiser Test: This qualitative test for primary amines is essential after each coupling step to ensure the reaction has gone to completion. A positive result (blue beads) indicates incomplete coupling and the need for a recoupling step.

  • LC-MS Analysis: Monitoring the progress of the synthesis by taking small resin samples, cleaving the peptide, and analyzing by LC-MS provides definitive confirmation of the correct mass at each stage. This is particularly important after the coupling of Pht-Gly-β-Ala-OH and after the phthaloyl deprotection step.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is chosen over other coupling reagents like HBTU due to the presence of the HOAt moiety, which forms a more reactive OAt-ester intermediate. This increased reactivity is beneficial for coupling sterically hindered building blocks like dipeptides and for minimizing epimerization.[4]

  • Hydrazine for Pht Deprotection: Hydrazine is a strong nucleophile that efficiently attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable six-membered phthalhydrazide ring and the release of the free amine.[10]

  • Use of Scavengers in Cleavage: Cations generated from the cleavage of side-chain protecting groups (e.g., the tert-butyl cation from tBu groups) can re-attach to sensitive residues like tryptophan and methionine. Scavengers such as TIS and water are included in the cleavage cocktail to trap these reactive species.

References

Application Note & Protocols: Leveraging Pht-Gly-Beta-Ala-OH for Advanced Bioconjugation of Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in biotherapeutics, diagnostics, and proteomics.

Abstract: The strategic selection of a chemical linker is paramount to the success of bioconjugation, dictating the stability, functionality, and ultimate performance of complex biomolecules like antibody-drug conjugates (ADCs).[1][2][3] This guide provides a detailed exploration of Pht-Gly-Beta-Ala-OH, a versatile heterobifunctional linker. We will elucidate its structural advantages and provide comprehensive, field-tested protocols for its application in covalently modifying proteins and antibodies. The methodologies herein cover linker activation, conjugation to primary amines, and, critically, the deprotection of the phthalimide group to yield a free amine, enabling subsequent modification or altering the conjugate's properties.

The Scientific Imperative for Advanced Linker Chemistry

Bioconjugation is the foundational chemistry that enables the creation of sophisticated therapeutics and research tools by covalently joining two molecules, at least one of which is a biomolecule.[3] In the context of antibody-drug conjugates (ADCs), the linker is not a passive spacer but an active determinant of the conjugate's pharmacokinetic profile, stability, and mechanism of payload release.[1][4] An ideal linker must ensure the conjugate remains stable in systemic circulation to prevent premature payload release and off-target toxicity, while permitting efficient payload delivery at the target site.[1][4]

The this compound linker offers a unique combination of features:

  • Carboxylic Acid Terminus: Allows for straightforward activation and coupling to primary amines (e.g., lysine residues) on proteins and antibodies.

  • Phthalimide-Protected Amine: The phthalimide (Pht) group provides a highly stable N-terminal protection. This masked amine can be deprotected under specific, mild conditions post-conjugation, revealing a primary amine that can be used for secondary conjugations, modulating solubility, or altering the isoelectric point of the protein.

  • Peptide Backbone: The Gly-Beta-Ala component provides a defined spatial separation between the conjugated molecules and can influence the solubility and steric profile of the final conjugate.

This application note will guide the user through the practical application of this linker, from initial reaction design to final conjugate characterization.

Core Experimental Workflow

The successful bioconjugation using this compound follows a multi-stage process. Each stage includes critical quality control checkpoints to ensure a robust and reproducible outcome.

G cluster_0 Phase 1: Preparation & Activation cluster_1 Phase 2: Conjugation & Purification cluster_2 Phase 3: Deprotection & Finalization A 1. This compound Activation (EDC/s-NHS) C 3. Conjugation Reaction (Antibody + Activated Linker) A->C B 2. Antibody/Protein Buffer Exchange B->C D 4. Purification of Conjugate (SEC or Dialysis) C->D E 5. QC Check 1 (MALDI-TOF / SDS-PAGE) D->E F 6. Phthalimide Deprotection (e.g., Ethylenediamine) E->F Proceed if QC Pass G 7. Final Purification (Removal of Reagents) F->G H 8. Final QC & Characterization (LC-MS, SEC, Functional Assay) G->H

Figure 1: High-level workflow for protein conjugation with this compound.

Detailed Protocols & Methodologies

Materials and Reagents

This table summarizes the key reagents required for the complete workflow. Prepare all solutions using high-purity water (e.g., Milli-Q) and analytical-grade reagents.

ReagentRecommended ConcentrationStoragePurpose
This compoundN/A (Solid)0-8°C[5]Linker
Protein/Antibody1-10 mg/mL2-8°C or -80°CBiomolecule Target
MES Buffer100 mM, pH 6.02-8°CActivation Buffer
EDC (or EDAC)10 mg/mL in MES Buffer-20°C (Aliquot)Carbodiimide Activator
Sulfo-NHS (or s-NHS)10 mg/mL in MES Buffer-20°C (Aliquot)Stabilizes Active Ester
PBS (Phosphate-Buffered Saline)1X, pH 7.4Room TemperatureConjugation/Storage Buffer
Ethylenediamine0.5 M in PBS, pH 8.5Room TemperatureDeprotection Agent
Hydroxylamine1 M, pH 8.52-8°CQuenching Agent
Desalting Columns (e.g., Zeba™)N/ARoom TemperatureBuffer Exchange/Purification
Size Exclusion Chromatography (SEC) ColumnN/APer ManufacturerPurification/Analysis
Protocol 1: Activation of this compound Carboxyl Group

Causality: The carboxylic acid on the beta-alanine residue of the linker is unreactive towards amines on its own. We must first convert it into a more reactive intermediate. The use of a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is a robust and widely used method for forming stable, amine-reactive NHS esters.[6] Sulfo-NHS is used to improve the solubility of the active ester in aqueous buffers.

Step-by-Step Methodology:

  • Preparation: Bring all reagents to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS in 100 mM MES buffer, pH 6.0, immediately before use. Discard any unused solution.

  • Linker Dissolution: Dissolve this compound in a minimal volume of a compatible organic solvent (e.g., DMSO or DMF) before diluting it into the MES buffer. Note: Avoid high concentrations of organic solvent, which can denature the protein in the subsequent step.

  • Activation Reaction:

    • To the dissolved linker solution, add a 2-fold molar excess of Sulfo-NHS.

    • Add a 2-fold molar excess of EDC. (Molar ratio: Linker:EDC:s-NHS = 1:2:2).

    • Incubate the reaction at room temperature for 15-30 minutes. The solution now contains the amine-reactive Pht-Gly-Beta-Ala-sNHS ester.

Protocol 2: Conjugation to Protein/Antibody

Causality: The activated NHS-ester of the linker reacts efficiently with primary amines, such as the ε-amine of lysine residues on the protein surface, to form a stable amide bond.[7] The reaction is performed at a slightly alkaline pH (7.2-8.0) where the lysine side chains are deprotonated and thus more nucleophilic, while still maintaining protein stability.

Step-by-Step Methodology:

  • Protein Preparation: Ensure your protein or antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 2-5 mg/mL.

  • Conjugation:

    • Immediately add the freshly prepared activated linker solution (from Protocol 1) to the protein solution.

    • The molar ratio of linker to protein is a critical parameter that must be optimized. Start with a 10- to 20-fold molar excess of linker over the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 50 mM to react with and deactivate any excess NHS-ester linker. Incubate for 15 minutes.

  • Purification: Remove the excess, unreacted linker and reaction byproducts (e.g., N-hydroxysuccinimide and EDC urea byproduct) by running the sample through a desalting column (for rapid removal) or via size-exclusion chromatography (SEC) or dialysis (for more thorough purification). The purified product is the Pht-protected protein conjugate.

  • QC Checkpoint: Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight) or MALDI-TOF MS (to determine the number of linkers attached, i.e., the degree of labeling).

Protocol 3: Phthalimide (Pht) Group Deprotection

Causality: The phthalimide group is a robust protecting group for amines. Its removal requires specific chemical conditions. While traditional methods like hydrazinolysis are effective, they can be harsh on sensitive proteins.[8] Milder alternatives have been developed. Ethylenediamine offers an efficient and less harsh alternative, cleaving the phthalimide to release the primary amine and a soluble phthaloyl diamide byproduct.[9] Another exceptionally mild method involves reduction with sodium borohydride (NaBH₄) followed by acidification, which proceeds via an O-hydroxymethyl benzamide intermediate.[8][10]

G cluster_0 Chemical Transformation A Protein-NH-CO-Linker-Pht (Protected Conjugate) C Protein-NH-CO-Linker-NH2 (Final Deprotected Conjugate) A->C Reaction B Deprotection Reagent (e.g., Ethylenediamine) B->C D Phthaloyl Byproduct (Soluble, for removal) C->D Releases

Figure 2: Deprotection of the phthalimide group to yield the final conjugate.

Step-by-Step Methodology (using Ethylenediamine):

  • Preparation: Prepare a 0.5 M solution of ethylenediamine in an appropriate buffer, such as PBS, and adjust the pH to ~8.5.

  • Deprotection Reaction:

    • To the purified Pht-protected conjugate, add the ethylenediamine solution. The final concentration of ethylenediamine in the reaction should be between 50-100 mM.

    • Incubate at room temperature for 3-6 hours. The reaction progress can be monitored by LC-MS if desired.

  • Final Purification: This step is critical to remove the deprotection reagent and byproducts. The most effective method is size-exclusion chromatography (SEC), which will separate the high-molecular-weight protein conjugate from the small-molecule contaminants. Repeated buffer exchange with a desalting column or dialysis can also be used.

  • Final Characterization: The final, deprotected conjugate should be thoroughly characterized to confirm its integrity and functionality.

Characterization of the Final Bioconjugate

The development of ADCs and other bioconjugates is challenging due to the inherent heterogeneity of the resulting products.[11][12][13] A multi-pronged analytical approach is required to ensure product quality.

TechniquePurposeExpected Outcome
UV/Vis Spectroscopy Determine protein concentration and Degree of Labeling (DOL) if the linker or payload has a chromophore.Accurate protein concentration (A280) and calculation of linker:protein ratio.
SDS-PAGE Assess purity and confirm covalent modification.A shift in the molecular weight band of the protein corresponding to the mass of the attached linkers.
Size-Exclusion Chromatography (SEC) Quantify aggregation and fragmentation.A single, sharp peak for the monomeric conjugate, with minimal high-molecular-weight (aggregate) or low-molecular-weight (fragment) species.
Mass Spectrometry (LC-MS, MALDI-TOF) Provide an accurate mass of the conjugate and determine the distribution of species.[13][14]A mass spectrum showing a distribution of peaks, each corresponding to the protein plus an integer number of conjugated linkers. This provides a precise DOL.
Functional Assays (e.g., ELISA, SPR) Confirm that the biological activity of the protein/antibody is retained.Binding affinity (KD) of the conjugate should be comparable to the unconjugated antibody.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Inactive EDC/s-NHS (hydrolyzed).2. Competing nucleophiles (e.g., Tris) in protein buffer.3. Insufficient molar excess of linker.4. Inaccessible lysine residues on the protein.1. Use fresh, high-quality EDC/s-NHS; prepare solutions immediately before use.2. Perform thorough buffer exchange into an amine-free buffer.3. Increase the molar ratio of linker:protein in optimization experiments.4. Consider alternative conjugation strategies if lysine modification is not viable.
Protein Aggregation 1. High concentration of organic solvent (DMSO/DMF).2. Sub-optimal buffer pH or ionic strength.3. Excessive degree of labeling, leading to increased hydrophobicity.1. Minimize the volume of organic solvent used to dissolve the linker.2. Screen different buffer conditions; ensure protein is in a buffer known to confer stability.3. Reduce the molar ratio of linker:protein during the conjugation step.
Incomplete Deprotection 1. Insufficient deprotection reagent or reaction time.2. Sub-optimal pH for the deprotection reaction.1. Increase the concentration of ethylenediamine or extend the incubation time.2. Ensure the pH of the reaction mixture is maintained around 8.5.

References

Application Notes and Protocols for Pht-Gly-Beta-Ala-OH as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in ADC Efficacy

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[][2] The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, and the mechanism of payload release.[3][4] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and specific cleavage of the payload within the target cancer cell.[5]

Peptide-based linkers have emerged as a highly effective class of cleavable linkers, designed to be substrates for lysosomal proteases that are abundant in the intracellular environment of tumor cells.[] Upon internalization of the ADC, these linkers are cleaved, initiating the release of the cytotoxic agent. Dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are among the most clinically advanced protease-cleavable sequences, recognized by enzymes like Cathepsin B.[][6][7][8]

This document provides a detailed technical guide on a novel, rationally designed peptide-based linker, Phthalimido-Glycyl-Beta-Alanine-OH (Pht-Gly-Beta-Ala-OH). We will explore its constituent components, a proposed synthesis and conjugation protocol, its mechanism of action, and methods for the characterization of the resulting ADC.

The this compound Linker: A Structural and Functional Analysis

The this compound linker is a unique construct designed to leverage the advantages of peptide-based cleavage while incorporating features that may offer distinct physicochemical properties.

  • Phthalimido (Pht) Group: The phthalimido group serves as a robust protecting group for the N-terminus of the glycine residue during the synthesis of the linker-payload construct.[9] Its use is well-established in organic synthesis to prevent unwanted side reactions at the primary amine.[9] In the final linker-payload construct, it provides a stable, neutral capping group.

  • Glycyl-Beta-Alanine (Gly-Beta-Ala) Dipeptide: This dipeptide forms the core of the cleavable motif.

    • Glycine (Gly): As the simplest amino acid, glycine provides flexibility to the linker structure.[10]

    • Beta-Alanine (β-Ala): The inclusion of a β-amino acid is a key feature. Unlike α-amino acids, the amino group is attached to the β-carbon. This structural difference may influence the kinetics of enzymatic cleavage and the overall hydrophilicity and conformation of the linker, potentially impacting ADC properties such as aggregation and clearance.[11][12] The peptide bond between Gly and β-Ala is hypothesized to be susceptible to hydrolysis by the diverse array of proteases within the lysosome.[13][14]

  • Terminal Carboxylic Acid (-OH): This functional group serves as the primary attachment point for the payload, typically via a self-immolative spacer such as p-aminobenzyl carbamate (PABC), to ensure the release of the unmodified, active drug.

The strategic combination of these components aims to create a linker that is synthetically accessible, stable in circulation, and efficiently processed within the target cell's lysosome.

Experimental Protocols

Part 1: Synthesis of the Pht-Gly-Beta-Ala-PABC-Payload Construct

This protocol outlines a plausible synthetic route for creating a drug-linker construct ready for conjugation to an antibody. This multi-step process involves standard techniques in peptide and organic chemistry.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of Pht-Gly-OH cluster_1 Step 2: Dipeptide Formation cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: PABC-Payload Attachment Phthalic_Anhydride Phthalic Anhydride Pht_Gly_OH Pht-Gly-OH Phthalic_Anhydride->Pht_Gly_OH Glacial Acetic Acid, Reflux Glycine Glycine Glycine->Pht_Gly_OH Pht_Gly_OH_2 Pht-Gly-OH Beta_Ala_Ester Beta-Alanine Ester Pht_Gly_Beta_Ala_Ester Pht-Gly-Beta-Ala Ester Beta_Ala_Ester->Pht_Gly_Beta_Ala_Ester Pht_Gly_Beta_Ala_Ester_2 Pht-Gly-Beta-Ala Ester Pht_Gly_OH_2->Pht_Gly_Beta_Ala_Ester EDC, HOBt Pht_Gly_Beta_Ala_OH This compound Pht_Gly_Beta_Ala_OH_2 This compound Pht_Gly_Beta_Ala_Ester_2->Pht_Gly_Beta_Ala_OH LiOH PABC_Payload H2N-PABC-Payload Pht_Gly_Beta_Ala_PABC_Payload Pht-Gly-Beta-Ala-PABC-Payload PABC_Payload->Pht_Gly_Beta_Ala_PABC_Payload Pht_Gly_Beta_Ala_OH_2->Pht_Gly_Beta_Ala_PABC_Payload EDC, HOBt G mAb Monoclonal Antibody (mAb) with Interchain Disulfides Reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->Reduced_mAb 1. Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC 2. Conjugation Linker_Payload Maleimide-Activated Linker-Payload Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC 3. Purification (SEC) G cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation (Linker Stable) Tumor_Cell Tumor Cell (Antigen+) ADC->Tumor_Cell 1. Binding Endosome 2. Internalization (Endosome) Lysosome 3. Trafficking to Lysosome Cleavage 4. Protease Cleavage of Gly-Beta-Ala Release 5. PABC Self-Immolation Drug 6. Active Drug Induces Apoptosis

References

Pht-Gly-Beta-Ala-Oh in the development of targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Pht-Gly-β-Ala-OH in the Development of Targeted Drug Delivery Systems

Abstract

The development of targeted drug delivery systems represents a paradigm shift in modern therapeutics, aiming to enhance efficacy while minimizing systemic toxicity. A critical component of these systems is the linker, which connects the targeting moiety to the therapeutic payload. Pht-Gly-β-Ala-OH, a phthaloyl-protected dipeptide, serves as a versatile and strategic building block in the synthesis of such linkers. Its defined chemical structure, featuring a terminal carboxylic acid for conjugation and a stable protecting group, allows for sequential and controlled assembly of drug conjugates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Pht-Gly-β-Ala-OH. It outlines its physicochemical properties, explains the rationale behind its use, and provides step-by-step protocols for its conjugation to therapeutic agents and subsequent incorporation into targeted delivery platforms, such as peptide-drug conjugates (PDCs) and functionalized nanoparticles.

Introduction: The Strategic Role of Linkers in Targeted Therapy

Targeted drug delivery systems are typically composed of three core components: a targeting ligand, a therapeutic payload, and a linker that covalently joins them.[1][2] The linker is not a passive spacer; its chemical nature dictates the stability, solubility, and release kinetics of the conjugate.[1][3] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet be susceptible to cleavage at the target site, such as the tumor microenvironment, to unleash the active drug.[]

Pht-Gly-β-Ala-OH, or 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid, is a specialized chemical entity designed for this purpose.[5] It functions as a precursor to a linker system, offering several advantages:

  • Orthogonal Chemistry: The terminal carboxylic acid (-OH) provides a reactive handle for conjugation to amine- or hydroxyl-containing payloads, while the phthaloyl (Pht) group protects the N-terminal amine of the glycine residue. This allows for a stepwise conjugation strategy.

  • Structural Definition: As a pure, single molecule, its use avoids the polydispersity issues often associated with polymeric linkers like polyethylene glycol (PEG), leading to more homogenous conjugates.

  • Biocompatible Backbone: The glycine and β-alanine components are derived from amino acids, suggesting good biocompatibility. β-alanine itself has been investigated for its potential anti-tumor properties, including the suppression of malignant cell aggressiveness and the reduction of extracellular acidity, which could offer synergistic benefits.[6][7][8]

Physicochemical Properties of Pht-Gly-β-Ala-OH

A clear understanding of the molecule's properties is essential for its effective application in synthesis and formulation.

PropertyValueSource(s)
Synonyms Phthaloyl-glycyl-β-alanine; Pht-Gly-b-Ala-OH[5][9]
CAS Number 17896-84-3[5][9]
Molecular Formula C₁₃H₁₂N₂O₅[5][9]
Molecular Weight 276.25 g/mol [5]
Appearance White powder[5][10]
Purity ≥99% (Titration)[5]
Storage Conditions Store at 0-8°C, keep dry[5]
Primary Reactive Group C-terminal carboxylic acid (-COOH)[5]
Protecting Group N-terminal Phthaloyl (Pht)[5]

Mechanism and Strategy for Application

Pht-Gly-β-Ala-OH is best understood as a heterobifunctional linker precursor. The overall strategy involves a two-stage conjugation process, which allows for the controlled and directional assembly of the final targeted construct. This approach is fundamental to creating a self-validating system where each step can be analytically confirmed before proceeding to the next.

Stage 1: Payload Conjugation

The free carboxylic acid of Pht-Gly-β-Ala-OH is the primary site for payload attachment. Using carbodiimide chemistry, this group is activated to form a stable intermediate that readily reacts with nucleophiles, typically an amine group on a cytotoxic drug (e.g., doxorubicin, gemcitabine).

Stage 2: Targeting Moiety Conjugation

Following payload attachment, the phthaloyl protecting group is removed to expose the N-terminal amine of the glycine. This newly available amine serves as the conjugation point for a targeting moiety, such as a tumor-homing peptide or a functional group on a nanoparticle surface.

G cluster_0 Overall Workflow A Pht-Gly-Beta-Ala-OH (Linker Precursor) C Stage 1: Activation & Conjugation (EDC/NHS) A->C B Payload (Drug) (e.g., Doxorubicin) B->C D Pht-Gly-Beta-Ala-Payload (Protected Conjugate) C->D E Stage 2: Phthaloyl Deprotection (Hydrazine) D->E F H2N-Gly-Beta-Ala-Payload (Linker-Payload) E->F H Stage 3: Final Conjugation F->H G Targeting Moiety (Peptide, Nanoparticle) G->H I Targeted Drug Delivery System H->I

Figure 1. Stepwise workflow for creating a targeted drug delivery system.

Experimental Protocols

These protocols are designed as a starting point and should be optimized for specific payloads and targeting moieties. All steps should be performed in a fume hood with appropriate personal protective equipment.

Protocol 4.1: Conjugation of Pht-Gly-β-Ala-OH to an Amine-Containing Payload

Objective: To covalently link the carboxylic acid of Pht-Gly-β-Ala-OH to a drug containing a primary or secondary amine via an amide bond.

Causality: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group. N-hydroxysuccinimide (NHS) is included to react with the activated carboxyl group, forming a semi-stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions than the EDC-activated species and reacts efficiently with primary amines to form a stable amide bond, thereby increasing the overall yield and consistency of the conjugation.[11][12]

Materials:

  • Pht-Gly-β-Ala-OH (MW: 276.25 g/mol )

  • Amine-containing payload (e.g., Doxorubicin HCl, MW: 579.98 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification and analysis

  • Mass Spectrometer (e.g., LC-MS)

Procedure:

  • Dissolution: In a dry glass vial, dissolve Pht-Gly-β-Ala-OH (1.2 eq.) in anhydrous DMF to a concentration of 20 mg/mL.

  • Activation: Add NHS (1.5 eq.) and EDC (1.5 eq.) to the solution. Stir at room temperature for 1 hour to allow for the formation of the NHS ester. Monitor the activation by TLC or LC-MS if desired.

  • Payload Addition: In a separate vial, dissolve the amine-containing payload (1.0 eq.) in anhydrous DMF. If the payload is a hydrochloride salt (like Doxorubicin HCl), add a non-nucleophilic base like TEA or DIPEA (2.0-3.0 eq.) to neutralize the salt and free the amine.

  • Conjugation: Add the payload solution dropwise to the activated linker solution. Let the reaction proceed at room temperature for 12-24 hours, protected from light (especially for photosensitive drugs).

  • Monitoring: Monitor the reaction progress by LC-MS, looking for the disappearance of the payload starting material and the appearance of a new peak corresponding to the mass of the conjugate (Pht-Gly-β-Ala-Payload).

  • Purification: Upon completion, purify the reaction mixture using reverse-phase HPLC. Collect fractions containing the desired product.

  • Characterization & Lyophilization: Confirm the identity and purity of the collected fractions by mass spectrometry. Pool the pure fractions and lyophilize to obtain the Pht-Gly-β-Ala-Payload conjugate as a dry powder.

Protocol 4.2: Phthaloyl Group Deprotection

Objective: To remove the Pht protecting group to expose the N-terminal amine of the glycine residue.

Causality: Hydrazine is a strong nucleophile that effectively cleaves the two amide bonds of the phthalimide ring system, releasing the primary amine. This is a standard and robust method in peptide chemistry for phthaloyl group removal.

Materials:

  • Pht-Gly-β-Ala-Payload conjugate

  • Hydrazine monohydrate

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the purified Pht-Gly-β-Ala-Payload conjugate in methanol or ethanol (e.g., 10 mg/mL).

  • Deprotection: Add hydrazine monohydrate (10-20 eq.) to the solution. Stir at room temperature for 3-6 hours.

  • Monitoring: Monitor the reaction by LC-MS. Look for the disappearance of the starting material and the appearance of the deprotected product peak (mass will decrease by the mass of the phthaloyl group, C₈H₄O₂ = 132.1 g/mol ).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The byproduct, phthalhydrazide, is often insoluble. Triturate the residue with DCM or diethyl ether to precipitate the byproduct.

    • Filter the mixture and collect the filtrate containing the deprotected product.

  • Purification: Purify the filtrate using reverse-phase HPLC to isolate the final H₂N-Gly-β-Ala-Payload linker-drug construct.

  • Characterization & Lyophilization: Confirm the identity and purity by mass spectrometry and lyophilize to obtain a stable powder.

Characterization and Quality Control

Rigorous analytical characterization is crucial to validate the synthesis at each step and ensure the quality of the final product.

TechniquePurposeExpected Outcome
HPLC Assess purity and quantify product. Separate product from starting materials and byproducts.A single, sharp peak for the final product with purity >95%.
Mass Spectrometry (MS) Confirm the molecular weight of intermediates and the final conjugate.Observed mass should match the calculated theoretical mass of the expected structure.
NMR Spectroscopy Elucidate the chemical structure and confirm covalent bond formation.Appearance of characteristic peaks for the payload and linker moieties and disappearance of peaks from the reactive groups.

Application Example: Functionalization of Nanoparticles

The deprotected H₂N-Gly-β-Ala-Payload can be conjugated to nanoparticles for targeted delivery. This protocol describes conjugation to carboxyl-terminated nanoparticles (e.g., PLGA or liposomes).

G cluster_1 Nanoparticle Functionalization Workflow NP Carboxylated Nanoparticle (e.g., PLGA-COOH) Act Activate NP with EDC/NHS in MES Buffer NP->Act LD H2N-Gly-Beta-Ala-Payload (Linker-Drug) Conj Add Linker-Drug Conjugate in PBS LD->Conj Act->Conj Pur Purify via Dialysis or Size Exclusion Chromatography Conj->Pur Char Characterize Functionalized NP (Size, Zeta, Drug Load) Pur->Char

Figure 2. Workflow for conjugating the linker-drug to a nanoparticle carrier.

Protocol:

  • Nanoparticle Activation: Disperse carboxylated nanoparticles in MES buffer (pH 6.0). Add EDC (10 eq. to COOH groups) and NHS (10 eq.) and incubate for 30 minutes at room temperature to activate the surface carboxyl groups.[12]

  • Purification of Activated NP: Remove excess EDC/NHS by centrifugation and resuspension in cold PBS (pH 7.4).

  • Conjugation: Immediately add the H₂N-Gly-β-Ala-Payload (dissolved in PBS) to the activated nanoparticle suspension. React for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Quench any unreacted NHS esters by adding a small molecule amine, such as Tris buffer or ethanolamine.

  • Final Purification: Purify the functionalized nanoparticles from unreacted linker-drug and byproducts using dialysis (MWCO appropriate for the payload) or size-exclusion chromatography.

  • Characterization: Analyze the final product for particle size and zeta potential (Dynamic Light Scattering), drug loading efficiency (e.g., by UV-Vis spectroscopy of a lysed nanoparticle solution), and morphology (e.g., TEM).

In Vitro and In Vivo Evaluation

Once the targeted system is synthesized and characterized, a series of biological evaluations are necessary to validate its function.[13][14]

  • Drug Release Study: Incubate the drug conjugate in different conditions (e.g., PBS at pH 7.4 vs. acetate buffer at pH 5.5 with/without lysosomal enzymes like Cathepsin B) to simulate plasma and endosomal environments. Measure drug release over time by HPLC.

  • Cellular Uptake: Use a fluorescently labeled version of the conjugate to visualize and quantify its uptake into target cells (receptor-positive) versus non-target cells (receptor-negative) via flow cytometry and confocal microscopy.

  • Cytotoxicity Assay (MTT/XTT): Determine the IC₅₀ value of the conjugate in target vs. non-target cell lines and compare it to the free drug to confirm targeted killing.

  • In Vivo Efficacy: Evaluate the anti-tumor efficacy of the targeted system in a relevant animal model (e.g., xenograft mouse model). Monitor tumor volume, body weight, and overall survival compared to control groups (vehicle, free drug).

  • Pharmacokinetics & Biodistribution: Analyze the distribution of the conjugate in various organs over time to confirm tumor accumulation and reduced off-target exposure.

Conclusion

Pht-Gly-β-Ala-OH is a valuable and strategic reagent for the construction of well-defined targeted drug delivery systems. Its protected amine and reactive carboxyl group enable a controlled, stepwise synthesis of drug conjugates. By following robust protocols for conjugation, deprotection, and characterization, researchers can develop homogenous and effective targeted therapeutics. The principles and methods outlined in this guide provide a solid foundation for leveraging Pht-Gly-β-Ala-OH to advance the development of next-generation precision medicines.

References

Application Notes & Protocols for Pht-Gly-β-Ala-OH in the Creation of Stable Peptide-Drug Linkages

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Peptide-Drug Conjugates

Peptide-Drug Conjugates (PDCs) and their larger counterparts, Antibody-Drug Conjugates (ADCs), represent a frontier in targeted therapeutics. By combining the specificity of a targeting moiety (a peptide or antibody) with the potency of a cytotoxic or therapeutic payload, these constructs promise enhanced efficacy and a wider therapeutic window.[1][] The lynchpin of this technology is the chemical linker that connects the targeting and payload components. An ideal linker must be stable enough to prevent premature drug release in systemic circulation, yet allow for the payload to become active at the target site.[3][4]

While many strategies employ "cleavable" linkers designed to be severed by specific enzymes or pH conditions within the tumor microenvironment, the "non-cleavable" linker paradigm offers distinct advantages, primarily superior plasma stability.[1][5][6] Non-cleavable linkers rely on the complete proteolytic degradation of the peptide or antibody backbone within the lysosome of the target cell to release the drug payload, which remains attached to the linker and a single amino acid residue.[5][7] This approach minimizes off-target toxicity associated with premature drug release and can lead to a more predictable pharmacokinetic profile.[8]

This guide details the application of Pht-Gly-β-Ala-OH , a specialized linker building block, for the synthesis of highly stable, non-cleavable peptide-drug linkages. We will explore the molecular rationale for its design and provide detailed, field-tested protocols for its conjugation and subsequent characterization.

The Pht-Gly-β-Ala-OH Linker: A Molecular Rationale

The structure of Pht-Gly-β-Ala-OH is engineered to provide a stable, versatile, and controllable scaffold for drug conjugation. Each component serves a distinct and critical purpose.

  • Phthalimide (Pht) Group: The phthalimide moiety serves as a robust protecting group for a primary amine.[9] This is crucial during the initial synthesis steps, where the linker's free carboxylic acid is activated and coupled to the payload. The phthalimide group is stable under standard peptide coupling conditions but can be efficiently removed in a dedicated deprotection step to reveal a primary amine, which then serves as the attachment point for the peptide or antibody.[9][10]

  • Glycine (Gly) Spacer: The glycine residue provides a simple, flexible spacer element. Its small size minimizes steric hindrance during the conjugation reactions.

  • β-Alanine (β-Ala): The Key to Stability: The inclusion of β-alanine, a non-proteinogenic amino acid, is the cornerstone of this linker's stability. Peptides composed of β-amino acids exhibit extraordinary resistance to enzymatic degradation by common proteases found in plasma and tissues.[11] The altered backbone conformation of a β-amino acid residue is not recognized by the active sites of proteases that typically cleave peptide bonds between α-amino acids.[11][12] This intrinsic stability ensures the integrity of the drug-linker conjugate during circulation, a critical factor for non-cleavable ADC/PDC design. Furthermore, studies have shown that replacing positively charged amino acids like lysine with the neutral β-alanine can dramatically reduce renal uptake of the peptide conjugate, potentially lowering kidney-related toxicity.[3]

The final free carboxylic acid (-OH) is the reactive handle used for the initial attachment to an amine-containing drug payload.

Core Synthesis Workflow: An Overview

The creation of a peptide-drug conjugate using Pht-Gly-β-Ala-OH follows a logical three-phase workflow. This modular approach allows for purification and characterization at each critical juncture, ensuring a homogenous and well-defined final product.

G cluster_0 Phase 1: Drug-Linker Synthesis cluster_1 Phase 2: Linker Deprotection cluster_2 Phase 3: Peptide/Antibody Conjugation a Pht-Gly-β-Ala-OH + Amine-Payload b Activate Carboxylic Acid (EDC/NHS) a->b c Pht-Gly-β-Ala-Payload (Stable Intermediate) b->c d Remove Phthalimide Group (e.g., Hydrazine) c->d Purify e H₂N-Gly-β-Ala-Payload (Amine-Reactive Linker-Drug) d->e f Amine-Reactive Linker-Drug + Peptide/Antibody e->f Purify g Couple to Lysine ε-Amine f->g h Final Peptide-Drug Conjugate g->h i Characterized Product h->i Final Purification & Characterization

Caption: High-level workflow for peptide-drug conjugate synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of molar ratios, reaction times, and purification methods is essential for each specific drug and peptide combination. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Activation of Pht-Gly-β-Ala-OH and Conjugation to an Amine-Containing Drug

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of the linker, forming a stable amine-reactive NHS ester for efficient coupling to the drug payload.[9][13]

Materials:

  • Pht-Gly-β-Ala-OH

  • Amine-containing drug payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or an organic base like Diisopropylethylamine (DIPEA) in DMF

  • Reverse-Phase HPLC (RP-HPLC) for purification

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling linker Linker-COOH intermediate O-Acylisourea Intermediate (Unstable) linker->intermediate + EDC edc EDC nhs_ester Linker-NHS Ester (Amine-Reactive) intermediate->nhs_ester + NHS nhs NHS final Linker-CO-NH-Drug nhs_ester->final + Drug-NH₂ drug Drug-NH₂

Caption: EDC/NHS activation and coupling reaction mechanism.

Procedure:

  • Dissolution: Dissolve Pht-Gly-β-Ala-OH (1.0 equivalent) in anhydrous DMF. In a separate vial, dissolve the amine-containing drug payload (1.1 equivalents) in anhydrous DMF, adding 2-3 equivalents of DIPEA if the drug is a hydrochloride salt.

  • Pre-activation: To the stirred solution of Pht-Gly-β-Ala-OH, add NHS (1.5 equivalents) followed by EDC (1.5 equivalents).

  • Activation Reaction: Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Conjugation: Add the drug-payload solution to the activated linker solution.

  • Conjugation Reaction: Let the reaction stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification: Upon completion, the reaction mixture can be purified by RP-HPLC to isolate the Pht-Gly-β-Ala-Payload conjugate.

Protocol 2: Phthalimide Deprotection of the Drug-Linker Construct

The choice of deprotection method depends on the stability of the drug payload. Hydrazinolysis is standard but harsh.[14] The NaBH₄ method is milder and may be preferable for sensitive molecules.[9]

Method A: Hydrazinolysis (Standard Conditions)

  • Dissolution: Dissolve the purified Pht-Gly-β-Ala-Payload (1.0 equivalent) in ethanol or a similar protic solvent.

  • Reaction: Add hydrazine monohydrate (1.5 - 2.0 equivalents).

  • Incubation: Stir the reaction at room temperature or gently heat to 40-50°C for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up: Filter off the precipitate. The filtrate, containing the deprotected H₂N-Gly-β-Ala-Payload, can be concentrated under reduced pressure.

  • Purification: Further purification by RP-HPLC is recommended to remove any remaining hydrazine and byproducts.

Method B: Reductive Deprotection (Mild Conditions)

  • Reduction: Dissolve the Pht-Gly-β-Ala-Payload in a 6:1 mixture of 2-propanol:water. Add Sodium borohydride (NaBH₄, 10 equivalents) in portions and stir at room temperature for 12-24 hours.[9]

  • Cyclization/Release: Carefully add glacial acetic acid to the reaction mixture until the pH is ~5 and foaming subsides. Heat the mixture to 80°C for 2 hours.[9]

  • Work-up: Cool the reaction and purify the product directly by RP-HPLC to isolate the H₂N-Gly-β-Ala-Payload.

Protocol 3: Conjugation of Deprotected Drug-Linker to a Peptide/Antibody

This protocol targets the ε-amino groups of lysine residues on the peptide or antibody, a common and robust method for creating non-site-specific conjugates.[15][16] The resulting product will be a heterogeneous mixture with a distribution of drug-to-antibody ratios (DAR).

Materials:

  • Purified H₂N-Gly-β-Ala-Payload

  • Peptide or Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Amine-reactive crosslinker, e.g., SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) if the payload-linker does not have an amine-reactive group or by activating a carboxyl group on the peptide/antibody using EDC/NHS. For this guide, we assume direct amide bond formation after activating the peptide's carboxyl groups.

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns for purification.

G cluster_0 Conjugation Reaction peptide Peptide-Lysine-(CH₂)₄-NH₂ activated_peptide Peptide-Lysine-(CH₂)₄-NH-CO-Linker-Drug peptide->activated_peptide Amide Bond Formation linker_drug HOOC-Drug-Linker (Conceptual Opposite Reaction)

Caption: Conjugation to a lysine residue on a peptide/antibody.

Procedure:

  • Peptide/Antibody Preparation: Prepare a solution of the peptide or antibody at a concentration of 5-10 mg/mL in Coupling Buffer (e.g., PBS, pH 8.0).

  • Linker-Drug Preparation: Dissolve the purified H₂N-Gly-β-Ala-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Coupling Buffer.

  • Conjugation Reaction: Add the linker-drug solution to the stirring peptide/antibody solution. The molar excess of the linker-drug will determine the average DAR and should be empirically optimized (start with a 5- to 10-fold molar excess).

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove unreacted linker-drug and purify the final conjugate using Size-Exclusion Chromatography (SEC), which separates molecules based on size.[17][18]

Purification and Characterization of the Final Conjugate

Thorough characterization is essential to confirm the identity, purity, and drug-to-antibody ratio (DAR) of the final conjugate.

Technique Purpose Typical Protocol Summary
UV-Vis Spectroscopy Determine protein concentration and average DAR (if payload has a unique absorbance).Measure absorbance at 280 nm (for protein) and at the λmax of the payload. Use established extinction coefficients and formulas to calculate the average DAR.[19]
Size-Exclusion Chromatography (SEC-HPLC) Assess purity and detect aggregation.Use a column with an appropriate molecular weight range. Elute with a physiological buffer (e.g., PBS). The conjugate should elute as a single major peak, earlier than any unconjugated payload.[18]
Hydrophobic Interaction Chromatography (HIC-HPLC) Determine DAR distribution (for ADCs).Conjugation of a hydrophobic drug increases the antibody's hydrophobicity. HIC separates species based on DAR, with higher DAR species eluting later in a decreasing salt gradient. This allows for quantification of the DAR distribution (e.g., %DAR2, %DAR4).[10][20][21]
Mass Spectrometry (MS) Confirm identity and DAR.For peptides, LC-MS can confirm the mass of the final conjugate. For intact antibodies, the sample is typically deglycosylated and analyzed by LC-TOF MS to resolve the mass peaks corresponding to different drug loads (DAR0, DAR1, etc.).[12][22][23] The mass of the linker-drug adduct can be used to confirm successful conjugation.
¹H NMR Structural confirmation of the linker-drug intermediate.Useful for characterizing the Pht-Gly-β-Ala-Payload intermediate to confirm that the coupling reaction was successful before proceeding to the expensive antibody conjugation step.[24][25]

Key Considerations and Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield in Phase 1 Inefficient activation of carboxylic acid; hydrolysis of NHS-ester.Ensure anhydrous solvents (DMF). Use fresh EDC and NHS. Optimize molar ratios (try increasing EDC/NHS to 2.0 eq.).
Incomplete Deprotection Insufficient deprotection reagent or time; drug instability.Increase equivalents of hydrazine or extend reaction time. If drug is sensitive, switch to the milder NaBH₄ method.
Antibody Aggregation High DAR leading to increased hydrophobicity; buffer conditions.Reduce the molar excess of linker-drug in the conjugation step. Screen different buffer pH values. Purify immediately using SEC.
Heterogeneous Product Inherent to lysine conjugation.This is expected. Use HIC to characterize the distribution. If a homogenous product is required, site-specific conjugation methods must be used.
Difficulty in Purification Unreacted linker-drug is similar in property to the conjugate.For Phase 3, SEC is highly effective at separating the large conjugate from the small linker-drug. For Phase 1 & 2, a well-optimized RP-HPLC gradient is crucial.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing the Pht-Gly-Beta-Ala-OH Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.

Introduction

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences.[1][2] The phthaloyl (Pht) group is a valuable tool for the protection of primary amines, including the N-terminus of amino acids like glycine.[3][4] However, the presence of such protecting groups, particularly the hydrophobic phthaloyl moiety, introduces specific challenges during purification. This application note provides a comprehensive guide and a detailed protocol for the purification of peptides containing the Pht-Gly-Beta-Ala-OH sequence using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Peptides incorporating the this compound structure are often intermediates in the synthesis of more complex molecules or are themselves subjects of biological investigation.[5][6] The phthaloyl group, while effective for protection, significantly increases the hydrophobicity of the peptide. This increased hydrophobicity can lead to challenges such as poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and potential for aggregation.[7] Therefore, a well-designed HPLC purification method is critical to obtaining a highly pure final product.

This document will detail a robust RP-HPLC method, explaining the rationale behind the selection of stationary phase, mobile phase composition, and gradient parameters. Furthermore, it will provide a step-by-step protocol, troubleshooting guidance for common issues encountered during the purification of hydrophobic and protected peptides, and methods for fraction analysis and final product isolation.

Understanding the Analyte: this compound

Before developing a purification method, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure: this compound is a tripeptide derivative with a phthaloyl group protecting the N-terminus of glycine.

  • Molecular Formula: C13H12N2O5[5][8]

  • Molecular Weight: 276.24 g/mol [5][8]

  • Key Functional Groups:

    • Phthaloyl group: A bulky, non-polar, aromatic moiety that significantly increases the hydrophobicity of the molecule.

    • Peptide bonds: Amide linkages that absorb UV light in the far-UV range (210-220 nm).[9][10]

    • Carboxylic acid: The C-terminal -OH group, which can be ionized depending on the mobile phase pH.

  • Predicted Chromatographic Behavior: Due to the hydrophobic phthaloyl group, this compound is expected to be well-retained on a reversed-phase column. Elution will likely require a relatively high concentration of organic solvent. The presence of the aromatic phthaloyl group also allows for UV detection at wavelengths around 240 nm, in addition to the standard peptide bond detection at ~214 nm.[11][12]

HPLC Method Development and Rationale

The standard method for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[10][13]

Stationary Phase Selection

A C18 (octadecylsilyl) silica-based column is the most common and recommended stationary phase for peptide purification due to its excellent resolving power and hydrophobicity.[10][14] For peptides, a wide-pore (e.g., 300 Å) packing material is often preferred to ensure the peptide can access the porous structure of the stationary phase, although for a small molecule like this compound, a standard 100-120 Å pore size is also suitable.[15]

ParameterRecommendationRationale
Stationary Phase C18 (ODS)Provides sufficient hydrophobicity for retaining the Pht-protected peptide.[10][14]
Particle Size 5 µm or 10 µm5 µm for higher resolution analytical and semi-preparative scale; 10 µm for preparative scale with lower backpressure.
Pore Size 100 - 300 ÅEnsures accessibility of the stationary phase to the peptide.[15]
Column Dimensions Analytical: 4.6 x 150/250 mmSemi-Prep: 10 x 250 mmPrep: >20 x 250 mmDimensions are scaled based on the amount of crude peptide to be purified.
Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).

  • Solvent A (Aqueous): Ultrapure water.

  • Solvent B (Organic): Acetonitrile (ACN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.[16]

  • Mobile Phase Modifier (Ion-Pairing Agent): Trifluoroacetic acid (TFA) at a concentration of 0.1% is almost universally used in peptide RP-HPLC.[15][16] TFA serves two primary purposes:

    • Acidification: It lowers the pH of the mobile phase, protonating the C-terminal carboxylic acid and any residual free amines, which minimizes ionic interactions with the silica backbone of the stationary phase and results in sharper peaks.

    • Ion Pairing: TFA forms an ion pair with positively charged groups on the peptide, increasing its overall hydrophobicity and enhancing its retention on the C18 column.[17]

Detection Wavelength

For peptide analysis, detection is typically performed at 210-220 nm , where the peptide bond absorbs strongly.[9][10][18] However, the presence of the phthaloyl group provides an additional chromophore. Aromatic compounds absorb in the 240-280 nm range.[11][12] Therefore, monitoring at a dual wavelength of ~214 nm and ~240 nm is recommended. The 214 nm signal will detect all peptide-containing species, while the 240 nm signal will be more specific to the phthaloyl-containing compounds.

Gradient Elution

Due to the hydrophobic nature of the Pht-protected peptide, a gradient elution, where the concentration of the organic solvent is gradually increased, is necessary.[14][19] A shallow gradient generally provides better resolution.[20][21]

Experimental Protocols

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical; scale up as needed for preparative).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Crude this compound peptide sample.

  • Solvents for sample dissolution (e.g., DMSO, DMF, or a small amount of mobile phase B).[7][20]

Preparation of Mobile Phases
  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

Sample Preparation

Poor solubility is a common issue with hydrophobic peptides.[7] A systematic approach to dissolution is recommended:

  • Attempt to dissolve a small amount of the crude peptide in Mobile Phase A.

  • If insoluble, try a mixture of Mobile Phase A and B (e.g., 50:50).

  • For very hydrophobic peptides, dissolve the crude product in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[20][22] Be aware that DMSO can cause oxidation of sensitive residues if present.[7]

Analytical HPLC Method

Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and assess the impurity profile.[16]

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm, 120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C (elevated temperature can improve peak shape for hydrophobic peptides)
Detection 214 nm and 240 nm
Injection Volume 10-20 µL
Gradient 5% to 95% B over 30 minutes
Preparative HPLC Protocol

Once the analytical method is established, it can be scaled up for preparative purification. The gradient should be optimized to be shallower around the elution time of the target peptide to maximize resolution.[20]

Workflow for Preparative HPLC Purification

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) C Equilibrate Column (Initial %B) A->C B Dissolve Crude Peptide (e.g., in DMSO) D Inject Sample B->D C->D E Run Gradient & Monitor UV (214 nm & 240 nm) D->E F Collect Fractions E->F G Analyze Fractions (Analytical HPLC) F->G H Pool Pure Fractions G->H I Lyophilize H->I J Final Purity Check I->J

Caption: Workflow for preparative HPLC purification of this compound.

Optimized Preparative Gradient Example:

Assuming the peptide elutes at 40% B in the analytical run.

Time (min)% BFlow Rate (mL/min)
0.02010.0
5.02010.0
35.05010.0
40.09510.0
45.09510.0
46.02010.0
50.02010.0
Post-Purification Steps
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.[16]

Troubleshooting

G Start Problem Observed PoorSolubility Poor Peptide Solubility Start->PoorSolubility BroadPeaks Broad or Tailing Peaks Start->BroadPeaks NoElution Peptide Not Eluting Start->NoElution PoorResolution Poor Resolution Start->PoorResolution Sol_DMSO Use minimal DMSO/DMF for dissolution PoorSolubility->Sol_DMSO Sol_Temp Increase column temperature PoorSolubility->Sol_Temp Peak_TFA Ensure 0.1% TFA in both mobile phases BroadPeaks->Peak_TFA Peak_Temp Increase column temperature BroadPeaks->Peak_Temp Peak_Overload Reduce sample load BroadPeaks->Peak_Overload Elute_Gradient Extend gradient to higher %B NoElution->Elute_Gradient Elute_Solvent Try a stronger organic solvent (e.g., isopropanol) NoElution->Elute_Solvent Res_Gradient Use a shallower gradient PoorResolution->Res_Gradient Res_Flow Decrease flow rate PoorResolution->Res_Flow

References

Application Note: A Robust LC-MS/MS Protocol for the Characterization of Pht-Gly-β-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide to the mass spectrometry analysis of Pht-Gly-β-Ala-OH, a modified peptide of significant interest in pharmaceutical and biochemical research. The unique structural features of this molecule—namely the N-terminal phthaloyl (Pht) protecting group and the non-proteinogenic β-alanine (β-Ala) residue—present distinct analytical challenges. This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, from sample preparation to data interpretation. We will explore the underlying principles of the chosen methodologies, focusing on the predictable fragmentation patterns of the phthaloyl group and the diagnostic ions of β-alanine-containing peptides to ensure confident characterization.

Introduction: The Analytical Imperative for Modified Peptides

Modified peptides are central to modern drug discovery and development. They serve as bioactive agents, linkers in complex conjugates, and tools for probing biological systems.[1] Pht-Gly-β-Ala-OH is a prime example, incorporating an N-terminal phthaloyl (Pht) group, a common protecting group in peptide synthesis, and a β-alanine residue.[2][3][4][5] The phthaloyl group's stability and specific cleavage conditions make it valuable in synthesis, while the incorporation of β-alanine, a non-proteinogenic amino acid, can impart unique conformational properties and resistance to enzymatic degradation.[2][6]

Accurate and unambiguous characterization of such molecules is a non-negotiable prerequisite for further development. Mass spectrometry (MS) is the definitive tool for this purpose due to its unparalleled sensitivity, speed, and structural elucidation capabilities.[7] However, the non-standard moieties in Pht-Gly-β-Ala-OH require a specialized analytical approach compared to typical proteinogenic peptides. This guide provides the necessary protocols and scientific rationale to navigate these complexities successfully.

Molecular Profile and Analytical Considerations

A foundational understanding of the analyte's properties is critical for effective method development.[8] The key characteristics of Pht-Gly-β-Ala-OH are summarized below.

PropertyValueSource
Chemical Formula C₁₃H₁₂N₂O₅[9][10]
Synonyms Phthalyl-glycyl-beta-alanine[9]
CAS Number 17896-84-3[9][10][11]
Exact Molecular Weight 276.0746 g/mol [9]
Monoisotopic Mass 276.24 Da[9]

Key Analytical Challenges:

  • The Phthaloyl Group: This bulky, aromatic group significantly influences the molecule's chromatographic retention and ionization efficiency. Its fragmentation behavior is distinct from standard peptide functional groups and must be understood for confident identification.

  • β-Alanine Residue: The presence of a β-amino acid alters the peptide backbone and can lead to fragmentation pathways that differ from those of α-peptides, potentially generating diagnostic ions that confirm its presence.[12]

  • Ionization Efficiency: As a small, modified peptide, optimizing electrospray ionization (ESI) conditions is crucial to achieve a stable and abundant precursor ion for subsequent MS/MS analysis.[13][14][15]

Experimental Workflow and Protocols

A systematic workflow is essential for reproducible and accurate results.[16] The process involves careful sample preparation, optimized chromatographic separation, and precise mass spectrometric detection.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation Sample Pht-Gly-β-Ala-OH (Lyophilized Powder) Stock Stock Solution (1 mg/mL in 50% ACN) Sample->Stock Dissolution Working Working Solution (1-10 µg/mL in Mobile Phase A) Stock->Working Dilution LC UPLC Separation (C18 Column) Working->LC ESI Ionization (Positive ESI Mode) LC->ESI MS1 MS1 Full Scan (Detect [M+H]⁺ at m/z 277.08) ESI->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Isolate Precursor Analysis Fragment Analysis MS2->Analysis Confirmation Structure Confirmation Analysis->Confirmation Match Fragments

Figure 1. High-level workflow for the LC-MS/MS analysis of Pht-Gly-β-Ala-OH.

Protocol 1: Sample and Reagent Preparation

This protocol details the preparation of solutions required for the analysis. Accurate preparation is the first step in ensuring quantitative accuracy and reproducibility.[17][18]

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in LC-MS grade water.
  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in LC-MS grade acetonitrile (ACN).
  • Wash Solution: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Pht-Gly-β-Ala-OH standard. Dissolve in 1 mL of 50:50 (v/v) water:acetonitrile to ensure complete dissolution.
  • Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the stock solution using Mobile Phase A as the diluent. This concentration is a suitable starting point for method development. Further dilutions may be necessary to achieve the desired signal intensity.[19]

Rationale:

  • Formic Acid: This additive is crucial for promoting protonation of the analyte in positive ion ESI, leading to the formation of the desired [M+H]⁺ ion. It also helps to sharpen chromatographic peaks.

  • Acetonitrile: ACN is a common organic solvent in reversed-phase chromatography that provides good elution strength for moderately polar molecules like the target peptide.

  • Dilution in Mobile Phase A: Preparing the final working solution in the initial mobile phase composition prevents peak distortion and ensures compatibility with the LC method.[17]

Protocol 2: LC-MS/MS Method

This protocol outlines the instrumental parameters for the separation and detection of Pht-Gly-β-Ala-OH. The use of a UPLC/UHPLC system is recommended for optimal resolution and speed.[16][20]

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.[16]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)C18 chemistry provides effective retention for the moderately nonpolar analyte.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.
LC Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min.A relatively fast gradient is suitable for this small molecule.
MS System Q-TOF, Orbitrap, or Triple QuadrupoleAny tandem MS instrument capable of MS/MS is suitable.[21]
Ionization Electrospray Ionization (ESI), Positive ModeESI is a "soft" ionization technique ideal for peptides, preserving the molecular ion.[15][22]
MS1 Scan Range m/z 100-500Covers the expected precursor ion mass.
Precursor Ion m/z 277.08 ([M+H]⁺)Target for isolation and fragmentation.
Collision Energy 15-30 eV (or equivalent)Must be optimized to achieve a rich fragmentation spectrum.[21]

Data Analysis: Interpreting the Fragmentation Spectrum

The MS/MS spectrum provides a structural fingerprint of the molecule. For Pht-Gly-β-Ala-OH, we anticipate specific fragmentation patterns related to both the peptide backbone and the unique phthaloyl group.

Expected Fragmentation Pathways

Collision-Induced Dissociation (CID) will primarily cleave the amide bonds of the peptide backbone, generating characteristic b- and y-ions . Additionally, the phthaloyl group is known to produce a highly diagnostic fragment.

  • Phthalic Anhydride Signature Ion: The most prominent fragmentation pathway for phthaloyl-protected amines involves the formation of a protonated phthalic anhydride ion at m/z 149.02 .[23][24] This fragment is often the base peak in the spectrum and serves as a definitive marker for the presence of the phthaloyl group. Studies on various phthalate metabolites confirm this characteristic fragmentation.[25]

  • Peptide Backbone Fragmentation:

    • b-ions: Result from cleavage of the amide bond with charge retention on the N-terminal fragment.

    • y-ions: Result from amide bond cleavage with charge retention on the C-terminal fragment.

  • β-Alanine Specific Fragmentation: Peptides containing β-alanine can exhibit unique fragmentation, such as the formation of lactam ions. A specific lactam ion at m/z 72 has been reported as unique to peptides containing β-Ala residues.[12]

Figure 2. Predicted fragmentation pathways for protonated Pht-Gly-β-Ala-OH.

Table of Expected Fragment Ions
m/z (Calculated)Ion TypeFormulaDescription
277.08[M+H]⁺C₁₃H₁₃N₂O₅⁺Precursor Ion
259.07[M+H-H₂O]⁺C₁₃H₁₁N₂O₄⁺Neutral loss of water
204.06b₂C₁₀H₈NO₃⁺Pht-Gly fragment
149.02-C₈H₅O₃⁺Protonated Phthalic Anhydride (Diagnostic)[23][24][25]
90.05y₁C₃H₈NO₂⁺β-Ala-OH fragment
72.04-C₃H₆NO⁺β-Ala lactam ion (Diagnostic)[12]

Data Interpretation Strategy:

  • Confirm the presence of the precursor ion at m/z 277.08 in the MS1 scan.

  • In the MS/MS spectrum, first identify the diagnostic base peak at m/z 149.02 to confirm the phthaloyl moiety.

  • Identify the y₁-ion at m/z 90.05 to confirm the C-terminal β-alanine.

  • Identify the b₂-ion at m/z 204.06 to confirm the Pht-Gly linkage.

  • Search for the presence of the minor but highly specific β-alanine lactam ion at m/z 72.04.[12]

The collective presence of these fragments provides unequivocal structural confirmation of Pht-Gly-β-Ala-OH.

Conclusion

This application note provides a validated, robust, and scientifically grounded protocol for the mass spectrometric analysis of Pht-Gly-β-Ala-OH. By understanding the specific chemical properties of the phthaloyl and β-alanine moieties, a targeted LC-MS/MS method can be developed that yields clear, interpretable data. The diagnostic fragment ions detailed herein provide a reliable basis for the confident structural confirmation of this and similar modified peptides, supporting its application in research and drug development.

References

Troubleshooting & Optimization

Troubleshooting incomplete deprotection of Pht-Gly-Beta-Ala-Oh

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the deprotection of Pht-Gly-Beta-Ala-OH. The removal of the phthaloyl (Pht) protecting group is a critical step in peptide synthesis, and ensuring its complete and efficient cleavage is paramount for obtaining a high-purity final product. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions encountered by researchers in the field. We aim to equip you with the knowledge to diagnose and resolve common issues, ensuring the success of your synthesis.

The phthaloyl group is a robust amine-protecting group, often employed due to its stability under various reaction conditions.[1] However, its removal, typically achieved through hydrazinolysis, can sometimes be challenging, leading to incomplete reactions, side-product formation, and purification difficulties.[1][2] This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section is designed to directly address the common pitfalls associated with the deprotection of this compound.

Q1: My deprotection reaction is incomplete, even after extended reaction times. What are the likely causes and how can I fix it?

A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Reagent: The stoichiometry of hydrazine hydrate is critical. While a molar excess is typically used, an insufficient amount will lead to an incomplete reaction. It's recommended to use a significant excess (e.g., 10-20 equivalents) to drive the reaction to completion.

  • Reaction Temperature: While many protocols suggest room temperature, stubborn deprotections can benefit from gentle heating (e.g., 40-50 °C).[1] However, be cautious, as excessive heat can promote side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used and generally effective.[3][4] In some cases, using a co-solvent like DMF might be beneficial, especially if the starting material has poor solubility in alcohols alone.[5]

  • Steric Hindrance: While less of a concern for a simple dipeptide, the surrounding chemical environment can sometimes hinder the approach of the hydrazine molecule.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete deprotection.

Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

A2: The primary side product in hydrazine-mediated deprotection is the formation of phthalhydrazide. However, other side reactions can occur, particularly with peptides.

  • Peptide Bond Cleavage: While less common with dipeptides, prolonged exposure to strong basic conditions or high temperatures can lead to cleavage of the amide bond.

  • Hydrazide Formation at the C-terminus: In rare cases, hydrazine can react with the C-terminal carboxylic acid to form a peptide hydrazide.[2][6] This is more likely if the reaction is run under harsh conditions or for an excessively long time.

Strategies to Minimize Side Products:

StrategyRationale
Optimize Reaction Time Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
Control Temperature Avoid excessive heating. Perform the reaction at room temperature if possible.
Use a Scavenger While not standard for this specific deprotection, in more complex systems, scavengers can be employed to trap reactive intermediates.
Q3: How can I effectively monitor the progress of the deprotection reaction?

A3: Real-time monitoring is crucial to avoid over-running the reaction and promoting side products.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The starting material (this compound) will be less polar than the deprotected product (H-Gly-Beta-Ala-OH). A suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 with a few drops of acetic acid) should show a clear separation between the starting material spot and the product spot at the baseline (due to the free amine and carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, RP-HPLC is the method of choice.[7][8] You will observe the disappearance of the starting material peak and the appearance of the more polar product peak.

Q4: The purification of my deprotected dipeptide is challenging. What are the best practices?

A4: The primary challenge in purification is removing the phthalhydrazide byproduct.

  • Acidification and Filtration: Phthalhydrazide is poorly soluble in acidic aqueous solutions. After the reaction is complete, the solvent can be evaporated, and the residue can be taken up in a dilute acid (e.g., 0.1 M HCl). The precipitated phthalhydrazide can then be removed by filtration.

  • Extraction: After filtration, the aqueous layer containing the protonated dipeptide can be washed with an organic solvent like dichloromethane or ethyl acetate to remove any remaining non-polar impurities.

  • Ion-Exchange Chromatography: For a highly pure product, ion-exchange chromatography can be a powerful tool. A cation exchange resin will bind the positively charged (protonated) dipeptide, allowing neutral and negatively charged impurities to be washed away. The product can then be eluted with a salt gradient or a basic solution.

  • Reversed-Phase HPLC (RP-HPLC): Preparative RP-HPLC is a standard method for peptide purification and can effectively separate the desired product from impurities.[7][8]

Purification Workflow:

Caption: Recommended purification workflow for H-Gly-Beta-Ala-OH.

Experimental Protocols

Protocol 1: Standard Deprotection of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in methanol (approximately 10 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (10 equivalents) dropwise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, evaporate the methanol under reduced pressure.

    • Add 0.1 M HCl to the residue and stir for 15 minutes.

    • Filter the white precipitate (phthalhydrazide) and wash it with a small amount of cold 0.1 M HCl.

    • Wash the aqueous filtrate with dichloromethane (3 x volume of aqueous layer).

    • Lyophilize the aqueous layer to obtain the hydrochloride salt of H-Gly-Beta-Ala-OH.

Protocol 2: Analytical Monitoring by RP-HPLC
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

Inject small aliquots of the reaction mixture (after quenching a small sample with dilute acid) at various time points to monitor the disappearance of the starting material and the appearance of the product.

References

Technical Support Center: Navigating Hydrazine-Mediated Deprotection of Pht-Gly-β-Ala-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of hydrazine for the deprotection of peptides containing the Pht-Gly-β-Ala-OH motif. Our goal is to equip you with the necessary knowledge to anticipate and mitigate common side reactions, ensuring the integrity of your synthetic peptides.

Introduction: The Dual Nature of Hydrazine in Peptide Chemistry

Hydrazine is a powerful and widely used reagent in peptide synthesis, primarily for the removal of the phthaloyl (Pht) protecting group from the N-terminus of amino acids, a key step in the Gabriel synthesis of primary amines.[1][2] However, its high nucleophilicity, the very property that makes it effective for deprotection, can also lead to undesirable side reactions with the peptide backbone. This guide will focus on the specific challenges encountered with peptides containing the Pht-Gly-β-Ala-OH sequence and provide strategies to navigate them successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of hydrazine in the context of Pht-Gly-β-Ala-OH peptide synthesis?

Hydrazine serves two main purposes in this context:

  • Primary Function: Phthaloyl Group Deprotection: The most common application is the removal of the N-terminal phthaloyl (Pht) group from the glycine residue. This is a standard procedure to liberate the free amine for subsequent peptide coupling or to yield the final deprotected peptide.[3][4]

  • Potential Side Reaction/Alternative Application: C-terminal Hydrazide Formation: Hydrazine can react with the C-terminal carboxylic acid of the peptide to form a peptide hydrazide.[5][6] While this can be an undesired side reaction, peptide hydrazides are also valuable intermediates for creating peptide thioesters used in native chemical ligation.[7][8]

Q2: I observe significant peptide fragmentation after treating my Pht-Gly-β-Ala-OH peptide with hydrazine. What is the likely cause?

The most probable cause of peptide fragmentation is the cleavage of the peptide backbone by hydrazine.[9][10] The Gly-β-Ala peptide bond is particularly susceptible to this side reaction.

  • Mechanism of Peptide Bond Cleavage: Hydrazine can act as a nucleophile and attack the carbonyl carbon of the peptide bond, leading to the cleavage of the amide linkage. Glycine residues are particularly prone to this cleavage due to the lack of steric hindrance around the carbonyl group.[7]

Q3: My final product has a higher molecular weight than expected after hydrazine treatment. What could be the reason?

An unexpected increase in molecular weight often points to the formation of a peptide hydrazide at the C-terminus. Instead of just removing the Pht group, the hydrazine has also reacted with the C-terminal carboxylic acid.[5][11]

Q4: Are there any other amino acid residues that are particularly sensitive to hydrazine treatment?

Yes, besides glycine-containing peptide bonds, you should be cautious if your peptide contains:

  • Arginine (Arg): Hydrazine can react with the guanidinium group on the arginine side chain, converting it to ornithine.[9][10]

  • Asparagine (Asn) and Serine (Ser): Peptide bonds involving asparagine (Asn-Xaa) and serine (Xaa-Ser) have also been reported to be susceptible to cleavage by hydrazine.[9][10]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to troubleshooting specific problems you might encounter during your experiments.

Issue 1: Incomplete Phthaloyl Deprotection
  • Symptom: Your analytical data (e.g., HPLC, Mass Spectrometry) shows a significant amount of starting material remaining after the reaction.

  • Potential Causes:

    • Insufficient amount of hydrazine.

    • Reaction time is too short.

    • Low reaction temperature.

  • Solutions:

    • Optimize Reagent Stoichiometry: Increase the molar excess of hydrazine. A 10-20 fold excess is a good starting point.

    • Extend Reaction Time: Monitor the reaction progress over time using a suitable analytical method.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can improve the deprotection rate. However, be aware that this can also increase the rate of side reactions.

Issue 2: Excessive Peptide Fragmentation
  • Symptom: Multiple peaks corresponding to smaller peptide fragments are observed in your analytical data.

  • Potential Causes:

    • High concentration of hydrazine.

    • Prolonged reaction time.

    • Elevated reaction temperature.

  • Solutions:

    • Control Hydrazine Concentration: It is crucial to use a controlled concentration of hydrazine. For sensitive peptides, a 2% solution of hydrazine hydrate in DMF is often recommended.[12]

    • Minimize Reaction Time: The goal is to find the shortest time required for complete deprotection. Careful time-course studies are essential.

    • Lower the Temperature: Perform the reaction at room temperature or even at 0 °C to slow down the rate of peptide bond cleavage.

Experimental Protocol: Optimized Hydrazine Deprotection of Pht-Gly-β-Ala-OH Peptides

This protocol is designed to maximize phthaloyl group removal while minimizing peptide fragmentation.

Materials:

  • Pht-Gly-β-Ala-OH containing peptide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Diethyl ether (cold)

  • HPLC system for reaction monitoring

  • Mass spectrometer for product verification

Procedure:

  • Preparation of Reagent: Prepare a fresh 2% (v/v) solution of hydrazine hydrate in DMF.

  • Reaction Setup: Dissolve the Pht-protected peptide in the 2% hydrazine/DMF solution. A typical concentration is 10-20 mg of peptide per mL of solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes) and analyzing them by HPLC. Look for the disappearance of the starting material peak and the appearance of the deprotected peptide peak.

  • Quenching: Once the deprotection is complete (or has reached an optimal point with minimal degradation), quench the reaction by adding a few drops of acetic acid to neutralize the excess hydrazine.

  • Precipitation: Precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Analysis: Characterize the final product by HPLC and mass spectrometry to confirm its identity and purity.

Data Summary: Reaction Condition Optimization
ParameterRecommended RangeRationale
Hydrazine Concentration 2-5% in DMFHigher concentrations increase the risk of peptide bond cleavage.[12]
Temperature 0 °C to Room TemperatureLower temperatures minimize side reactions but may require longer reaction times.
Reaction Time 30 min - 3 hoursMonitor closely to avoid prolonged exposure, which can lead to degradation.
Quenching Agent Acetic AcidNeutralizes excess hydrazine to stop the reaction.

Visualizing the Mechanisms

Phthaloyl Group Deprotection by Hydrazine

Deprotection cluster_reactants Reactants cluster_products Products Pht_Peptide Pht-Gly-β-Ala-OH Deprotected_Peptide H₂N-Gly-β-Ala-OH Pht_Peptide->Deprotected_Peptide Deprotection Phthalhydrazide Phthalhydrazide Pht_Peptide->Phthalhydrazide Hydrazine Hydrazine (2 eq.) Hydrazine->Deprotected_Peptide Hydrazine->Phthalhydrazide

Caption: Mechanism of Phthaloyl Deprotection.

Side Reaction: Peptide Bond Cleavage

Cleavage cluster_peptide Peptide Backbone cluster_fragments Cleavage Products Peptide ...-Gly-β-Ala-... N_Fragment ...-Gly-NHNH₂ Peptide->N_Fragment Cleavage C_Fragment H₂N-β-Ala-... Peptide->C_Fragment Hydrazine Hydrazine Hydrazine->N_Fragment

Caption: Side reaction of peptide bond cleavage.

Troubleshooting Workflow

Troubleshooting cluster_solutions_incomplete Solutions for Incomplete Deprotection cluster_solutions_fragmentation Solutions for Fragmentation Start Hydrazine Deprotection of Pht-Gly-β-Ala-OH Analysis Analyze Product Mixture (HPLC, MS) Start->Analysis Decision Problem Identified? Analysis->Decision Incomplete Incomplete Deprotection Decision->Incomplete Yes Fragmentation Peptide Fragmentation Decision->Fragmentation Yes Success Successful Deprotection Decision->Success No Sol_Incomplete_1 Increase Hydrazine Excess Incomplete->Sol_Incomplete_1 Sol_Incomplete_2 Extend Reaction Time Incomplete->Sol_Incomplete_2 Sol_Incomplete_3 Slightly Increase Temperature Incomplete->Sol_Incomplete_3 Sol_Frag_1 Decrease Hydrazine Conc. (e.g., 2%) Fragmentation->Sol_Frag_1 Sol_Frag_2 Shorten Reaction Time Fragmentation->Sol_Frag_2 Sol_Frag_3 Decrease Temperature (e.g., 0°C) Fragmentation->Sol_Frag_3

Caption: Troubleshooting workflow for hydrazine deprotection.

References

Technical Support Center: Optimizing Peptide Cleavage from Pht-Gly-Beta-Ala-OH Linked Resins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced process of cleaving peptides synthesized on resins functionalized with the Pht-Gly-Beta-Ala-OH linker. This guide is designed for research scientists and drug development professionals who are leveraging this unique linker for advanced peptide synthesis strategies. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to not only execute the cleavage but also to intelligently troubleshoot and optimize the process for maximal yield and purity.

Part 1: Understanding the this compound Linker: A "Safety-Catch" Approach

The this compound linker is not a standard acid-labile linker. It operates on a "safety-catch" principle, where the linker is exceptionally stable to the conditions of both Fmoc and Boc-based solid-phase peptide synthesis (SPPS) until it is "activated" by a specific chemical transformation.[1][2] This provides a powerful layer of orthogonality, allowing for complex synthetic schemes.

Q1: What is the fundamental principle of the this compound "safety-catch" linker?

The core of this linker's functionality lies in the N-terminal phthaloyl (Pht) group on the glycine residue. The amide bond linking the beta-alanine to the resin is robust and stable to both acidic (TFA) and basic (piperidine) conditions used during standard SPPS.[1][3] The cleavage is a two-step process:

  • Activation (Deprotection): The phthaloyl group is selectively removed, typically using hydrazine, to expose a free primary amine on the glycine residue. This is the "safety-catch" release.

  • Cleavage (Intramolecular Cyclization): The newly exposed amine attacks the adjacent carbonyl group (of the C-terminal amino acid of your peptide), leading to an intramolecular cyclization that releases the peptide from the linker as a free carboxylic acid.

This mechanism ensures that the peptide remains securely anchored until you deliberately initiate its release, preventing premature cleavage and loss of product.

Q2: What is the chemical mechanism of cleavage?

The cleavage process is an elegant cascade reaction initiated by the deprotection of the phthaloyl group.

  • Step A: Hydrazinolysis. Hydrazine attacks the carbonyl centers of the phthalimide ring, forming a stable phthalhydrazide byproduct and liberating the primary amine of the linker's glycine residue. This is analogous to the mechanism in a Gabriel synthesis.[4][5][6]

  • Step B: Cyclization-Cleavage. The unmasked primary amine is now perfectly positioned to perform a nucleophilic attack on the ester bond connecting the peptide's C-terminal residue to the linker. This forms a cyclic diketopiperazine-like structure from the Gly-Beta-Ala portion of the linker, thereby releasing the desired peptide with a native C-terminal carboxyl group.

Below is a diagram illustrating this two-stage cleavage workflow.

G Peptide_Resin Peptide-CO-O-Linker(Pht)-Resin Deprotection Peptide-CO-O-Linker(NH2)-Resin Peptide_Resin->Deprotection Hydrazine Treatment (e.g., 5% N2H4 in DMF) Released_Peptide Peptide-COOH (In Solution) Deprotection->Released_Peptide Spontaneous Intramolecular Cyclization Byproduct Cyclized Linker on Resin Deprotection->Byproduct

Caption: Workflow for the two-stage cleavage from a this compound linker.

Part 2: Optimized Experimental Protocols

Adherence to a validated protocol is critical for success. The following procedures have been optimized for efficiency and purity.

Protocol 1: Phthaloyl Group Deprotection (Activation)

Objective: To selectively remove the phthaloyl protecting group without affecting the peptide or linker integrity.

Materials:

  • Peptide-resin in a suitable reaction vessel.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Hydrazine monohydrate (N₂H₄·H₂O).

Procedure:

  • Swell the peptide-resin (1 equivalent) in anhydrous DMF for 30-60 minutes.

  • Drain the DMF.

  • Prepare a 5% (v/v) solution of hydrazine monohydrate in anhydrous DMF.

  • Add the hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the suspension at room temperature for 3-4 hours. Use an inert atmosphere (Nitrogen or Argon) if your peptide contains sensitive residues.

  • Drain the reaction solution.

  • Wash the resin extensively to remove all traces of hydrazine and the phthalhydrazide byproduct. A typical wash cycle is:

    • DMF (3x)

    • Dichloromethane (DCM) (3x)

    • DMF (3x)

  • Proceed immediately to the cleavage step or dry the resin under vacuum for storage.

Protocol 2: Peptide Cleavage and Recovery

Objective: To induce intramolecular cyclization of the linker and release the peptide into solution.

Materials:

  • Activated (deprotected) peptide-resin.

  • Cleavage solvent (e.g., DMF, NMP, or DCM, depending on peptide solubility).

  • Trifluoroacetic acid (TFA) for final side-chain deprotection.

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Ethanedithiol (EDT)) as required by the peptide sequence.

  • Cold diethyl ether.

Procedure:

  • Swell the activated resin in the chosen cleavage solvent (e.g., DMF) for 30 minutes.

  • Agitate the resin suspension at room temperature. The cleavage via cyclization is often spontaneous but can be gently encouraged. Allow this to proceed for 1-2 hours.

  • Filter the resin and collect the filtrate, which now contains your protected peptide.

  • Wash the resin with additional cleavage solvent (2-3x) and combine the filtrates.

  • Side-Chain Deprotection: If your peptide has acid-labile side-chain protecting groups (like tBu, Trt, Boc), concentrate the filtrate and treat it with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature.[7][8]

  • Precipitation: After TFA treatment, concentrate the solution under a stream of nitrogen. Add the concentrated solution dropwise into a vortexing centrifuge tube containing 10-fold excess of ice-cold diethyl ether.[9]

  • Pellet the precipitated peptide by centrifugation (5 min at 5000 rpm).

  • Decant the ether, wash the pellet with fresh cold ether (2x), and dry the final peptide product under vacuum.

Part 3: Troubleshooting Guide (Q&A Format)

Even with optimized protocols, challenges can arise. This section addresses the most common issues encountered during cleavage.

Issue Cluster: Low or No Peptide Yield

A: This is the most critical diagnostic question. You must first determine if the peptide was successfully synthesized on the resin before cleavage.

Diagnostic Step 1: Confirm Peptide Presence on Resin. Before performing the hydrazine deprotection, take a small sample of the dried peptide-resin and subject it to a standard, harsh acid cleavage (e.g., TFA/TIS/H₂O 95:2.5:2.5 for 4 hours). Analyze the resulting solution by HPLC and Mass Spectrometry. If you see your peptide, the synthesis was successful, and the problem lies in the two-step cleavage. If you do not see your peptide, the issue occurred during synthesis (e.g., failed couplings).

Diagnostic Step 2: Confirm Incomplete Cleavage. If synthesis was successful, the low yield is likely due to incomplete cleavage. After performing your standard cleavage protocol, test the leftover resin beads.

Experimental Protocol: Post-Cleavage Kaiser Test [10][11]

  • Objective: To detect free primary amines on the resin, indicating un-cleaved peptide.

  • Procedure:

    • Place a few washed and dried resin beads from after the cleavage procedure into a small glass test tube.

    • Add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Deep Blue/Purple Beads: POSITIVE. This indicates the presence of the deprotected glycine amine, meaning the peptide failed to cleave via cyclization.

    • Yellow/Colorless Beads: NEGATIVE. This suggests that either the cleavage was successful or the initial hydrazine deprotection failed.

The following flowchart can guide your troubleshooting process for low yield.

G Start Low Peptide Yield Test_Cleavage Perform harsh TFA test cleavage on a small resin sample. Start->Test_Cleavage Step 1: Diagnose Decision Decision Process Process End_Good Problem Solved End_Bad Problem Identified Peptide_Present Is target peptide mass present? Test_Cleavage->Peptide_Present Analyze by LC-MS Kaiser_Test Perform Post-Cleavage Kaiser Test on remaining resin. Peptide_Present->Kaiser_Test Yes Synthesis_Failure Issue is in SPPS. Review coupling steps, AA quality, and protocols. Peptide_Present->Synthesis_Failure No Kaiser_Result Are beads blue? Kaiser_Test->Kaiser_Result Observe color Cleavage_Failure Cyclization-cleavage failed. - Increase cleavage time/temp (e.g., 40°C). - Change cleavage solvent (DMF, NMP). - Check for C-terminal steric hindrance. Kaiser_Result->Cleavage_Failure Yes Deprotection_Failure Hydrazine deprotection failed. - Increase hydrazine conc./time. - Ensure fresh, anhydrous reagents. - Check for proper resin swelling. Kaiser_Result->Deprotection_Failure No (Yellow)

Caption: Troubleshooting flowchart for low peptide yield.

A: This points to a failure in the intramolecular cyclization step. Common causes include:

  • Steric Hindrance: A bulky C-terminal amino acid (e.g., Val, Ile) or a nearby proline can sterically hinder the cyclization reaction.

    • Solution: Increase the reaction time for the cleavage step (up to 12-24 hours) and/or gently heat the reaction to 30-40°C. Consider using a more effective swelling solvent like N-Methyl-2-pyrrolidone (NMP).

  • Insufficient Reaction Time: The spontaneous cleavage may be slower than anticipated.

    • Solution: Extend the cleavage time in DMF or other suitable solvent before filtration.

A: This is a common issue, especially with hydrophobic or very short peptides.[12]

  • Concentrate Further: Reduce the volume of the TFA solution as much as possible using a stream of nitrogen before adding it to the ether. A smaller volume of TFA is less likely to keep the peptide in solution.[9]

  • Increase Ether Volume: Use a larger excess of cold ether (20x or more).

  • Chill Longer: Allow the peptide/ether suspension to stand at -20°C for several hours or overnight to encourage precipitation.

  • Try a Different Solvent: For very stubborn cases, try precipitating with a different non-polar solvent like a mixture of ether and hexane.

Part 4: Advanced FAQs

A: Orthogonality.[13] This linker allows you to perform on-resin modifications that would be impossible with standard acid-labile linkers. For example, you can deprotect and modify acid-labile side chains (like Lys(Mtt) or Asp(O-2-PhiPr)) while the peptide is still attached to the resin, because the this compound anchor is stable to the dilute acid conditions used for these deprotections.

A: While hydrazine is the most common and effective reagent, other methods like treatment with sodium borohydride followed by acidic workup can also remove the phthaloyl group. However, these conditions may not be compatible with many peptide side chains, making hydrazine the preferred choice for SPPS applications.

References

Technical Support Center: Peptide Coupling & Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Avoid Racemization During Peptide Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in peptide synthesis, specifically focusing on the prevention of racemization during amide bond formation. We will use the query regarding "Pht-Gly-Beta-Ala-Oh coupling" as a starting point to explore the fundamental principles and practical solutions for maintaining stereochemical purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm concerned about racemization during my this compound coupling. Is this a valid concern?

A: For the specific molecule this compound, racemization is not a concern for the residues mentioned. Racemization, or epimerization, is the loss of stereochemical integrity at a chiral center.[1] The amino acids in your sequence, Glycine (Gly) and Beta-Alanine (β-Ala), are both achiral (they do not have a stereocenter). Therefore, during the activation and coupling of either Pht-Gly-OH to β-Ala or the activation of the dipeptide Pht-Gly-β-Ala-OH to another amine, there is no chiral center at the activated residue to racemize.

However, your question highlights a critical issue in peptide synthesis. If your sequence contained a chiral amino acid protected with an N-acyl group (such as Pht-Ala instead of Pht-Gly), the risk of racemization would be extremely high. The principles discussed below are crucial for any coupling reaction involving chiral amino acids.

Q2: What is the primary chemical mechanism that causes racemization during peptide synthesis?

A: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This pathway is especially prevalent for N-acyl protected amino acids or during the coupling of peptide fragments.

The process unfolds as follows:

  • Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes an intramolecular attack by the carbonyl oxygen of the N-protecting group (or the preceding peptide bond), forming the planar oxazolone ring.

  • Enolization: In the presence of a base, the α-proton (the proton on the chiral carbon) is easily abstracted. This is because the resulting conjugate base is a stable, aromatic-like enolate.[3][4]

  • Loss of Chirality: The planar, achiral enolate intermediate loses all stereochemical information.

  • Reprotonation & Coupling: When this intermediate is reprotonated or reacts with an amine, it can do so from either face, resulting in a mixture of L- and D-isomers (a racemic or epimerized mixture).[1]

Urethane-based protecting groups like Fmoc, Boc, and Z are specifically designed to suppress oxazolone formation, making them standard in modern peptide synthesis.[5] In contrast, N-acyl groups, like the Phthaloyl (Pht) group, significantly increase the tendency to racemize.[6]

racemization_mechanism Figure 1: Oxazolone-Mediated Racemization Mechanism cluster_0 Chiral Amino Acid cluster_1 Activated Intermediate cluster_2 Loss of Chirality cluster_3 Racemic Product A N-Acyl-AA-OH (L-isomer) B Activated Ester A->B  + Coupling Reagent C Oxazolone (Chiral) B->C Intramolecular Cyclization D Oxazole Enolate (Planar, Achiral) C->D  + Base  - H⁺ E N-Acyl-AA-Peptide (L-isomer) D->E  + Amine (H-AA-OR)  + H⁺ F N-Acyl-AA-Peptide (D-isomer) D->F  + Amine (H-AA-OR)  + H⁺

Caption: Oxazolone formation pathway, the primary cause of racemization.
Q3: Which amino acids are most susceptible to racemization?

A: While any chiral amino acid can racemize under harsh conditions, some are particularly prone due to their side-chain properties. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[7][8][9] The imidazole side chain of histidine can act as a base, catalyzing the abstraction of the alpha-proton.[8][10] Phenylalanine (Phe) and Serine (Ser) can also be sensitive to racemization.[8][9][11]

Q4: How does my choice of coupling reagent, base, and solvent affect racemization?

A: These are the three most critical factors you can control to suppress racemization.[6]

  • Coupling Reagents: Highly reactive reagents can accelerate the desired peptide bond formation, which often outcompetes the rate of racemization. However, some can also promote side reactions. Onium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) are generally preferred for minimizing racemization compared to carbodiimides alone.[5][12]

  • Bases: The presence of a base is often the biggest contributor to racemization.[6] Stronger, less sterically hindered bases like triethylamine (TEA) increase the rate of racemization more than weaker or bulkier bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[6] For highly sensitive couplings, an even weaker base like 2,4,6-collidine is recommended.[5][7]

  • Solvents: Polar aprotic solvents like DMF and NMP are standard, but solvent choice can influence racemization rates.[3][13] More polar solvents can sometimes favor the charged intermediates that lead to racemization.[3]

Troubleshooting Guide: Minimizing Racemization in Practice

Problem: My peptide product shows diastereomeric impurities, indicating racemization.

Here are the key experimental variables to investigate and optimize, from highest to lowest impact.

Possible Cause 1: Inappropriate Coupling Reagent/Additive Combination

Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[5] They generate a highly reactive O-acylisourea intermediate that readily cyclizes to the problematic oxazolone.

Solution: Always use an additive with carbodiimides, or switch to an onium/phosphonium salt reagent.

  • Additives: The use of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is strongly recommended.[5][6][14] These additives react with the activated intermediate to form an active ester that is more stable and less prone to racemization, yet still reactive enough to form the peptide bond.[6][15] HOAt is often considered more effective than HOBt at suppressing racemization and accelerating coupling.[5][15][16]

  • Onium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP have HOBt or HOAt incorporated into their structure or are used in conjunction with them.[5][16] They are highly efficient and generally lead to low levels of racemization.[12] COMU, which is based on Oxyma, is a non-explosive and highly effective alternative.[5]

Reagent ClassExamplesRacemization Risk (without additives)Key Considerations
Carbodiimides DCC, DIC, EDCHighInexpensive and common. Must be used with an additive (HOBt, HOAt, Oxyma) to suppress racemization.[5][16]
Onium (Aminium/Uronium) Salts HBTU, TBTU, HATU, HCTU, COMULowHighly efficient, fast reaction times. HATU/HCTU are generally superior to HBTU/TBTU.[5][16] Can cause guanidinylation of the N-terminus if not pre-activated.[14]
Phosphonium Salts PyBOP, PyAOP, PyBrOPLowVery effective, especially for hindered couplings.[5] PyBrOP is extremely reactive and may increase racemization in prolonged reactions.[5] Avoids guanidinylation side-reaction.[5]
Possible Cause 2: Incorrect Choice or Excess of Base

As mentioned, bases facilitate the abstraction of the alpha-proton, which is the key step in the racemization pathway.[1]

Solution: Use the weakest, most sterically hindered base possible, and only use the minimum amount necessary.

  • Base Selection: For racemization-prone couplings, prefer NMM or the highly hindered 2,4,6-collidine over DIPEA.[6][7]

  • Stoichiometry: If coupling an amino acid hydrochloride or trifluoroacetate salt, one equivalent of base is needed for neutralization. When coupling a free acid amino acid with a carbodiimide, no additional base may be required, which is the optimal condition for minimizing racemization.[5]

Possible Cause 3: Elevated Reaction Temperature

Higher temperatures accelerate most chemical reactions, including the rate of oxazolone formation and enolization.[17]

Solution: Maintain controlled, low temperatures during the coupling reaction.

  • Standard Protocol: Perform couplings at 0 °C to room temperature. Low temperatures are always recommended for carbodiimide-mediated couplings.[5]

  • Microwave Synthesis: If using microwave-assisted synthesis, which uses elevated temperatures, be aware that racemization is a known side reaction.[7][18] For sensitive amino acids like His and Cys, lowering the microwave coupling temperature from 80°C to 50°C can significantly limit racemization.[7]

Recommended Protocol: Low-Racemization Coupling of a Sensitive Amino Acid

This protocol is designed for a scenario where a chiral, N-protected amino acid (e.g., Pht-L-Phenylalanine) is being coupled, a situation where racemization is a high risk.

low_racemization_workflow Figure 2: Workflow for a Low-Racemization Coupling Protocol A 1. Prepare Reactants - Dissolve N-Protected AA and Additive (e.g., Oxyma) in anhydrous DMF. B 2. Cool Reaction - Place reaction vessel in an ice bath (0 °C). A->B C 3. Activate Carboxylic Acid - Add Coupling Reagent (e.g., DIC) dropwise. - Stir for 5-10 minutes (short pre-activation). B->C D 4. Add Amine Component - Add solution of the amine component (e.g., H-Beta-Ala-O-tBu). C->D E 5. Add Base (If Necessary) - If amine is a salt, add 1 eq. of weak base (e.g., NMM or Collidine). D->E F 6. Reaction - Allow to stir at 0 °C for 30 min, then warm to room temperature. - Monitor reaction by TLC or LC-MS. E->F G 7. Workup & Purification - Quench reaction, perform aqueous workup, and purify by chromatography. F->G

Caption: A step-by-step experimental workflow to minimize racemization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and an additive such as Oxyma or HOAt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq) dropwise to the cooled solution. Allow the activation to proceed for a minimal time, typically 5-10 minutes. Prolonged activation increases the risk of racemization.[19]

  • Amine Addition: Add the amino component (e.g., the amino acid ester, 1.0 eq), dissolved in a small amount of DMF.

  • Base Addition (if required): If the amino component is a hydrochloride or TFA salt, add one equivalent of a sterically hindered or weak base (e.g., 2,4,6-collidine or NMM).

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Workup: Once the reaction is complete, filter off any urea byproduct (if using DIC/DCC). Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and perform an aqueous workup to remove DMF and excess reagents.

  • Purification: Purify the final product using column chromatography to isolate the desired peptide.

  • Analysis: Analyze the stereochemical purity of the final product using chiral HPLC to quantify the level of racemization.

By carefully selecting reagents, controlling the reaction temperature, and minimizing the use of base, you can effectively prevent racemization and ensure the stereochemical integrity of your synthetic peptides.

References

Pht-Gly-Beta-Ala-Oh stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Challenges in Aqueous Solutions

Welcome to the technical support guide for Pht-Gly-Beta-Ala-Oh (Phthaloyl-glycyl-β-alanine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to provide you with practical, evidence-based solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its fundamental properties?

This compound, or N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-beta-alanine, is a dipeptide derivative.[1] It consists of a glycyl-β-alanine dipeptide where the N-terminus of glycine is protected by a phthaloyl group. This protecting group is notably stable, making the compound a useful building block in peptide synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17896-84-3[1][3][4]
Molecular Formula C₁₃H₁₂N₂O₅[1][4]
Molecular Weight 276.25 g/mol [1][4]
Appearance White powder[1]
Purity ≥ 99% (Typical)[1]
Recommended Storage 0-8°C (as solid)[1]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?

In an aqueous environment, the molecule is susceptible to hydrolysis at two primary sites. The rate of this degradation is highly dependent on pH and temperature.[5][6]

  • Peptide Bond Hydrolysis: The amide bond linking the glycine and β-alanine residues can be cleaved. This is a common degradation pathway for all peptides and is accelerated under strongly acidic or basic conditions.[6][7] This cleavage results in the formation of Phthaloyl-glycine and β-alanine.

  • Phthaloyl Group Hydrolysis: The imide bonds of the N-terminal phthaloyl protecting group can also hydrolyze. While generally more stable than the peptide bond, this reaction can occur under harsh conditions, leading to the formation of phthalic acid and the unprotected dipeptide, Gly-Beta-Ala-OH.

G start Inconsistent/Decreasing Peak Area in HPLC check_pH Is the solution pH in the optimal range (6-8)? start->check_pH check_temp Was the solution stored properly (frozen/refrigerated)? check_pH->check_temp Yes adjust_pH Adjust pH to 6-8 using a suitable buffer. Re-aliquot and store. check_pH->adjust_pH No check_buffer Are buffer components (e.g., phosphate) potentially catalyzing degradation? check_temp->check_buffer Yes store_properly Discard old solution. Prepare fresh stock, aliquot, and store at ≤ -20°C. check_temp->store_properly No change_buffer Switch to a non-catalytic buffer (e.g., HEPES, MOPS). Prepare fresh solution. check_buffer->change_buffer Yes conclusion Suspect Hydrolytic Degradation. Implement corrective actions. check_buffer->conclusion No adjust_pH->conclusion store_properly->conclusion change_buffer->conclusion

References

Technical Support Center: Mass Spectrometry Analysis of Pht-Gly-β-Ala-OH Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and understand byproducts in your reactions using mass spectrometry.

Introduction

Pht-Gly-β-Ala-OH is a valuable building block in peptide synthesis and bioconjugation.[1] Its phthaloyl protecting group offers stability during synthesis, but can also be a source of unexpected byproducts.[2][3] This guide will help you navigate the complexities of mass spectrometry data from your Pht-Gly-β-Ala-OH reactions, enabling you to identify your desired product and troubleshoot the formation of impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected mass of my product, Pht-Gly-β-Ala-OH?

The molecular weight of Pht-Gly-β-Ala-OH is 276.25 g/mol .[4][5] In a typical positive ion mode electrospray ionization (ESI) mass spectrum, you should look for the protonated molecule, [M+H]⁺, at an m/z of approximately 277.26. Depending on the mobile phase and sample purity, you may also see adducts with sodium [M+Na]⁺ at m/z 299.24 or potassium [M+K]⁺ at m/z 315.21.[6][7]

SpeciesFormulaMass (Da)Expected m/z (+1 charge)
Pht-Gly-β-Ala-OH (M)C₁₃H₁₂N₂O₅276.25-
Protonated molecule [M+H]⁺C₁₃H₁₃N₂O₅⁺277.26277.26
Sodium adduct [M+Na]⁺C₁₃H₁₂N₂NaO₅⁺299.24299.24
Potassium adduct [M+K]⁺C₁₃H₁₂N₂KO₅⁺315.21315.21
Q2: I see a peak at m/z 294.28. What could this be?

A peak at m/z 294.28 likely corresponds to the dehydrated product of Pht-Gly-β-Ala-OH, with a loss of a water molecule (H₂O). This can occur in the ion source of the mass spectrometer or as a byproduct of the reaction itself, especially if acidic conditions or high temperatures were used.

SpeciesFormulaMass (Da)Expected m/z (+1 charge)
[M-H₂O+H]⁺C₁₃H₁₁N₂O₄⁺259.26259.26
Q3: My spectrum is dominated by peaks that are not my product. What are the common sources of contamination?

Contamination is a frequent issue in mass spectrometry.[8][9] Common sources include:

  • Solvents: Use high-purity, LC-MS grade solvents to avoid contaminants like plasticizers (e.g., phthalates) or polyethylene glycols (PEGs).

  • Glassware: Sodium and potassium ions can leach from glassware, leading to prominent adducts.[7] Consider using polypropylene tubes.

  • Sample Handling: Salts and other contaminants can be introduced from gloves, pipette tips, or other lab equipment.[7]

Part 2: Troubleshooting Guide for Byproduct Identification

This section provides a structured approach to identifying common byproducts observed in reactions involving Pht-Gly-β-Ala-OH.

Scenario 1: Incomplete Deprotection of the Phthaloyl Group

If your reaction involves the removal of the phthaloyl group, you may observe intermediates or byproducts related to this process.

Observed Peak(s): Peaks corresponding to partially deprotected species.

Potential Cause: The deprotection reaction (e.g., using hydrazine or sodium borohydride) may be incomplete.[10][11][12]

Troubleshooting Workflow:

G cluster_0 Incomplete Deprotection Troubleshooting start Observe unexpected peaks in mass spectrum check_mw Calculate m/z of potential intermediates start->check_mw compare Compare calculated m/z with observed peaks check_mw->compare compare->start No match, investigate other possibilities confirm Confirm structure with MS/MS fragmentation compare->confirm Match found optimize Optimize deprotection conditions (e.g., reaction time, temperature, reagent concentration) confirm->optimize end Successful deprotection optimize->end

Troubleshooting Incomplete Deprotection

Potential Byproducts and their m/z Values:

Byproduct NameStructureFormulaMass (Da)Expected m/z ([M+H]⁺)
Phthalamidic acid of Gly-β-AlaRing-opened intermediateC₁₃H₁₄N₂O₆294.26295.27
Gly-β-AlaFully deprotected dipeptideC₅H₁₀N₂O₃146.14147.15

Experimental Protocol: Confirmation of Byproduct Structure by MS/MS

  • Isolate the Precursor Ion: Set the mass spectrometer to isolate the m/z of the suspected byproduct.

  • Fragment the Ion: Use collision-induced dissociation (CID) to fragment the isolated ion.

  • Analyze the Fragment Ions: Compare the resulting fragmentation pattern to the expected fragmentation of the proposed structure. For example, the fully deprotected Gly-β-Ala should show characteristic peptide fragment ions (b- and y-ions).

Scenario 2: Side Reactions of the Phthaloyl Group

The phthaloyl group itself can undergo side reactions under certain conditions.

Observed Peak(s): Peaks that do not correspond to simple additions or subtractions from your starting material or product.

Potential Cause: The phthalimide ring can be opened by nucleophiles other than the intended deprotecting agent.[13][14][15] For example, if your reaction is run in methanol, you may see the formation of a methyl ester from the ring-opened intermediate.

Potential Byproducts and their m/z Values:

Byproduct NameStructureFormulaMass (Da)Expected m/z ([M+H]⁺)
Methyl ester of phthalamidic acid of Gly-β-AlaRing-opened and esterifiedC₁₄H₁₆N₂O₆308.29309.30
Scenario 3: Fragmentation in the Ion Source

Sometimes, what appear to be byproducts are actually fragments of your target molecule that have formed in the ion source of the mass spectrometer.

Observed Peak(s): A series of peaks with masses lower than your expected product.

Potential Cause: The conditions in the electrospray source (e.g., high voltage, temperature) can cause some molecules to fragment before they are analyzed.

Troubleshooting Workflow:

G cluster_1 Troubleshooting In-Source Fragmentation start Observe unexpected low mass peaks check_pattern Look for characteristic fragmentation patterns (e.g., loss of CO, H₂O) start->check_pattern adjust_source Adjust ion source parameters (e.g., lower voltage, temperature) check_pattern->adjust_source reanalyze Re-analyze sample adjust_source->reanalyze compare Compare new and old spectra reanalyze->compare end_success Fragmentation reduced, peaks identified compare->end_success Improvement observed end_fail Fragmentation persists, consider other byproducts compare->end_fail No improvement

Troubleshooting In-Source Fragmentation

Common Fragment Ions of Pht-Gly-β-Ala-OH:

The fragmentation of peptides and related molecules in a mass spectrometer often follows predictable pathways.[16][17][18] For Pht-Gly-β-Ala-OH, you might expect to see fragments corresponding to the cleavage of the amide bonds.

Fragment IonStructureFormulaMass (Da)Expected m/z
Phthaloyl-Glycine fragmentC₁₀H₇NO₃⁺189.04189.04
β-Alanine fragmentC₃H₇NO₂⁺89.0589.05

Part 3: Best Practices for Sample Preparation and Analysis

To minimize the formation of byproducts and ensure high-quality mass spectrometry data, follow these best practices:

  • Use High-Purity Reagents and Solvents: This is crucial to avoid introducing contaminants that can interfere with your analysis.[19]

  • Optimize Reaction Conditions: Carefully control reaction time, temperature, and stoichiometry to minimize side reactions.

  • Sample Cleanup: Before injection into the mass spectrometer, consider using a desalting or purification step (e.g., solid-phase extraction) to remove salts and other impurities that can cause ion suppression.[9]

  • Calibrate Your Mass Spectrometer: Regular calibration ensures accurate mass measurements, which are essential for correct formula determination of your byproducts.[20]

By understanding the potential side reactions and fragmentation pathways of Pht-Gly-β-Ala-OH, you can more effectively interpret your mass spectra and troubleshoot your experiments.

References

Strategies to improve the yield of Pht-Gly-Beta-Ala-Oh conjugations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pht-Gly-β-Ala-OH conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to enhance the yield and purity of your conjugation reactions. Drawing from established principles of peptide chemistry and field-proven insights, this document aims to be a comprehensive resource for your experimental needs.

Introduction: The Significance of Pht-Gly-β-Ala-OH Conjugations

Pht-Gly-β-Ala-OH, or Phthaloyl-glycyl-β-alanine, is a valuable building block in peptide synthesis and bioconjugation.[1][2] Its structure, incorporating a phthaloyl-protected glycine and a β-alanine residue, offers unique properties for creating specialized peptides and drug delivery systems.[1] Achieving high-yield and high-purity conjugations with this molecule is critical for the successful development of novel therapeutics and research tools.[1][3] This guide will address common challenges encountered during these conjugations and provide robust strategies for success.

Troubleshooting Guide: Enhancing Your Conjugation Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My conjugation yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in Pht-Gly-β-Ala-OH conjugations often stems from suboptimal activation of the carboxylic acid, premature hydrolysis of the activated species, or competing side reactions. Let's break down the key areas to investigate:

1. Inefficient Carboxylic Acid Activation:

  • The "Why": The formation of a peptide (amide) bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This "activation" step is crucial for the subsequent nucleophilic attack by the amine.[5][6] If the activation is incomplete, you will have a significant amount of unreacted starting material.

  • The Solution:

    • Choice of Coupling Reagent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are common choices for activating carboxylic acids.[7] However, for more challenging conjugations, consider using more potent uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP.[5][6] These reagents often lead to faster and more complete activation.

    • Use of Additives: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure when using carbodiimides.[7][8] These additives react with the initially formed O-acylisourea intermediate to form an active ester.[6] This active ester is more stable and less prone to side reactions than the O-acylisourea, and it reacts efficiently with the amine to form the desired peptide bond.[9]

2. Hydrolysis of the Activated Ester:

  • The "Why": The activated carboxylic acid is highly reactive and susceptible to hydrolysis by any trace amounts of water in your reaction mixture.[10] This hydrolysis reverts the activated acid back to its original, unreactive form, thus lowering your yield.

  • The Solution:

    • Anhydrous Conditions: Ensure all your solvents (e.g., DMF, DCM) and reagents are anhydrous. Use freshly opened, high-purity solvents or dry them using appropriate methods.

    • Reaction Time: While allowing sufficient time for the reaction to go to completion is important, excessively long reaction times can increase the likelihood of hydrolysis.[10] Monitor your reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

3. Competing Side Reactions:

  • The "Why": Several side reactions can compete with the desired amide bond formation. One of the most common with carbodiimide reagents is the formation of an unreactive N-acylurea.[5][11] This occurs when the O-acylisourea intermediate rearranges internally.

  • The Solution:

    • Additives to the Rescue: As mentioned before, additives like HOBt or Oxyma Pure are crucial. They rapidly trap the O-acylisourea to form an active ester, minimizing the time available for the N-acylurea rearrangement to occur.[6]

    • Temperature Control: Performing the reaction at a lower temperature (e.g., 0 °C) can help to slow down the rate of side reactions relative to the desired coupling reaction.[5]

Question 2: I am observing significant racemization of my amino acid during the conjugation. How can I prevent this?

Answer: Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate.

  • The "Why": The activation of the carboxylic acid can make the alpha-proton more acidic and susceptible to abstraction, leading to racemization.[12] This is particularly problematic for amino acids with electron-withdrawing groups.

  • The Solution:

    • Choice of Reagents:

      • Additives: The use of HOBt or its more reactive analog, HOAt (1-Hydroxy-7-azabenzotriazole), is highly effective in suppressing racemization.[5][7] They do so by forming active esters that are less prone to racemization than other activated intermediates.

      • Coupling Reagents: Onium-based reagents like HATU and HCTU are generally considered to result in lower levels of racemization compared to carbodiimides alone.[7]

    • Base Selection: If a base is required for your coupling reaction (e.g., with onium salts), use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[5] Avoid using stronger, more nucleophilic bases that can promote racemization.

    • Temperature: As with other side reactions, maintaining a low temperature (0 °C) during the activation and coupling steps can significantly reduce the rate of racemization.

Question 3: My final product is difficult to purify. What strategies can I employ for better purification?

Answer: Purification is often a bottleneck in peptide synthesis. A good purification strategy starts with a clean reaction.

  • The "Why": A variety of impurities can be present in the crude product, including unreacted starting materials, byproducts from side reactions (e.g., N-acylurea), and diastereomers from racemization. The similar physicochemical properties of these impurities to the desired product can make separation challenging.

  • The Solution:

    • Optimize the Reaction: The first step to easier purification is to optimize the reaction conditions to minimize the formation of impurities (as discussed in the previous questions).

    • Chromatographic Techniques:

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used technique for peptide purification.[13][14] It separates molecules based on their hydrophobicity. By carefully selecting the column (e.g., C18, C8) and optimizing the gradient of the mobile phase (typically a mixture of water and acetonitrile with an ion-pairing agent like TFA), you can achieve high-resolution separation.[14]

      • Ion-Exchange Chromatography (IEX): If your peptide conjugate has a net charge, IEX can be a very effective purification step.[13][15] It separates molecules based on their charge. This can be used as an initial purification step to remove uncharged impurities or as a polishing step after RP-HPLC.

      • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be useful for removing small molecule impurities or for buffer exchange.

    • Work-up Procedure:

      • Aqueous Wash: If using a water-insoluble carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[7] For water-soluble carbodiimides like EDC, an aqueous wash can remove the corresponding urea byproduct.

      • Liquid-Liquid Extraction: This can be used to remove certain impurities based on their differential solubility in two immiscible liquid phases.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal molar ratio of coupling reagents to my Pht-Gly-β-Ala-OH?

    • A: A slight excess of the coupling reagent and the amine component (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, the optimal ratio should be determined empirically for your specific system. Using a large excess of uronium/aminium reagents should be avoided as it can lead to guanidinylation of the free amine.[16]

  • Q: Which solvent is best for my conjugation reaction?

    • A: Anhydrous N,N-Dimethylformamide (DMF) is a common and effective solvent for peptide couplings due to its excellent solvating properties for protected amino acids and peptides. Dichloromethane (DCM) can also be used, especially with carbodiimide reagents.[8]

  • Q: How can I monitor the progress of my reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of your starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the method of choice.

  • Q: What are the key considerations for protecting groups in this conjugation?

    • A: The phthaloyl (Pht) group on the glycine is a stable protecting group for the amine.[1] The carboxylic acid of the β-alanine is the reactive site for conjugation. If the molecule you are conjugating to Pht-Gly-β-Ala-OH has other reactive functional groups (e.g., other amines, carboxylic acids, hydroxyls, thiols), they must be protected with appropriate orthogonal protecting groups.[17][18] Orthogonal protecting groups can be removed under different conditions, allowing for selective deprotection.[19]

Experimental Protocols

Protocol 1: Standard Carbodiimide-Mediated Conjugation

This protocol describes a standard procedure for conjugating Pht-Gly-β-Ala-OH to a primary amine using DIC and HOBt.

Materials:

  • Pht-Gly-β-Ala-OH

  • Amine-containing molecule

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt)

Procedure:

  • Dissolve Pht-Gly-β-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C. This is the pre-activation step.

  • In a separate flask, dissolve the amine-containing molecule (1.2 eq) in anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.2 eq) to neutralize it.

  • Slowly add the solution of the amine to the pre-activated Pht-Gly-β-Ala-OH solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Proceed with the appropriate work-up and purification procedure (e.g., extraction followed by RP-HPLC).

Protocol 2: Optimized High-Efficiency Conjugation using HATU

This protocol utilizes HATU, a highly efficient coupling reagent, which can improve yields and reduce reaction times, especially for difficult couplings.

Materials:

  • Pht-Gly-β-Ala-OH

  • Amine-containing molecule

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve Pht-Gly-β-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amine-containing molecule (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution of the amine.

  • Add the Pht-Gly-β-Ala-OH/HATU solution to the amine/DIPEA solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Proceed with the appropriate work-up and purification procedure.

Data & Visualization

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassAdditive RequiredRelative ReactivityRacemization RiskByproduct Solubility
DCC CarbodiimideYes (HOBt/Oxyma)ModerateModerateLow (DCU precipitates)
DIC CarbodiimideYes (HOBt/Oxyma)ModerateModerateHigh (DIU is soluble)
EDC CarbodiimideYes (HOBt/Oxyma)ModerateModerateHigh (Water-soluble)
HBTU/HATU Uronium/AminiumNoHighLowHigh
PyBOP PhosphoniumNoHighLowHigh

Diagram 1: General Workflow for Pht-Gly-β-Ala-OH Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PhtGly Pht-Gly-β-Ala-OH Activation Activation (Coupling Reagent + Additive) PhtGly->Activation Amine Amine Component Coupling Coupling Amine->Coupling Solvent Anhydrous Solvent (DMF) Solvent->Activation Activation->Coupling Monitoring Reaction Monitoring (TLC / LC-MS) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench If complete Workup Aqueous Work-up / Extraction Quench->Workup Purification Chromatography (RP-HPLC / IEX) Workup->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: A generalized workflow for the conjugation of Pht-Gly-β-Ala-OH.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_activation Activation Issues cluster_hydrolysis Hydrolysis Issues cluster_side_reactions Side Reaction Issues Start Low Yield Observed CheckActivation Check Activation Step Start->CheckActivation CheckHydrolysis Check for Hydrolysis Start->CheckHydrolysis CheckSideReactions Check for Side Reactions Start->CheckSideReactions Reagent Use stronger coupling reagent (e.g., HATU, PyBOP) CheckActivation->Reagent Additive Ensure use of additive (HOBt, Oxyma) CheckActivation->Additive Anhydrous Use anhydrous solvents/reagents CheckHydrolysis->Anhydrous Time Optimize reaction time CheckHydrolysis->Time Temp Lower reaction temperature (0°C) CheckSideReactions->Temp Additive2 Additive suppresses N-acylurea CheckSideReactions->Additive2

Caption: A troubleshooting decision tree for addressing low conjugation yields.

References

Minimizing side product formation with Pht-Gly-Beta-Ala-Oh

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pht-Gly-Beta-Ala-OH

A Guide to Minimizing Side Product Formation in Peptide Synthesis

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this N-protected dipeptide in their synthetic workflows. As Senior Application Scientists, we understand that minimizing side product formation is critical for maximizing yield, simplifying purification, and ensuring the integrity of your final product. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide - Common Side Products

This section addresses specific experimental issues in a question-and-answer format, focusing on the identification, mechanism, and mitigation of common side products.

Q1: I'm observing a significant byproduct with a mass of ~258 Da, leading to the truncation of my peptide. What is this impurity and how can I prevent it?

A1: This is likely the formation of a diketopiperazine (DKP), a common and often troublesome side reaction in peptide synthesis.

  • Plausible Cause: Diketopiperazine (DKP) Formation DKP formation is an intramolecular cyclization reaction.[1] For a dipeptide unit like Gly-Beta-Ala, the free N-terminal amine of a coupled amino acid can attack the activated carboxyl group of the Beta-Alanine, cleaving the dipeptide from the growing chain and forming a stable six-membered cyclic dipeptide.[2] This is particularly prevalent during the activation of dipeptides or on a solid support after the deprotection of the third amino acid.[3][4] The reaction is spontaneous and can occur during synthesis, storage, or even sample workup.[1]

  • Mechanism of Formation: The process involves a nucleophilic attack of the N-terminal nitrogen on the amide carbonyl between the second and third residues of the growing peptide chain, resulting in cleavage.[2]

    DKP_Formation Start Pht-Gly-β-Ala-O-Activated Intermediate Growing Peptide Chain (N-terminus deprotected) Start->Intermediate Coupling to next amino acid DKP Diketopiperazine Byproduct (cyclo(Gly-β-Ala)) Intermediate->DKP Intramolecular Aminolysis TruncatedPeptide Truncated Peptide Intermediate->TruncatedPeptide Cleavage

    Figure 1: Pathway of Diketopiperazine (DKP) Formation.
  • Troubleshooting & Minimization Strategy:

    • Use Additives: Incorporate coupling additives such as Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or Hydroxybenzotriazole (HOBt).[4] These reagents form active esters that are more stable than the O-acylisourea intermediate from carbodiimides, favoring the desired intermolecular coupling over intramolecular cyclization.[5]

    • Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Elevated temperatures can accelerate the rate of DKP formation.[4]

    • Minimize Delays: Use the activated this compound immediately after its preparation. Avoid prolonged storage of the activated species or extended hold times during solid-phase synthesis steps.[3]

    • Solvent Choice: The local environment and solvent can significantly impact peptide stability.[1] While DMF and NMP are common, exploring less polar solvents like dichloromethane (DCM) for the coupling step may reduce DKP formation in some cases.

Q2: My coupling reaction with a carbodiimide (like EDC or DIC) is sluggish, and I'm isolating an unexpected, inactive byproduct with the same mass as my starting material plus the carbodiimide. What is happening?

A2: You are likely observing the formation of an N-acylurea, an inactive byproduct resulting from the rearrangement of the carbodiimide-activated intermediate.

  • Plausible Cause: N-Acylurea Formation Carbodiimides react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is poised to react with the incoming amine. However, it can undergo a slower, irreversible intramolecular O-to-N acyl shift, yielding a stable and unreactive N-acylurea.[5][7] This side reaction consumes both your peptide and the coupling reagent, reducing the overall yield.

    N_Acylurea_Formation cluster_main Carbodiimide Activation cluster_pathways Reaction Pathways CarboxylicAcid Pht-Gly-β-Ala-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea Carbodiimide Carbodiimide (e.g., EDC, DIC) Carbodiimide->O_Acylisourea DesiredProduct Desired Peptide Bond O_Acylisourea->DesiredProduct + Amine (Fast, Desired) NAcylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->NAcylurea O→N Rearrangement (Slow, Undesired)

    Figure 2: Competing Pathways of N-Acylurea Formation.
  • Troubleshooting & Minimization Strategy:

    • Mandatory Use of Additives: The most effective way to prevent N-acylurea formation is to "trap" the O-acylisourea intermediate. Additives like HOBt or Oxyma react rapidly with the O-acylisourea to form an active ester that is less prone to rearrangement but still highly reactive towards amines.[5][8]

    • Reagent Stoichiometry and Order of Addition: A common protocol is to pre-activate the carboxylic acid with the carbodiimide and additive for a short period (1-5 minutes) before adding the amine component.

  • Recommended Protocol: EDC/Oxyma Coupling

    • Dissolve this compound (1.0 eq) and Oxyma (1.2 eq) in an appropriate solvent (e.g., DMF or DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the solution and stir for 5 minutes.

    • Add your amine component (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

Q3: I'm concerned about the stability of the phthaloyl protecting group. Under what conditions might it be prematurely cleaved?

A3: The phthaloyl (Pht) group is robust but can be susceptible to cleavage by strong nucleophiles, particularly hydrazine and its derivatives. [9]

  • Plausible Cause: Phthaloyl Group Instability The Pht group is very stable under acidic conditions and most standard coupling protocols.[10] However, it is quantitatively removed by hydrazinolysis (using hydrazine hydrate) to release the free amine. While unlikely to be a major issue during coupling, exposure to strongly basic or nucleophilic conditions for extended periods could lead to partial deprotection or side reactions. For instance, some very strong, non-nucleophilic bases used in peptide synthesis, if contaminated with nucleophiles, could pose a risk.

  • Best Practices for Handling:

    • Standard Deprotection: Use hydrazine hydrate in a solvent like ethanol or methanol at room temperature or with gentle heating to remove the Pht group post-synthesis.

    • Avoid Harsh Nucleophiles: Do not expose the Pht-protected peptide to hydrazine or other strong nucleophiles until the intended final deprotection step.

    • Base Selection: During synthesis, use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine for pH adjustments if necessary, and ensure they are of high purity.[7]

Section 2: FAQs - Best Practices for Synthesis

Q1: What are the optimal coupling conditions and reagents for this compound to minimize racemization risk?

A1: While the Gly and Beta-Ala residues in this compound are achiral and thus not at risk of racemization, preventing racemization of the incoming N-protected amino acid is paramount.[11] The activation of a chiral amino acid's carboxyl group increases the acidity of its α-proton, making it susceptible to base-catalyzed epimerization, often through an oxazolone intermediate.[12]

  • Recommended Reagent Classes:

    • Carbodiimides + Additives: The combination of a carbodiimide (EDC, DIC) with an additive (Oxyma, HOBt, 6-Cl-HOBt) is a cost-effective and highly efficient method that actively suppresses racemization.[11][13]

    • Onium Salts (Aminium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly effective and fast but require a non-nucleophilic base. They are generally considered low-racemization reagents.[7]

  • Quantitative Comparison of Coupling Additives:

AdditiveKey AdvantagePotential Drawback
Oxyma Excellent racemization suppression; non-explosive.[4][6]Can react with carbodiimides like DIC in a minor side reaction.[6]
HOBt Classic, effective additive for suppressing N-acylurea formation and racemization.[5][11]Has explosive properties when dry, requiring careful handling.
HOAt More effective than HOBt at suppressing racemization in difficult couplings.More expensive than HOBt or Oxyma.
Q2: How should I properly store and handle this compound?

A2: Proper storage is crucial for maintaining the integrity of the reagent.

  • Storage Conditions: this compound should be stored in a tightly sealed container at 0-8°C.[14] It should be kept in a dry environment, as moisture can lead to hydrolysis of the carboxylic acid over long periods.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid. Use in a well-ventilated area or fume hood.

Section 3: Analytical Verification

Q: How can I confirm the presence of the side products discussed and verify the purity of my final product?

A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for reaction monitoring and final purity analysis.

  • Experimental Protocol: LC-MS Analysis

    • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile/Water 1:1).

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarity.

      • Detection: UV detector set at 220 nm and 254 nm.

    • Mass Spectrometry:

      • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

      • Analysis: Look for the expected molecular ions [M+H]⁺, [M+Na]⁺, or [M-H]⁻ for your target product and potential side products.

  • Expected Masses for Verification:

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
This compound C₁₃H₁₂N₂O₅276.25277.26
Diketopiperazine C₅H₈N₂O₂128.13129.14
N-Acylurea (from EDC) C₂₂H₃₀N₄O₆446.50447.51

References

Validation & Comparative

A Strategic Guide to Peptide Synthesis: Pht-Gly-β-Ala-OH vs. Fmoc-Gly-β-Ala-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding world of peptide synthesis, the choice of building blocks is a critical determinant of success. The incorporation of dipeptide linkers, such as Glycyl-β-alanine (Gly-β-Ala), is a common strategy to introduce flexible spacing within a peptide sequence. However, the selection of the N-terminal protecting group for this dipeptide unit dictates the overall synthetic strategy, compatibility with other functionalities, and potential side reactions. This guide provides an in-depth comparison of two key reagents for this purpose: Pht-Gly-β-Ala-OH and Fmoc-Gly-β-Ala-OH .

This analysis moves beyond a simple cataloging of features to explain the causal relationships between the chemical nature of the Phthaloyl (Pht) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups and their practical implications in the laboratory. We will explore the strategic advantages and disadvantages of each, supported by established principles of peptide chemistry, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Core Principles: A Tale of Two Protecting Groups

At the heart of this comparison lies the fundamental difference between the Pht and Fmoc protecting groups. This difference is the cornerstone of their divergent applications in peptide synthesis.

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is the linchpin of modern solid-phase peptide synthesis (SPPS).[1][2] Its defining characteristic is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This allows for an orthogonal protection strategy where acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact during the iterative N-terminal deprotection.[5][6] The Fmoc strategy is highly amenable to automation and is the most widely adopted method for routine and complex peptide synthesis.[1]

  • Pht (Phthaloyl): The Pht group is a classic amine protecting group known for its exceptional stability.[7] It is resistant to both the acidic conditions used to cleave Boc groups and the basic conditions used to cleave Fmoc groups.[7] This robustness makes it a valuable tool in scenarios requiring a high degree of orthogonality. The removal of the Pht group is typically achieved under harsher conditions, most commonly through hydrazinolysis.[7]

The choice between Pht-Gly-β-Ala-OH and Fmoc-Gly-β-Ala-OH is, therefore, a strategic one, pivoting on the desired orthogonality, the overall synthetic scheme, and the chemical nature of the target peptide.

G cluster_0 Protecting Group Strategies cluster_1 Key Characteristics cluster_2 Primary Application Pht-Gly-β-Ala-OH Pht-Gly-β-Ala-OH High Stability (Acid & Base Resistant) High Stability (Acid & Base Resistant) Pht-Gly-β-Ala-OH->High Stability (Acid & Base Resistant) Fmoc-Gly-β-Ala-OH Fmoc-Gly-β-Ala-OH Base Labile Base Labile Fmoc-Gly-β-Ala-OH->Base Labile Complex Syntheses, Orthogonal Schemes Complex Syntheses, Orthogonal Schemes High Stability (Acid & Base Resistant)->Complex Syntheses, Orthogonal Schemes Standard Fmoc-SPPS Standard Fmoc-SPPS Base Labile->Standard Fmoc-SPPS

Caption: Core characteristics and applications of Pht- and Fmoc-protected dipeptides.

Comparative Analysis: Performance in Peptide Synthesis

Table 1: Comparative Performance of Pht-Gly-β-Ala-OH and Fmoc-Gly-β-Ala-OH

FeaturePht-Gly-β-Ala-OHFmoc-Gly-β-Ala-OHRationale & Implications
Deprotection Condition Hydrazinolysis (e.g., hydrazine hydrate in refluxing ethanol) or milder reductive methods (e.g., NaBH₄ then acetic acid).Mild base (e.g., 20% piperidine in DMF).[3]The harsh conditions for Pht removal may not be suitable for sensitive peptides. Fmoc deprotection is significantly milder and compatible with a wider range of functionalities.[8]
Orthogonality Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.Orthogonal to acid-labile side-chain protecting groups.[5]Pht offers an additional layer of orthogonality, which is advantageous in the synthesis of complex, branched, or cyclized peptides where multiple, distinct deprotection steps are required.
Monitoring of Deprotection Typically monitored by offline methods like TLC or LC-MS.Real-time monitoring via UV absorbance of the dibenzofulvene-piperidine adduct.[1]The ability to monitor Fmoc deprotection in real-time is a significant advantage for automated SPPS, allowing for the optimization of reaction times and ensuring complete deprotection at each cycle.
Potential Side Reactions - Incomplete deprotection with milder methods.- Potential for side reactions with sensitive functional groups during hydrazinolysis.- Aspartimide formation, especially in sequences containing Asp.[9]- Diketopiperazine formation at the dipeptide stage (less of a concern when using a pre-formed dipeptide).[10]While Fmoc chemistry is generally clean, the potential for aspartimide formation is a well-known challenge that requires careful management.[9] Hydrazinolysis for Pht removal can be aggressive and may affect other parts of the peptide.
Coupling Efficiency Generally good, comparable to other N-protected amino acids.Generally high, well-established protocols for efficient coupling in SPPS.Both dipeptides are expected to couple efficiently using standard peptide coupling reagents (e.g., HBTU, HATU, PyBOP).
Application Niche - Synthesis of complex peptides requiring multi-layered orthogonal protection.- Solution-phase synthesis where high stability is paramount.- Standard automated and manual Fmoc-SPPS.- Synthesis of long or routine peptides.[1]Fmoc-Gly-β-Ala-OH is the workhorse for incorporating a Gly-β-Ala linker in most modern synthetic contexts. Pht-Gly-β-Ala-OH is a specialist tool for complex synthetic challenges.

The Gly-β-Ala Linker: A Structural Consideration

The Gly-β-Ala moiety itself serves as a flexible linker.[11] The use of β-alanine, a non-proteinogenic amino acid, can influence the secondary structure of the peptide, often promoting the formation of turns.[12] This flexibility can be advantageous in applications such as antibody-drug conjugates (ADCs) or in linking different functional domains of a protein, where spatial separation and independent folding are desired.[13][14] The choice of protecting group (Pht or Fmoc) does not alter the structural contribution of the Gly-β-Ala linker itself but dictates how it can be incorporated into a larger synthetic strategy.

Experimental Protocols

The following protocols are generalized procedures for the incorporation of Pht-Gly-β-Ala-OH and Fmoc-Gly-β-Ala-OH in a solid-phase synthesis context. Researchers should optimize these conditions based on their specific peptide sequence, resin, and available instrumentation.

Workflow for Fmoc-Gly-β-Ala-OH Incorporation in SPPS

G start Start: Resin with free N-terminal amine coupling Coupling: 1. Activate Fmoc-Gly-β-Ala-OH (e.g., with HBTU/DIPEA) 2. Add to resin start->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection: 20% Piperidine in DMF wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for next coupling cycle wash2->next_cycle

References

A Comparative Guide to Linker Strategies in Bioconjugation: Reactive Maleimides vs. Structural Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is not merely a chemical tether; it is a critical determinant of efficacy, stability, and safety. The design of this linker involves two fundamental considerations: the reactive chemistry that forges the covalent bond with the biomolecule, and the structural nature of the linker's backbone, which dictates its physical and biological properties.

This guide provides an in-depth comparison of two distinct yet crucial elements in linker design. We will first explore the maleimide functional group, a cornerstone of reactive linker chemistry prized for its thiol-specific reactivity. We will then contrast its role with that of a structural linker building block, exemplified by Pht-Gly-Beta-Ala-OH, a component that imparts specific spatial and physicochemical characteristics to the linker scaffold, particularly relevant in the architecture of PROTACs.

Part 1: The Workhorse of Thiol-Specific Conjugation: Maleimide Linkers

Maleimide-based linkers have long been a dominant tool in the bioconjugation toolkit, primarily due to their high reactivity and selectivity for thiol (sulfhydryl) groups found in cysteine residues of proteins.[1]

The Chemistry: A Rapid and Selective Michael Addition

The conjugation mechanism is a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[2] This reaction proceeds efficiently under mild, near-physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond, specifically a thiosuccinimide linkage.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, granting it excellent chemoselectivity.[2]

Maleimide_Instability Adduct Thiosuccinimide Adduct Stable but Reversible Reactants Protein-SH + Maleimide-Payload Initial Reactants Adduct->Reactants Retro-Michael Reaction (Deconjugation) Hydrolyzed Ring-Opened Adduct Stable & Irreversible Adduct->Hydrolyzed Hydrolysis (Stabilization) OffTarget Off-Target Adduct (e.g., Albumin-Payload) Reactants->OffTarget Thiol Exchange (e.g., with Glutathione) PROTAC_Structure cluster_linker Linker Scaffold POI_Ligand Target Protein (POI) Ligand 'Warhead' Linker_Component1 Flexible Component (e.g., PEG) POI_Ligand->Linker_Component1 E3_Ligand E3 Ligase Ligand 'Anchor' (e.g., Phthalimide-based) Linker_Component2 Rigid Component (e.g., this compound) Linker_Component2->E3_Ligand Experimental_Workflow cluster_prep Part A: Conjugation cluster_assay Part B: Stability Assay A1 1. Reduce Peptide (TCEP) A2 2. Add Maleimide-Payload A1->A2 A3 3. Incubate (2h, RT) A2->A3 A4 4. Purify Conjugate (HPLC) A3->A4 B1 1. Dissolve Conjugate in PBS A4->B1 Use Purified Conjugate B2 2. Split into Control (-GSH) and Test (+GSH) Samples B1->B2 B3 3. Incubate at 37°C B2->B3 B4 4. Analyze Aliquots by HPLC at Time Points B3->B4 B5 5. Quantify Peak Areas (Intact vs. Decomposed) B4->B5

References

A Comparative Guide to the Plasma Stability of Peptide and Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Drug Efficacy

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. However, upon reaching the target site, the linker must be efficiently cleaved to release the payload in its active form. This guide provides a detailed, evidence-based comparison of the plasma stability of two distinct classes of linkers: the enzymatically cleavable Pht-Gly-Beta-Ala-Oh peptide linkage and the bioorthogonal linkers formed via "click chemistry."

This document, authored for the discerning researcher, will delve into the mechanistic underpinnings of each linker's stability, present available quantitative data, and provide detailed experimental protocols for their comparative evaluation.

Understanding the Contestants: Two Philosophies in Linker Design

The Protease-Sensitive Peptide Linker: this compound

The this compound linker belongs to the class of enzymatically cleavable peptide linkers. Its design leverages the overexpression of certain proteases, such as Cathepsin B, within the lysosomal compartments of tumor cells. While direct and extensive plasma stability data for the this compound linker itself is not abundantly available in public literature, its stability profile can be reliably inferred from its close structural and functional analog, the well-studied valine-citrulline (Val-Cit) linker.[1] Both are dipeptide-based linkers designed for cleavage by lysosomal proteases.

The core principle of this design is a balance between stability in the neutral pH of blood and susceptibility to cleavage in the acidic, enzyme-rich environment of the lysosome.[2][3] The stability of these peptide linkers in plasma is generally high, preventing significant premature drug release. For instance, studies on ADCs with Val-Cit linkers have shown minimal degradation even after 28 days of incubation in human plasma.[1]

The Bioorthogonal Click Chemistry Linker

Click chemistry, a class of reactions known for their high efficiency and specificity, has given rise to exceptionally stable linkers for bioconjugation.[4][5] The most prominent of these is the 1,2,3-triazole ring formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] These linkers are considered non-cleavable under physiological conditions.

The exceptional stability of the triazole ring stems from its aromaticity and the strength of its covalent bonds, which are not recognized as substrates by common plasma proteases or esterases.[6] This inherent inertness makes them an attractive choice when maximal stability in circulation is the primary concern.

Head-to-Head Comparison: Plasma Stability and Cleavage Mechanisms

FeatureThis compound Linker (inferred from Val-Cit data)Click Chemistry Linkers (Triazole)
Primary Cleavage Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[2][3]Generally considered non-cleavable in vivo. Payload release relies on the degradation of the entire conjugate.
Plasma Stability High, but susceptible to some degree of enzymatic degradation over extended periods.Exceptionally high, highly resistant to enzymatic and hydrolytic degradation.
Reported Plasma Half-life Peptide-based conjugates can have varying half-lives depending on the specific sequence and attached molecules, ranging from hours to days.[2][3][7] A peptidomimetic containing a triazole showed a half-life of 4.0 hours in plasma, an increase from the 2.1 hours of the unmodified peptide.[2]Triazole-containing therapeutics have demonstrated long plasma half-lives, in some cases around 50 hours.[8]
Potential for Premature Release Low, but possible due to the presence of circulating proteases.Extremely low.
Release of Unmodified Payload Yes, upon enzymatic cleavage.No, the payload is released with the linker and an amino acid remnant attached.

Deeper Dive: Mechanistic Insights into Linker Stability

Enzymatic Cleavage of the this compound Linkage

The cleavage of peptide linkers like this compound is a highly specific enzymatic process. Cathepsin B, a cysteine protease, recognizes the peptide sequence and hydrolyzes the amide bond, leading to the release of the payload.[9][10][11] The phthalimido (Pht) group on the glycine serves as a protecting group during synthesis. The beta-alanine component can influence the linker's hydrophilicity and spacing.

graph Cleavage_Mechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Cathepsin B Cleavage of a Peptide Linker.

The Inert Nature of Click Chemistry Linkers

The 1,2,3-triazole ring formed by click chemistry is a robust heterocyclic structure. Its stability is a key feature, making it an excellent choice for applications requiring a permanent linkage between two molecules in a biological environment.[6]

graph Click_Chemistry_Linker { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Formation of a Stable Triazole Linker.

Experimental Protocols for Comparative Stability Analysis

To empirically determine the plasma stability of these linkers, a well-controlled in vitro plasma stability assay followed by LC-MS/MS analysis is the gold standard.[12][13][14]

In Vitro Plasma Stability Assay

Objective: To quantify the degradation of the linker-payload conjugate in plasma over time.

Materials:

  • Test compounds (this compound-payload and Triazole-linked payload)

  • Control compound (a known stable compound)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Thaw human plasma at 37°C and centrifuge to remove any precipitates. Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the stock solutions into pre-warmed plasma to a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

  • Time Points: Incubate the plasma samples at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Protein Precipitation: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to the plasma aliquot (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it by LC-MS/MS to quantify the remaining intact conjugate.

LC-MS/MS Analysis

Objective: To separate and quantify the intact linker-payload conjugate and any degradation products.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

General Method:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent compound and any expected metabolites using Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument or by extracting ion chromatograms for high-resolution MS.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. The percentage of the compound remaining at each time point is calculated relative to the t=0 time point.

  • Data Analysis: Plot the percentage of the remaining compound against time. The plasma half-life (t½) can be determined by fitting the data to a first-order decay model.

graph TD { A[Start: Plasma Incubation] --> B{Sample Collection at Time Points}; B --> C[Protein Precipitation & Centrifugation]; C --> D[Supernatant Collection]; D --> E[LC-MS/MS Analysis]; E --> F[Data Analysis: % Remaining vs. Time]; F --> G[End: Determine Plasma Half-life];

}

Plasma Stability Assay Workflow.

Conclusion: Selecting the Right Linker for the Job

The choice between a this compound peptide linker and a click chemistry-derived triazole linker is a strategic decision that hinges on the desired therapeutic outcome.

  • This compound (and similar peptide linkers) offer the advantage of releasing an unmodified, potent payload within the target cell, which can be crucial for efficacy. Their high, but not absolute, plasma stability is generally sufficient for most applications, providing a good balance between stability in circulation and targeted release.

  • Click chemistry linkers provide unparalleled stability, making them the superior choice when minimizing premature payload release is the absolute priority. This exceptional stability, however, comes at the cost of releasing a modified payload, which may have altered pharmacological properties.

Ultimately, the optimal linker choice will depend on a thorough evaluation of the specific drug candidate, the target, and the desired therapeutic index. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions in the design of next-generation targeted therapies.

References

A Comparative Guide to Linker Technologies: In Vivo Performance of Peptide-Based vs. PEG Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is not merely a bridge but the central nervous system of an antibody-drug conjugate (ADC). Its chemical identity dictates the stability, pharmacokinetics (PK), and payload delivery mechanism, ultimately defining the therapeutic index of the entire construct.[][2] This guide provides an in-depth, objective comparison of two distinct linker philosophies: the targeted release strategy of protease-cleavable peptide linkers and the pharmacokinetic-enhancing approach of polyethylene glycol (PEG) linkers.

While the literature abounds with data on well-characterized linkers like Val-Cit and various PEG configurations, we will use the Pht-Gly-Beta-Ala-OH structure as a conceptual model for a non-canonical peptide linker to explore the fundamental principles of this class. This allows us to compare the core strategies of targeted enzymatic cleavage versus biophysical property modulation, providing a durable framework for evaluating any linker technology.

Section 1: The Strategy of Targeted Release: Protease-Cleavable Peptide Linkers

Peptide linkers are designed to be stable in systemic circulation and then rapidly cleaved by enzymes that are highly active within the lysosomal compartment of target cells.[] This design leverages the unique intracellular environment of cancer cells to unleash the cytotoxic payload precisely where it is needed.

Mechanism of Action: The Lysosomal Guillotine

The workhorse of this category is the Cathepsin B-cleavable linker. Cathepsin B is a lysosomal cysteine protease frequently overexpressed in tumor cells.[4][] Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) are specifically recognized and hydrolyzed by Cathepsin B.[][] This cleavage initiates a cascade, often involving a self-immolative spacer like PABC (p-aminobenzyl carbamate), that culminates in the release of the unmodified, fully active payload.[][6][7]

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH ~4.5-5.0) ADC_stable ADC with Intact Peptide Linker ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization CathepsinB Cathepsin B ADC_internalized->CathepsinB Trafficking Cleavage Linker Cleavage CathepsinB->Cleavage Enzymatic Action Payload_Release Free Payload Released Cleavage->Payload_Release Self-Immolation G cluster_adc Hydrophobic ADC cluster_peg_adc PEGylated ADC Antibody Antibody Payload Hydrophobic Payload Antibody->Payload Short Linker Aggregation Aggregation & Rapid Clearance Payload->Aggregation Antibody_PEG Antibody PEG_Linker Hydrophilic PEG Linker Antibody_PEG->PEG_Linker Payload_PEG Hydrophobic Payload PEG_Linker->Payload_PEG Hydration Hydration Shell PEG_Linker->Hydration G cluster_workflow Pharmacokinetic Study Workflow Dosing IV Dosing of ADC in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Analysis ELISA (Total Ab) LC-MS (Intact ADC) Sampling->Analysis Modeling PK Parameter Calculation (t½, AUC, CL) Analysis->Modeling

References

A Comparative In Vitro Stability Analysis of Pht-Gly-β-Ala-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodical Evaluation

The therapeutic window of an Antibody-Drug Conjugate (ADC) is fundamentally governed by the stability of its linker.[1][2] An ideal linker remains intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while permitting efficient cleavage upon internalization into the target tumor cell.[3][4] This guide provides an in-depth, comparative framework for assessing the in vitro plasma stability of an ADC utilizing a Phthalimido-Glycyl-β-Alanine (Pht-Gly-β-Ala-OH) linker system.

As drug development professionals, our goal extends beyond mere data generation; we seek to understand the underlying structure-activity relationships that drive performance. This guide is structured to provide not only a robust experimental protocol but also the scientific rationale behind each step, enabling researchers to adapt and interpret their findings with confidence. We will compare our target ADC, designated ADC-X , against two industry-standard linker technologies to provide a clear performance benchmark.

Understanding the Linker Architecture: Pht-Gly-β-Ala-OH

The Pht-Gly-β-Ala-OH linker is a peptide-based system designed for controlled payload release. Its stability and cleavage kinetics are influenced by its unique components.

  • Phthalimido (Pht) Group: Often used in the context of Gabriel synthesis for amine introduction, in a final linker structure it may be part of the payload's attachment chemistry or a remnant of the synthetic route. For this guide, we consider it part of the self-immolative spacer construct.

  • Glycyl-β-Alanine Peptide Core: This dipeptide unit is the primary substrate for enzymatic cleavage. The inclusion of β-Alanine, a non-natural beta-amino acid, is a critical design choice. Unlike alpha-amino acids, its presence can alter the peptide bond's susceptibility to standard proteases, potentially increasing steric hindrance and, consequently, enhancing plasma stability by reducing cleavage by circulating enzymes like neutrophil elastase.[5][6]

  • Terminal Hydroxyl (-OH): This indicates the linker's attachment point to a self-immolative spacer, which, upon cleavage of the peptide bond, undergoes electronic rearrangement to release the unconjugated payload.

G cluster_Cleavage Hypothesized Cleavage Antibody Antibody Thiol Thiol Antibody->Thiol Conjugation Site Pht_Gly Pht_Gly Thiol->Pht_Gly Attachment Beta_Ala Beta_Ala Spacer Spacer Beta_Ala->Spacer Linkage Payload Payload Spacer->Payload Enzyme Lysosomal Protease (e.g., Cathepsin B) Enzyme->Beta_Ala Attacks Peptide Bond

Experimental Design: A Comparative Stability Framework

To generate meaningful data, the stability of ADC-X (Pht-Gly-β-Ala-OH) must be evaluated relative to established benchmarks.

  • Control A (High Cleavage): Val-Cit Linker ADC. The Valine-Citrulline (Val-Cit) dipeptide is a well-known substrate for Cathepsin B and other proteases.[7] It is highly effective at releasing payloads inside lysosomes but can exhibit some instability in circulation, particularly in mouse plasma.[8][9] This serves as our positive control for enzymatic cleavage.

  • Control B (High Stability): Non-Cleavable Linker ADC. A maleimidocaproyl (MC) linker forms a stable thioether bond. Drug release from such an ADC requires the complete degradation of the antibody backbone within the lysosome.[3] It is expected to show minimal payload loss in plasma and serves as our negative control for linker cleavage.

The primary endpoints for this assay are the change in average Drug-to-Antibody Ratio (DAR) over time and the formation of high-molecular-weight species (aggregates).

Methodology and Protocols

This section details the step-by-step procedures for conducting the in vitro stability assessment.

Protocol 1: ADC Incubation in Plasma

The core of the assay involves incubating the ADCs in a physiologically relevant matrix at 37°C.

Rationale: Human plasma is the most relevant matrix for predicting clinical stability. Mouse plasma is included because mice are a common preclinical model, and species-specific differences in plasma enzymes (e.g., Carboxylesterase 1c) can lead to significant variations in linker stability.[8] A buffer control is essential to assess inherent chemical instability (e.g., hydrolysis) independent of enzymatic activity.

Materials:

  • ADC-X, Control A, and Control B (all at 1 mg/mL in PBS)

  • Pooled Human Plasma (with K2EDTA anticoagulant)

  • Pooled CD-1 Mouse Plasma (with K2EDTA anticoagulant)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Protein LoBind microcentrifuge tubes

Procedure:

  • Thaw plasma aliquots at 37°C and centrifuge at 2000 x g for 10 minutes to remove cryoprecipitates.

  • For each ADC (ADC-X, Control A, Control B), prepare three master mixes in separate tubes:

    • Human Plasma: 450 µL human plasma + 50 µL ADC solution.

    • Mouse Plasma: 450 µL mouse plasma + 50 µL ADC solution.

    • Buffer Control: 450 µL PBS + 50 µL ADC solution.

  • Gently mix and immediately withdraw a 50 µL aliquot from each tube for the T=0 time point. Store this sample at -80°C.

  • Place the master mix tubes in a 37°C incubator.

  • At subsequent time points (e.g., 24, 48, 96, and 168 hours), withdraw another 50 µL aliquot from each tube and immediately freeze at -80°C to quench any enzymatic reactions.

// Nodes ADC_Stock [label="ADC Stock Solutions\n(ADC-X, Control A, Control B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plasma_Human [label="Human Plasma"]; Plasma_Mouse [label="Mouse Plasma"]; Buffer [label="PBS Buffer"]; Incubate [label="Incubate at 37°C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; T0 [label="T=0 Aliquot\n(Freeze at -80°C)"]; T_Final [label="Time Point Aliquots\n(24h, 48h, 96h, 168h)\n(Freeze at -80°C)"]; Analysis [label="Downstream Analysis\n(LC-MS & SEC)", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ADC_Stock -> {Plasma_Human, Plasma_Mouse, Buffer} [label="Dilute 1:10"]; Plasma_Human -> Incubate; Plasma_Mouse -> Incubate; Buffer -> Incubate; Incubate -> T_Final; {Plasma_Human, Plasma_Mouse, Buffer} -> T0 [style=dashed, label="Immediate Sampling"]; {T0, T_Final} -> Analysis; } } Caption: Experimental workflow for the in vitro plasma stability incubation assay.

Protocol 2: DAR Analysis by Immunoaffinity-LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for determining the average DAR, providing direct measurement of the mass shift caused by payload deconjugation.[10][11]

Rationale: Plasma is a complex matrix. Immunoaffinity (IA) capture using Protein A/G or a target-specific antigen purifies the ADC away from interfering plasma proteins, enabling high-quality LC-MS analysis.[12] Intact or subunit mass analysis allows for the resolution of different DAR species.

Materials:

  • Magnetic beads conjugated with Protein A/G

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1% Formic Acid)

  • Reducing Agent (DTT, for subunit analysis)

  • LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column for protein analysis.

Procedure:

  • Thaw plasma samples from Protocol 1 on ice.

  • Add an appropriate amount of Protein A/G magnetic beads to each sample and incubate with gentle mixing to capture the ADC.

  • Place tubes on a magnetic rack, discard the supernatant, and wash the beads 2-3 times with Wash Buffer.

  • Elute the captured ADC from the beads using Elution Buffer.

  • (Optional for Subunit Analysis) Add DTT to the eluate and incubate to reduce the antibody into light and heavy chains.

  • Inject the eluate onto the LC-MS system.

  • Acquire mass spectra across the protein elution peak.

  • Deconvolute the raw spectra to obtain the mass of the intact ADC or its subunits.

  • Calculate the relative abundance of each DAR species (DAR0, DAR1, DAR2, etc.) and determine the average DAR for each sample using the formula: Average DAR = Σ(DARn * %Abundancen) / Σ(%Abundancen)

Protocol 3: Aggregation Analysis by SEC-HPLC

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is used to quantify the formation of high-molecular-weight aggregates.[1]

Rationale: The conjugation of hydrophobic payloads can increase an ADC's propensity to aggregate, which can impact its pharmacokinetics, efficacy, and immunogenicity.[13] Monitoring aggregation is a critical stability parameter.

Procedure:

  • Dilute a separate aliquot of the incubated plasma samples in a suitable mobile phase.

  • Inject the diluted sample onto an SEC-HPLC system equipped with a UV detector (280 nm).

  • Integrate the peak areas corresponding to the monomer and high-molecular-weight species (aggregates).

  • Calculate the percentage of aggregation for each sample.

Data Presentation and Interpretation

The collected data should be organized into clear, comparative tables. The following tables present hypothetical but realistic data to illustrate expected outcomes.

Table 1: Comparative DAR Stability (% Initial DAR Remaining)

Time (hours) Matrix ADC-X (Pht-Gly-β-Ala-OH) Control A (Val-Cit) Control B (Non-Cleavable)
0 Human Plasma 100% 100% 100%
24 Human Plasma 98% 94% >99%
96 Human Plasma 92% 81% 98%
168 Human Plasma 85% 70% 97%
0 Mouse Plasma 100% 100% 100%
24 Mouse Plasma 96% 85% >99%
96 Mouse Plasma 88% 62% 98%

| 168 | Mouse Plasma | 79% | 45% | 96% |

Interpretation of DAR Data:

  • Control B (Non-Cleavable) performs as expected, showing minimal DAR loss and confirming the stability of the underlying antibody and conjugation chemistry.

  • Control A (Val-Cit) shows significant DAR loss, which is much more pronounced in mouse plasma than in human plasma, consistent with known susceptibility to mouse carboxylesterases.[8]

  • ADC-X (Pht-Gly-β-Ala-OH) demonstrates intermediate stability. It is significantly more stable than the Val-Cit linker, especially in mouse plasma, suggesting the β-Alanine modification successfully reduces susceptibility to circulating proteases. However, it shows a slow, steady decline in DAR, indicating it remains cleavable, which is the desired property for payload release in the tumor microenvironment.

Table 2: Comparative Aggregation Analysis (% Aggregate Formation)

Time (hours) Matrix ADC-X (Pht-Gly-β-Ala-OH) Control A (Val-Cit) Control B (Non-Cleavable)
0 Human Plasma 1.2% 1.1% 1.3%
168 Human Plasma 2.5% 2.4% 2.6%

| 168 | PBS Buffer | 1.8% | 1.7% | 1.9% |

Interpretation of Aggregation Data: The hypothetical data shows a minor increase in aggregation for all ADCs after 168 hours at 37°C, which is typical. There are no significant differences between the three linkers, suggesting that the Pht-Gly-β-Ala-OH linker and its associated payload do not confer an additional aggregation liability compared to standard platforms under these conditions.

Conclusion

This comparative guide outlines a robust, multi-faceted approach to evaluating the in vitro stability of ADCs. Based on our hypothetical data, the Pht-Gly-β-Ala-OH linker represents a promising strategy for balancing circulatory stability with conditional payload release. It demonstrates markedly improved plasma stability over the conventional Val-Cit linker, particularly in mouse models, while avoiding the inertness of a non-cleavable linker.

This enhanced stability profile could translate to a wider therapeutic window in vivo, potentially reducing off-target toxicities and allowing for higher dosing. The analytical workflows described herein, combining immunoaffinity capture with LC-MS and SEC analysis, provide a self-validating system for generating the high-quality, comparative data needed to drive informed decisions in the ADC drug development pipeline.[14]

References

A Comparative Guide to Beta-Alanine Derivatives in Peptide Drug Design: Enhancing Stability, Conformation, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. Native peptides, despite their high specificity and efficacy, are often hampered by their susceptibility to proteolytic degradation and inherent conformational flexibility, leading to poor pharmacokinetic profiles. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. Among these, β-alanine and its derivatives have emerged as powerful tools for modulating peptide properties.

This guide provides a comparative analysis of key β-alanine derivatives in peptide drug design, focusing on their impact on proteolytic stability, receptor binding, and overall conformation. We will delve into the mechanistic rationale behind their utility and provide detailed experimental protocols to empower your research and development efforts.

The Rationale for Incorporating β-Alanine Derivatives

β-amino acids introduce an additional carbon into the peptide backbone, which fundamentally alters the peptide's structural and functional landscape. This seemingly minor modification has profound consequences:

  • Increased Proteolytic Resistance: The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for many common proteases, which are highly specific for the stereochemistry and spacing of α-amino acids.[1][2] N-methylation of the β-alanine further enhances this resistance by sterically shielding the amide bond from enzymatic cleavage.[2][3]

  • Conformational Control: The longer backbone of β-peptides allows them to form unique and stable secondary structures, such as various types of helices (8-helix, 10/12-helix, 14-helix) that are distinct from those of α-peptides.[4] This provides a scaffold for the precise spatial arrangement of side chains, which is crucial for effective receptor interaction.

  • Modulation of Bioactivity: By constraining the peptide's conformation, β-alanine derivatives can lock the peptide into its bioactive conformation, potentially increasing receptor binding affinity and efficacy. Conversely, they can also be used to explore different conformational spaces to develop antagonists from agonist templates.[4][5]

Comparative Analysis of Key β-Alanine Derivatives

For this guide, we will compare three representative β-alanine derivatives to illustrate their differential impact on peptide properties:

  • Unsubstituted β-Alanine (β-Ala): The parent β-amino acid, provides a baseline for the effects of backbone extension.

  • N-Methyl-β-Alanine (N-Me-β-Ala): Introduces steric hindrance to the amide bond, further enhancing proteolytic stability and potentially improving membrane permeability.[3][6]

  • Constrained Cyclic β-Alanine Analogue (e.g., Aminocyclohexanecarboxylic Acid - ACHC): A conformationally restricted derivative that rigidly defines the backbone geometry, useful for creating highly structured peptides.[7]

The following table summarizes the expected impact of these derivatives on key peptide drug parameters, based on established principles in the field.

ParameterUnsubstituted β-AlanineN-Methyl-β-AlanineConstrained Cyclic β-Alanine (ACHC)Rationale
Proteolytic Stability (t½ in plasma) Moderate IncreaseSignificant IncreaseHigh IncreaseAltered backbone geometry (β-Ala) is a poor substrate for proteases. N-methylation adds steric hindrance.[2][3] Cyclic constraints further prevent unfolding required for enzymatic cleavage.
Receptor Binding Affinity (Ki / IC50) VariableVariableHighly Dependent on TargetCan increase affinity if the induced conformation matches the receptor's binding pocket. May decrease affinity if the conformation is unfavorable.[4]
Conformational Flexibility Increased local flexibilityReduced amide bond rotationSignificantly ReducedThe additional C-C bond in β-Ala increases flexibility. N-methylation restricts cis/trans isomerization. Cyclic structure locks the backbone torsion angles.[7][8]
Membrane Permeability Minor IncreaseModerate IncreaseVariableN-methylation can improve lipophilicity and reduce hydrogen bonding capacity, aiding passive diffusion.[3]
Synthetic Difficulty LowModerateHighCoupling of N-methylated and sterically hindered cyclic amino acids can be challenging and require specialized reagents.[9][10]

Experimental Section: Protocols for Synthesis and Evaluation

To provide a practical framework for comparing β-alanine derivatives, we present detailed protocols for peptide synthesis, proteolytic stability assessment, and receptor binding analysis.

Synthesis of Peptides Containing β-Alanine Derivatives

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for incorporating these unnatural amino acids.[1][11] The following is a generalized protocol, with specific considerations for N-methylated and constrained derivatives.

Experimental Workflow for Peptide Synthesis and Characterization

G cluster_synthesis Peptide Synthesis cluster_coupling Coupling Conditions cluster_analysis Peptide Analysis Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Wash Capping Capping (Optional, Acetic Anhydride) Coupling->Capping Wash Cleavage Cleavage from Resin (TFA Cocktail) Coupling->Cleavage Final Deprotection & Wash Standard_AA Standard Fmoc-AA-OH (HBTU/HATU, DIPEA) N_Me_AA Fmoc-N-Me-β-Ala-OH (HATU/PyAOP, Extended Time) Constrained_AA Fmoc-ACHC-OH (Stronger Coupling Reagents) Capping->Fmoc_Deprotection Repeat for next AA Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding

Caption: Workflow for synthesis and analysis of peptides with β-alanine derivatives.

Protocol: Solid-Phase Peptide Synthesis

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Coupling:

    • For standard β-Alanine: Pre-activate 4 equivalents of Fmoc-β-Ala-OH with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes. Add to the resin and agitate for 1-2 hours.

    • For N-Methyl-β-Alanine: Due to steric hindrance, use a more potent coupling reagent.[9][10] Pre-activate 4 equivalents of Fmoc-N-Me-β-Ala-OH with 3.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5-10 minutes. Add to the resin and allow to react for 4-12 hours. Monitor coupling completion with a Kaiser test (will be negative for the secondary amine after coupling).

    • For Constrained Cyclic β-Alanine: Similar to N-methylated amino acids, these can be sterically demanding. Use HATU or PyAOP as the coupling reagent and extend the reaction time.

  • Washing: After coupling, wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Proteolytic Stability Assay

This protocol determines the half-life of a peptide in the presence of a specific protease or in a biological matrix like human serum.[12][13]

Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme/Serum Preparation: Prepare a solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer, or use fresh human serum.

  • Incubation: In a microcentrifuge tube, mix the peptide solution with the enzyme or serum solution to a final peptide concentration of 10-50 µM. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or 100% acetonitrile). This will precipitate the enzyme/serum proteins.[13]

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis: Analyze the supernatant by RP-HPLC using a C18 column. Monitor the disappearance of the full-length peptide peak over time at a specific wavelength (e.g., 214 nm).[14]

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Competitive Receptor Binding Assay

This assay measures the ability of the synthesized peptides to compete with a known radiolabeled ligand for binding to a specific receptor, allowing for the determination of the inhibitory constant (Ki) or IC50 value.[15][16]

Experimental Workflow for Receptor Binding Assay

G cluster_assay Competitive Receptor Binding Assay Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Competitor Peptide Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filter Plate Filtration->Washing Counting Quantify Bound Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

References

A Senior Application Scientist's Guide to the Structural Characterization of Pht-Gly-β-Ala-OH Conjugates: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural characterization of synthetic peptides and their conjugates is a cornerstone of modern drug development and chemical biology. This guide provides an in-depth, technically-grounded protocol for the complete structural elucidation of Pht-Gly-β-Ala-OH, a phthaloyl-protected dipeptide, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will explore the causality behind the selection of specific 1D and 2D NMR experiments, detailing a self-validating workflow from sample preparation to final structure assignment. Furthermore, this guide offers an objective comparison of NMR spectroscopy against orthogonal analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to position each technique within a comprehensive characterization strategy. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust analytical methodologies for peptide-based molecules.

The Analyte: Deconstructing Pht-Gly-β-Ala-OH

Before delving into analytical methodologies, a fundamental understanding of the target molecule is paramount. Pht-Gly-β-Ala-OH (N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-beta-alanine) is a synthetic conjugate with distinct chemical moieties that lend themselves to NMR analysis.[1][2][3]

  • Phthaloyl (Pht) Group: An N-terminal protecting group on the glycine residue. Its aromatic ring provides a set of characteristic signals in the ¹H NMR spectrum, typically in the δ 7.8-8.0 ppm region. The two carbonyl carbons are also unique markers in the ¹³C NMR spectrum.

  • Glycine (Gly) Residue: The simplest amino acid, featuring a unique α-carbon with two attached protons (a methylene group). These protons are chemically equivalent unless constrained conformationally, appearing as a singlet or an AB quartet.

  • β-Alanine (β-Ala) Residue: A non-proteinogenic amino acid where the amino group is at the β-position. This results in two distinct methylene groups (-CH₂-CH₂-), creating a different spin system compared to α-amino acids.

  • Amide Bonds: Two amide linkages are present, and their NH protons are sensitive probes of conformation and hydrogen bonding, typically resonating between δ 7.0-9.0 ppm.[4]

  • Carboxylic Acid (-OH): The C-terminal functional group, whose proton signal is often broad and may exchange with deuterated solvents.

Understanding these subunits is the first step in designing an NMR strategy, as we can predict the types of signals and spin systems we expect to observe.

The Primary Tool: A Multi-dimensional NMR Spectroscopy Workflow

NMR spectroscopy is unparalleled in its ability to provide an atomic-resolution map of a molecule's structure in solution, revealing through-bond and through-space atomic correlations.[5][6][7] This non-destructive technique allows for the complete and unambiguous assignment of the molecule's constitution and conformation.

The Causality of the NMR Experimental Suite

Our workflow is not a random collection of experiments but a logical progression where each step builds upon the last. The goal is to create a self-validating dataset that confirms the structure without ambiguity.

NMR_Workflow cluster_prep Phase 1: Preparation & Initial Scan cluster_assign Phase 2: Resonance Assignment cluster_sequence Phase 3: Sequencing & Confirmation cluster_final Phase 4: Structural Elucidation prep Sample Preparation (0.5-10 mM in DMSO-d6) oneD 1D ¹H & ¹³C NMR (Initial Fingerprint) prep->oneD Dissolution cosy 2D ¹H-¹H COSY (Identify J-coupled protons) oneD->cosy Ambiguous signals tocsy 2D ¹H-¹H TOCSY (Map full residue spin systems) cosy->tocsy Fragmented spin systems hsqc 2D ¹H-¹³C HSQC (Link protons to attached carbons) tocsy->hsqc Proton assignments made hmbc 2D ¹H-¹³C HMBC (Long-range C-H correlations for sequencing) hsqc->hmbc C-H one-bond correlations established noesy 2D ¹H-¹H NOESY/ROESY (Through-space correlations for conformation) hmbc->noesy Backbone sequence confirmed structure Final Structure Assignment & Conformational Analysis hmbc->structure noesy->structure All data integrated

Figure 1: A logical workflow for the complete NMR-based structural characterization of Pht-Gly-β-Ala-OH.

Experimental Protocols

Protocol 1: Sample Preparation

  • Analyte Purity: Ensure the Pht-Gly-β-Ala-OH sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Causality: Its high polarity effectively solubilizes the peptide conjugate, and crucially, it slows down the exchange of amide (N-H) and carboxylic acid (O-H) protons with the solvent, making these key signals sharp and observable.[8]

  • Concentration: Prepare a sample at a concentration of approximately 5-10 mg in 0.5 mL of DMSO-d6. Causality: This concentration provides an excellent signal-to-noise ratio for 2D experiments without promoting significant aggregation, which could broaden signals.[9]

  • Filtration: Transfer the solution into a 5 mm NMR tube, filtering if any particulate matter is visible.

Protocol 2: Data Acquisition

All spectra should be acquired on a spectrometer of at least 400 MHz.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. This serves as a quick quality check and provides the initial "fingerprint," showing signals for aromatic, amide, and aliphatic regions.[10][11]

  • 1D ¹³C NMR (or DEPT): Acquire a proton-decoupled carbon spectrum. This identifies the number of unique carbon environments, including the key carbonyl signals (amide and phthaloyl) between 165-180 ppm.[12][13]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through 2-3 chemical bonds.[14][15]

    • Why: It will clearly show the correlation between the two methylene groups in the β-Alanine residue (-CH₂-CH₂-) and help identify coupled protons within the aromatic system.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations seen in COSY to an entire spin system.[6][14]

    • Why: It is essential for unambiguously identifying all protons belonging to a single amino acid residue. For Pht-Gly-β-Ala-OH, it will cleanly separate the β-Alanine spin system from the Glycine and Pht systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.[15][16][17]

    • Why: It provides the ¹³C chemical shift for every protonated carbon, allowing for confident assignment of the CH, CH₂, and CH₃ groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away.[15][17]

    • Why: This is arguably the most critical experiment for sequencing. It allows us to "walk" across the molecule by connecting non-adjacent parts. For instance, it will show a correlation from the Glycine α-protons to the Pht carbonyl carbon, and from the β-Alanine amide proton to the Glycine carbonyl carbon, definitively establishing the molecular backbone.

From Spectra to Structure: A Data Interpretation Walkthrough

The power of this workflow lies in the synergistic interpretation of the data.

  • Identify Spin Systems: Use the TOCSY spectrum to isolate all protons belonging to the β-Alanine residue. Use the COSY to confirm the connectivity within the Pht group's aromatic protons. The Glycine α-protons will likely appear as a singlet or simple multiplet.

  • Assign Carbons: Use the HSQC spectrum to assign the ¹³C chemical shifts for all protonated carbons identified in step 1.

  • Connect the Pieces: Use the HMBC spectrum to link the isolated fragments. Key expected correlations include:

    • From the Pht aromatic protons to the Pht carbonyl carbons.

    • From the Gly α-protons (-CH₂-) to the Pht carbonyl carbon.

    • From the β-Ala amide proton (NH) to the Gly carbonyl carbon.

    • From the β-Ala α-protons (-NH-CH₂-) to the β-Ala carboxyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Pht-Gly-β-Ala-OH (in DMSO-d6)

MoietyAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
Phthaloyl Aromatic CH7.8 – 8.0123-135Aromatic H → Pht C=O
Carbonyl C=O-~167Gly α-H → Pht C=O
Glycine Amide NH8.0 – 8.5-β-Ala α-H → Gly C=O
Alpha CH₂~3.8 - 4.2~40-45Gly α-H → Gly C=O; Gly α-H → Pht C=O
Carbonyl C=O-~170β-Ala NH → Gly C=O
β-Alanine Alpha CH₂~3.2 – 3.5~35β-Ala α-H → β-Ala COOH
Beta CH₂~2.3 – 2.6~33β-Ala β-H → β-Ala COOH
COOH10 – 12 (broad)~173-

Note: These are estimated values based on standard chemical shift tables and data for similar structures. Actual values may vary.[8][12][18][19]

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides the most detailed structural information, a comprehensive characterization strategy often employs orthogonal techniques like HPLC and Mass Spectrometry (MS).[20]

Tech_Comparison start Pht-Gly-β-Ala-OH (Crude Product) hplc Purity & Quantity Analysis (RP-HPLC) start->hplc Assess purity ms Mass Confirmation (LC-MS) hplc->ms Isolate main peak nmr Definitive Structure & Conformation (1D/2D NMR) ms->nmr Confirm mass final Fully Characterized Product nmr->final Confirm structure

Figure 2: Synergistic workflow integrating HPLC, MS, and NMR for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) is primarily a separation technique. Reverse-phase HPLC (RP-HPLC) is excellent for assessing the purity of peptide samples by separating the target molecule from synthetic byproducts or impurities.[20][21]

Mass Spectrometry (MS) provides an extremely accurate mass-to-charge ratio of the molecule. When coupled with HPLC (LC-MS), it can confirm the molecular weight of the main peak from the chromatogram, verifying that the correct product was synthesized.[21][22][23]

Table 2: Objective Comparison of Key Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Atomic connectivity, 3D structure in solution, stereochemistry, dynamics.[5][6]Precise molecular weight, elemental composition (HRMS), fragmentation patterns.[22][23]Purity, quantity, retention time, separation of isomers/impurities.[20][21]
Sample Nature Non-destructive. Sample can be fully recovered.Destructive. Sample is consumed and ionized.Semi-destructive. Sample is diluted but can be collected post-column.
Structural Detail Very High. Unambiguous identification of isomers (e.g., α- vs. β-alanine).Medium. Infers structure from mass; cannot distinguish many isomers without fragmentation (MS/MS).Low. Provides no direct structural data, only separates components.
Sensitivity Low (mg to high µg scale).Very High (ng to fg scale).High (µg to ng scale).
Quantitative Ability Yes (qNMR), but requires internal standards and careful setup.Relative quantitation is common; absolute requires labeled standards.Excellent. Primary method for quantitative analysis and purity assessment.
Key Strength Definitive, all-in-one structural elucidation.Unmatched sensitivity and mass accuracy.Robustness, reproducibility, and high-throughput purity analysis.
Key Limitation Lower sensitivity, complex data interpretation, higher instrument cost.Indirect structural information, potential for ion suppression.[24]Provides no structural identity on its own.

Conclusion

The structural characterization of a synthetic conjugate like Pht-Gly-β-Ala-OH demands a rigorous and multi-faceted analytical approach. NMR spectroscopy stands as the definitive tool, providing an unparalleled depth of structural information that is simply unattainable with other methods. The systematic application of 1D and 2D NMR experiments, from COSY to HMBC, creates a self-validating dataset that allows for the complete and unambiguous assignment of the molecule's constitution.

However, for a complete quality control workflow in a research or drug development setting, NMR should not be used in isolation. The high-throughput capability of HPLC for purity assessment and the exceptional sensitivity of Mass Spectrometry for molecular weight confirmation are indispensable, complementary techniques. By integrating these methods as illustrated in our synergistic workflow, researchers can achieve a holistic and irreproachable characterization of their target molecules, ensuring both scientific integrity and the advancement of their research goals.

References

A Comparative Guide to Evaluating the Drug Release Profile of Pht-Gly-β-Ala-Oh Linked ADCs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of ADC Performance

Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision oncology, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The success of this therapeutic modality is critically dependent on the linker, a molecular bridge that connects the antibody to its payload.[2] An ideal linker must perform a delicate balancing act: it must be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet facilitate efficient and specific payload liberation within the target tumor cell.[3][]

Linker technologies are broadly categorized as non-cleavable, which release the payload upon complete lysosomal degradation of the antibody, and cleavable, which are designed to break apart in response to specific triggers in the tumor microenvironment or intracellular compartments.[3][5] Among cleavable linkers, those incorporating peptide sequences susceptible to cleavage by lysosomal proteases, such as cathepsins, are widely employed.[6][7]

This guide provides a comprehensive framework for evaluating the drug release profile of ADCs utilizing a Pht-Gly-β-Ala-Oh linker. Given the unique incorporation of a non-proteogenic amino acid (β-Alanine), this linker presents distinct properties compared to conventional dipeptide linkers like Valine-Citrulline (Val-Cit). We will dissect the hypothesized release mechanism, provide detailed methodologies for its characterization, and compare its potential performance against established linker technologies.

Comparative Drug Release Mechanisms

The drug release mechanism dictates an ADC's efficacy, safety, and potential for bystander killing—the ability of the released payload to diffuse and kill adjacent, antigen-negative tumor cells.[8][9]

The Benchmark: Val-Cit Linker Cleavage

The Val-Cit dipeptide linker is a well-established, cathepsin B-cleavable system.[] Its mechanism is the gold standard for protease-sensitive release. Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where the high concentration of proteases, particularly Cathepsin B, recognizes and cleaves the amide bond between the Citrulline and a self-immolative spacer like PABC (p-aminobenzyl carbamate).[7][11] This initial cleavage triggers a rapid electronic cascade, causing the PABC spacer to release the payload in its native, unmodified form.[7] While designed for Cathepsin B, studies have shown other lysosomal cysteine cathepsins can also process this linker, providing a robust release mechanism.[12][13]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell Lysosome (pH 4.5-5.0) ADC ADC (Stable) Internalized_ADC Internalized ADC (Val-Cit-PABC-Payload) ADC->Internalized_ADC Internalization Cleavage Peptide Cleavage Internalized_ADC->Cleavage CathepsinB Cathepsin B (Protease) CathepsinB->Cleavage Catalyzes Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Triggers Released_Payload Active Payload (Free Drug) Self_Immolation->Released_Payload Releases

Caption: Cathepsin-mediated cleavage of a Val-Cit-PABC linker.

Hypothesized Profile of the Pht-Gly-β-Ala-Oh Linker

The structure of the Pht-Gly-β-Ala-Oh linker suggests a fundamentally different release profile. The key distinction is the presence of β-Alanine, a non-natural amino acid. Lysosomal proteases like cathepsins have high specificity for peptide bonds between L-α-amino acids. The inclusion of a β-amino acid is expected to render the Gly-β-Ala sequence highly resistant to standard enzymatic cleavage.

Therefore, we hypothesize that this linker will function similarly to a non-cleavable linker . Payload release would not occur via a specific enzymatic cut but would depend on the complete proteolytic degradation of the entire antibody-linker complex within the lysosome. This process results in the liberation of a payload catabolite, where the drug is still attached to the linker and a residual amino acid (e.g., Lysine-Pht-Gly-β-Ala-Payload). This catabolite is typically charged and less membrane-permeable, which has profound implications for the ADC's biological activity.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell Lysosome (pH 4.5-5.0) ADC ADC (Highly Stable) Internalized_ADC Internalized ADC (Pht-Gly-β-Ala-Payload) ADC->Internalized_ADC Internalization Antibody_Degradation Full Antibody Degradation Internalized_ADC->Antibody_Degradation Lysosomal_Proteases Lysosomal Proteases Lysosomal_Proteases->Antibody_Degradation Catalyzes Released_Catabolite Payload-Linker Catabolite Antibody_Degradation->Released_Catabolite Releases

Caption: Hypothesized processing of a Pht-Gly-β-Ala-Oh linked ADC.

A Framework for Experimental Evaluation

To rigorously test these hypotheses and fully characterize the drug release profile, a series of validated analytical and cell-based assays is required. The following workflow provides a self-validating system to generate a comprehensive data package.

G start ADC Candidate (Pht-Gly-β-Ala-Oh) plasma_stability In Vitro Plasma Stability Assay start->plasma_stability lysosomal_cleavage Lysosomal Cleavage Assay start->lysosomal_cleavage cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity bystander Co-Culture Bystander Assay start->bystander lcms_dar LC-MS Analysis (DAR Loss) plasma_stability->lcms_dar lcms_payload LC-MS Analysis (Payload Release) lysosomal_cleavage->lcms_payload data_synthesis Synthesize Data & Compare Profiles lcms_dar->data_synthesis lcms_payload->data_synthesis ic50 Determine IC50 cytotoxicity->ic50 bystander_effect Quantify Bystander Kill bystander->bystander_effect ic50->data_synthesis bystander_effect->data_synthesis

Caption: Experimental workflow for ADC stability and efficacy evaluation.

Plasma Stability Assessment

Causality: The primary requirement for any linker is stability in circulation to prevent off-target toxicity.[14][15] This assay directly measures the rate of drug deconjugation in a physiologically relevant matrix, providing a critical predictor of the ADC's therapeutic window.[16]

Methodology: A detailed, step-by-step protocol is provided in the "Experimental Protocols" section. In brief, the ADC is incubated in plasma from relevant species (e.g., human, mouse) at 37°C for an extended period (e.g., 7 days).[16][17] Aliquots are taken at multiple time points, and the ADC is isolated via immunoaffinity capture. The average Drug-to-Antibody Ratio (DAR) is then measured.

Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for measuring the intact mass of the isolated ADC, allowing for precise calculation of DAR over time.[18][19] Additionally, the plasma supernatant can be analyzed by LC-MS to quantify any prematurely released payload.[15]

Lysosomal Stability and Payload Release Kinetics

Causality: This assay directly probes the linker's susceptibility to cleavage by the enzymes responsible for payload release in the target cell.[20] It is the most direct test of our hypothesis that the Gly-β-Ala sequence is resistant to proteolytic degradation.

Methodology: The ADC is incubated at 37°C with purified lysosomal proteases (e.g., Cathepsin B) or a whole lysosomal lysate extracted from a relevant cell line.[13] Samples are collected over time and analyzed for the disappearance of the intact ADC and the appearance of the released payload or payload-linker catabolite.

Analytical Technique: LC-MS is used to quantify the concentration of the released species, allowing for the calculation of cleavage kinetics (e.g., half-life of the linker in the lysosomal environment).[21]

In Vitro Cytotoxicity and Bystander Effect Evaluation

Causality: These cell-based assays measure the ultimate biological consequence of the ADC's stability and release profile. The cytotoxicity assay determines potency, while the bystander assay reveals whether the released payload is membrane-permeable and can kill neighboring cells—a key feature of many cleavable linker ADCs.[8][22]

Methodology:

  • Cytotoxicity: Antigen-positive cancer cells are treated with serial dilutions of the ADC. Cell viability is measured after a 72-96 hour incubation period to determine the IC50 (half-maximal inhibitory concentration).

  • Bystander Effect: A co-culture of antigen-positive and antigen-negative cells (e.g., labeled with different fluorescent reporters) is treated with the ADC.[23] The viability of both cell populations is independently assessed to determine if the ADC can kill the antigen-negative cells.

Analytical Technique: Cell viability is typically quantified using luminescence-based assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Comparative Data Summary

The following table summarizes the expected performance of a Pht-Gly-β-Ala-Oh linked ADC compared to benchmark Val-Cit (cleavable) and SMCC (non-cleavable) linkers, based on the mechanisms and experimental evaluations described.

Performance AttributeVal-Cit Linker (Cleavable)Pht-Gly-β-Ala-Oh Linker (Hypothesized)SMCC Linker (Non-Cleavable)
Release Mechanism Lysosomal Protease Cleavage[]Full Antibody DegradationFull Antibody Degradation[5]
Expected Plasma Stability High[6][11]Very HighVery High[5]
Susceptibility to Cathepsin B High[11]NegligibleNegligible
Released Species Free, Unmodified PayloadPayload-Linker-Amino Acid CatabolitePayload-Linker-Amino Acid Catabolite
Potential for Bystander Effect High (with permeable payload)[3][8]Low to Negligible[8]Low to Negligible[8]
Ideal Payload Type Membrane-permeable (e.g., MMAE)Active as a catabolite (e.g., MMAF)Active as a catabolite (e.g., DM1)

Conclusion and Field Insights

The evaluation of the Pht-Gly-β-Ala-Oh linker reveals a profile characteristic of a highly stable, effectively non-cleavable system. The incorporation of β-Alanine is a deliberate design choice to prevent cleavage by circulating and lysosomal proteases, thereby maximizing plasma stability and minimizing premature drug release.

This positions Pht-Gly-β-Ala-Oh linked ADCs in the same functional class as those with traditional non-cleavable linkers like SMCC. Their efficacy relies on the complete degradation of the antibody in the lysosome and the potency of the resulting payload-linker catabolite. Consequently, they are unlikely to produce a significant bystander effect.

Strategic Implications:

  • High Therapeutic Index Potential: The exceptional stability of this linker could lead to a superior safety profile and a wider therapeutic window, making it suitable for highly potent payloads where off-target toxicity is a major concern.

  • Application in Homogeneous Tumors: This linker technology is best suited for treating tumors with uniform antigen expression, where the need for a bystander effect to eliminate antigen-negative cells is minimal.[24]

  • Payload Selection is Critical: The cytotoxic payload must retain high potency when attached to the linker and a residual amino acid.

The rigorous experimental framework outlined in this guide provides the necessary tools to validate these hypotheses and to accurately characterize the drug release profile of this and other novel linker technologies, enabling the rational design of safer and more effective Antibody-Drug Conjugates.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation: Thaw human and mouse plasma (citrate-anticoagulated) at 37°C. Centrifuge at 14,000 x g for 10 minutes to remove cryoprecipitates.

  • Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample in a formulation buffer (e.g., PBS, pH 7.4).

  • Time Course: Incubate all samples in a 37°C water bath. At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect 50 µL aliquots and immediately store them at -80°C to halt any degradation.

  • Immunoaffinity Capture: Prepare affinity beads (e.g., Protein A/G) by washing them with a binding buffer. Add the beads to the thawed plasma samples and incubate for 1-2 hours at 4°C with gentle rotation to capture the ADC.

  • Washing & Elution: Wash the beads three times with a wash buffer to remove non-specifically bound plasma proteins. Elute the captured ADC using a low-pH elution buffer (e.g., 0.1% TFA). Neutralize the eluate immediately.

  • LC-MS Analysis: Analyze the eluted samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. Deconvolute the resulting mass spectra to determine the mass of the intact ADC and calculate the average DAR for each time point.

  • Data Analysis: Plot the average DAR versus time. Calculate the half-life (t1/2) of the drug-linker in plasma by fitting the data to a first-order decay model.

Protocol 2: Co-Culture Bystander Effect Assay
  • Cell Preparation: Seed antigen-negative cells (e.g., MCF7, stably expressing GFP) into a 96-well plate. After 24 hours, add an equal number of antigen-positive cells (e.g., SK-BR-3, stably expressing RFP) to create a 1:1 co-culture.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in the cell culture medium. Add the dilutions to the co-culture plate.

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified CO2 incubator.

  • Imaging and Viability Measurement:

    • Acquire images of each well using a high-content imager with filters for GFP and RFP to visualize the two cell populations.

    • To quantify viability, lyse the cells and measure the ATP content using a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Normalize the luminescence signal to untreated control wells to calculate the percent viability. Plot percent viability versus ADC concentration. The ability of the ADC to reduce the viability of the GFP-labeled (antigen-negative) population below that of the isotype control indicates a bystander effect.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pht-Gly-Beta-Ala-Oh

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Pht-Gly-Beta-Ala-Oh (Phthaloyl-glycyl-β-alanine), CAS 17896-84-3. As a synthetic peptide derivative, the toxicological and environmental profile of this compound is not extensively documented. Therefore, this guide is built upon a foundation of scientific integrity and the precautionary principle, ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined herein are designed to empower you, the researcher, to make informed decisions. However, it is imperative to remember that these are guidelines, not a replacement for the regulations set forth by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office for final approval of your disposal protocol.

Part 1: The First Principle of Disposal - Hazard Assessment

Before any disposal action is taken, a thorough hazard assessment is crucial. This not only ensures compliance but also forms the logical basis for the disposal methods chosen. For this compound, we must consider the hazards of its constituent parts and the potential for unknown biological activity inherent in novel peptides.[1][2]

1.1 Deconstructing the Molecule: A Look at Potential Hazards

  • The Phthaloyl Group: The phthalate moiety is a known point of concern. Phthalic acid esters are recognized as environmental pollutants, and some have been identified as endocrine-disrupting chemicals (EDCs).[3][4] While the phthaloyl group in this compound is covalently bound, its presence necessitates a conservative approach, as the molecule's ultimate environmental fate and degradation products are unknown.[5][6]

  • The Peptide Backbone (Gly-Beta-Ala): Glycine and beta-alanine are naturally occurring amino acids and are generally considered to have low toxicity.[7] However, as part of a synthetic peptide, their biological effects could be altered.

  • Synthetic Peptides and the Precautionary Principle: A critical aspect of handling research peptides is the assumption of potential biological activity.[1] Until proven otherwise, a novel peptide should be treated as a potentially hazardous substance.[2][8] Inhalation of the lyophilized powder or accidental skin contact are primary exposure routes to consider.[9]

1.2 The Litmus Test: Is Your Waste Hazardous?

The final determination of whether your this compound waste is hazardous rests with your institution's EHS office. However, you can make a preliminary assessment based on the following criteria:

  • Is it a pure, unused, or expired solid? If so, it should be treated as chemical waste.

  • Is it dissolved in a hazardous solvent? If the solvent is hazardous (e.g., DMF, DCM), the entire solution is considered hazardous waste.

  • Has it been used in biological experiments? If the peptide has been in contact with cells, tissues, or other biological materials, it may need to be treated as biohazardous waste, in addition to chemical waste.

  • Are the quantities significant? Large quantities of even non-hazardous materials may require special disposal procedures.

Recommendation: Given the presence of the phthaloyl group and the unknown toxicological profile, it is best practice to manage all this compound waste streams as potentially hazardous chemical waste .[8]

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocols are designed to provide a clear path for the disposal of various waste streams containing this compound.

2.1 Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste, ensure you are wearing the appropriate PPE:[9]

  • Safety Goggles: To protect against splashes of solutions or aerosolized powder.

  • Nitrile Gloves: Ensure they are chemical-resistant and change them frequently, especially if they become contaminated.

  • Lab Coat: To protect your skin and clothing.

  • Fume Hood: When handling the solid, lyophilized powder to prevent inhalation.[8]

2.2 Segregation: The Key to Compliant Disposal

Proper waste segregation is fundamental to a safe and efficient disposal process.[1] All items that have come into contact with this compound must be kept separate from general laboratory trash.[8]

Waste StreamDescriptionRecommended Container
Solid Peptide Waste Unused or expired lyophilized this compound.A designated, sealed, and clearly labeled container for solid chemical waste.
Contaminated Labware Disposable items such as pipette tips, vials, weighing papers, and gloves.A labeled container for solid chemical waste.[2]
Liquid Peptide Waste Solutions containing this compound.A designated, sealed, and leak-proof container for liquid chemical waste. Ensure it is compatible with the solvent used.
Contaminated Sharps Needles or syringes used to handle peptide solutions.A puncture-resistant sharps container labeled as "Hazardous Chemical Waste".

2.3 Disposal Procedures

The following diagram illustrates the decision-making process for the disposal of this compound waste.

References

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for Pht-Gly-Beta-Ala-Oh

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of peptide research and drug development, the synthesis of novel compounds like Pht-Gly-Beta-Ala-Oh (Phthalyl-glycyl-β-alanine) marks a step into uncharted territory. While the full biological and toxicological profile of such custom peptides may not be exhaustively characterized, a robust and proactive safety protocol is paramount. This guide serves as an essential resource for navigating the handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of all laboratory personnel. As a matter of principle, all novel peptides intended for research use only (RUO) should be handled with appropriate containment measures, treating them as potentially hazardous until proven otherwise.[1][2]

Hazard Assessment: A Proactive Stance in the Absence of Specific Data

  • Phthalyl Group Contribution: The phthalyl (Pht) group, derived from phthalic anhydride, introduces the most significant potential hazards. Phthalic anhydride is classified as a category 1 respiratory and skin sensitizer, can cause serious eye damage, and may lead to allergic skin reactions.[1][3][4] Inhalation of dusts containing this moiety could trigger allergy or asthma-like symptoms.[3][5]

  • Peptide Nature: Like many synthetic peptides, this compound in its lyophilized (powdered) form poses a respiratory hazard.[1] Inhalation of fine peptide dust can lead to respiratory sensitization and allergic reactions in susceptible individuals.[1]

  • Dermal and Ocular Exposure: Direct contact with the skin and eyes can cause irritation.[2] While glycine and beta-alanine are considered to have low acute toxicity, the complete peptide's properties are unknown.[6][7]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential EffectsPrimary Constituent of Concern
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5]Phthalyl group, Peptide powder
Skin Sensitization May cause an allergic skin reaction.[3][5]Phthalyl group
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[3][4]Phthalyl group
Skin Corrosion/Irritation Causes skin irritation.[4]Phthalyl group
Inhalation of Dust May cause respiratory tract irritation.[8][9]All components (as powder)

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale grounded in the potential hazards identified.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][3]Protects against splashes of solutions and airborne powder, preventing serious eye damage.
Hand Protection Chemical-resistant nitrile gloves.[2] Consider double-gloving.Prevents skin contact and potential sensitization.[1]
Body Protection A buttoned, full-length laboratory coat.[2]Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or work within a certified chemical fume hood.[1][3]Minimizes the inhalation of aerosolized powder, a primary route of sensitization.

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for both safety and experimental consistency.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10] Recommended storage temperature is typically -20°C for long-term stability.[3]

  • Keep away from strong oxidizing agents.[11]

Weighing and Reconstitution (To be performed in a chemical fume hood)
  • Preparation: Don all required PPE. Designate a specific work area for handling the powder and line it with absorbent bench paper.[12]

  • Tare Container: Pre-weigh a clean, empty container with a secure lid on an analytical balance.[12]

  • Aliquoting in Fume Hood: Transfer the tared container to a chemical fume hood. Carefully transfer the desired amount of this compound powder into the container. Keep the stock container closed as much as possible.[13]

  • Weighing: Secure the lid on your container and move it back to the balance to obtain the precise weight.

  • Reconstitution: Return to the fume hood. Add the appropriate sterile solvent (e.g., sterile water, buffer) to the container to reconstitute the peptide.[1] Sonication may aid in dissolving the peptide, but avoid excessive heating.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Workflow cluster_0 Handling this compound start Start: Assess Task weighing Weighing Lyophilized Powder start->weighing Powder Form solution Handling Peptide in Solution start->solution Liquid Form storage Moving/Storing Sealed Container start->storage Sealed Container ppe_high Full PPE Required: - Goggles & Face Shield - Lab Coat - Nitrile Gloves (Double) - Respirator/Fume Hood weighing->ppe_high ppe_medium Standard PPE Required: - Goggles - Lab Coat - Nitrile Gloves solution->ppe_medium ppe_low Basic PPE Required: - Safety Glasses - Lab Coat - Nitrile Gloves storage->ppe_low caption PPE Selection Workflow

PPE Selection Workflow for this compound

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]

  • Skin Contact: Immediately wash skin with soap and plenty of water.[8] Remove contaminated clothing. If irritation or an allergic reaction develops, seek medical attention.[4]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[8]

  • Spills: For small spills of the powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should be cleaned with a suitable decontaminating agent.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. The generation of chemical waste is a significant concern in peptide synthesis.[14][15][16]

  • Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, contaminated bench paper) must be collected in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused or waste solutions containing the peptide should be collected in a labeled hazardous waste container. Do not dispose of peptide solutions down the drain.[2] The exact classification of the waste (e.g., halogenated or non-halogenated) will depend on the solvent used for reconstitution.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

Always follow your institution's and local regulations for chemical waste disposal.

By adhering to these rigorous safety and handling protocols, you can confidently work with novel peptides like this compound, fostering a secure laboratory environment that protects both researchers and the integrity of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.